molecular formula C6H6ClNOS B13979787 2-Chloro-3-(methylsulfinyl)pyridine

2-Chloro-3-(methylsulfinyl)pyridine

Cat. No.: B13979787
M. Wt: 175.64 g/mol
InChI Key: PNUQMIVKSMEBEY-UHFFFAOYSA-N
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Description

2-Chloro-3-(methylsulfinyl)pyridine is a useful research compound. Its molecular formula is C6H6ClNOS and its molecular weight is 175.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-(methylsulfinyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-(methylsulfinyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

2-chloro-3-methylsulfinylpyridine

InChI

InChI=1S/C6H6ClNOS/c1-10(9)5-3-2-4-8-6(5)7/h2-4H,1H3

InChI Key

PNUQMIVKSMEBEY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=C(N=CC=C1)Cl

Origin of Product

United States

Foundational & Exploratory

2-Chloro-3-(methylsulfinyl)pyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, reactivity, and applications of 2-Chloro-3-(methylsulfinyl)pyridine , a critical heterocyclic building block in the development of sulfonyl-pyridine agrochemicals and pharmaceuticals.

Chemical Identity & Physical Properties

2-Chloro-3-(methylsulfinyl)pyridine is a functionalized pyridine derivative characterized by the presence of a reactive chlorine atom at the C2 position and a methylsulfinyl (sulfoxide) group at the C3 position.[1] This specific substitution pattern renders the molecule highly versatile for Nucleophilic Aromatic Substitution (


)  and subsequent functionalization of the sulfur moiety.
Nomenclature & Identifiers
PropertyDetail
IUPAC Name 2-Chloro-3-(methylsulfinyl)pyridine
CAS Registry Number 70682-08-5
Molecular Formula

Molecular Weight 175.64 g/mol
SMILES CS(=O)c1cccnc1Cl
InChI Key (Predicted) OKDGRDCXVWSXDC-UHFFFAOYSA-N analog
Structural Class Halogenated Pyridine Sulfoxide
Physical Properties (Experimental & Predicted)
PropertyValue / Description
Appearance Off-white to pale yellow solid or viscous oil (depending on purity/polymorph).
Melting Point 65–70 °C (Typical for low-MW pyridine sulfoxides).
Boiling Point ~310 °C (Predicted at 760 mmHg); Decomposes before boiling.
Solubility Soluble in DCM, Chloroform, DMSO, Methanol; Sparingly soluble in water.
Stability Hygroscopic; sensitive to strong oxidizers (converts to sulfone).

Synthesis & Production Logic

The industrial and laboratory synthesis of 2-Chloro-3-(methylsulfinyl)pyridine primarily proceeds via the controlled oxidation of its sulfide precursor, 2-Chloro-3-(methylthio)pyridine (CAS 65753-48-2).

Core Synthetic Pathway

The transformation requires precise stoichiometric control of the oxidizing agent to prevent over-oxidation to the sulfone (


) analog.
  • Precursor Preparation:

    • Starting Material: 2,3-Dichloropyridine or 3-Amino-2-chloropyridine (via diazotization/thiolation).

    • Thiolation: Reaction with sodium thiomethoxide (

      
      ) in DMF/THF.
      
    • Note: Regioselectivity is critical;

      
       on 2,3-dichloropyridine typically favors the C2 position. However, to get the C3-SMe group with C2-Cl intact, one often starts with 3-amino-2-chloropyridine , converts to the diazonium salt, and traps with dimethyldisulfide or thiomethoxide.
      
  • Oxidation (Sulfide

    
     Sulfoxide): 
    
    • Reagents: Sodium Periodate (

      
      ) or m-Chloroperbenzoic acid (mCPBA, 1.0 eq).
      
    • Conditions:

      
       to Room Temperature in DCM or Methanol/Water.
      
    • Mechanism: Electrophilic attack of the oxygen atom on the sulfur lone pair.

    • Selectivity Control:

      
       is preferred for high chemoselectivity to stop at the sulfoxide stage without forming the sulfone.
      
Experimental Protocol: Controlled Oxidation
  • Step 1: Dissolve 2-chloro-3-(methylthio)pyridine (10 mmol) in Methanol (50 mL).

  • Step 2: Add aqueous solution of

    
     (11 mmol, 1.1 eq) dropwise at 
    
    
    
    .
  • Step 3: Stir for 12 hours at room temperature. Monitor via TLC/LC-MS (Check for Sulfone byproduct).

  • Step 4: Filter precipitate (

    
    ), concentrate filtrate, and extract with DCM.
    
  • Step 5: Purify via silica gel chromatography (Gradient: Hexane

    
     EtOAc).
    

SynthesisPathway Start 2,3-Dichloropyridine Inter1 3-Amino-2-chloropyridine Start->Inter1 Amination Sulfide 2-Chloro-3-(methylthio)pyridine (CAS 65753-48-2) Inter1->Sulfide Diazotization + NaSMe Target 2-Chloro-3-(methylsulfinyl)pyridine (CAS 70682-08-5) Sulfide->Target NaIO4 (1.1 eq) Selective Oxidation Sulfone 2-Chloro-3-(methylsulfonyl)pyridine (Over-oxidation Byproduct) Target->Sulfone Excess Oxidant (mCPBA/H2O2)

Figure 1: Synthetic pathway from chloropyridine precursors to the target sulfoxide, highlighting the risk of over-oxidation.

Reactivity & Mechanistic Insights

The chemical behavior of 2-Chloro-3-(methylsulfinyl)pyridine is dominated by the interplay between the electron-deficient pyridine ring and the electron-withdrawing sulfinyl group.

Nucleophilic Aromatic Substitution ( )

The chlorine atom at C2 is highly activated for displacement due to:

  • The inductive electron-withdrawing effect (-I) of the adjacent nitrogen.

  • The electron-withdrawing nature of the sulfinyl group (-S(O)Me) at C3.

Reaction with Amines:

  • Reagent: Primary/Secondary amines (

    
    ).
    
  • Conditions: Basic conditions (

    
     or 
    
    
    
    ), heat (60–80 °C), polar aprotic solvent (DMF, DMSO).
  • Product: 2-Amino-3-(methylsulfinyl)pyridine derivatives.

  • Utility: This is the primary route for attaching the pyridine scaffold to larger pharmacophores.

Pummerer Rearrangement

As a sulfoxide with


-hydrogens (on the methyl group), this compound can undergo Pummerer rearrangement upon treatment with acetic anhydride (

).
  • Mechanism: Acylation of the sulfoxide oxygen

    
     Elimination to form thionium ion 
    
    
    
    Nucleophilic attack by acetate.
  • Product:

    
    -acetoxy sulfide derivatives, which can be hydrolyzed to aldehydes or used for C-C bond formation.
    
Oxidation to Sulfone

The sulfinyl group can be further oxidized to a sulfonyl (


) group using stronger oxidants like 

or excess

. The sulfone is a common moiety in herbicides (e.g., Nicosulfuron analogs).

ReactivityMap Center 2-Chloro-3-(methylsulfinyl)pyridine Prod_SNAr 2-Amino-3-(methylsulfinyl)pyridine (Scaffold Coupling) Center->Prod_SNAr R-NH2 / Base (SNAr at C2) Prod_Sulfone 2-Chloro-3-(methylsulfonyl)pyridine (Herbicide Precursor) Center->Prod_Sulfone H2O2 / KMnO4 (Oxidation) Prod_Pummerer Acetoxymethyl sulfide derivative (Functionalization) Center->Prod_Pummerer Ac2O / Heat (Pummerer Rearr.)

Figure 2: Divergent reactivity profile showing the three primary modification pathways.

Applications in Drug & Agrochemical Development

This molecule serves as a "linchpin" intermediate, allowing chemists to independently modify the C2 and C3 positions of the pyridine ring.

Agrochemicals (Herbicides & Insecticides)[4]
  • Sulfonylurea Herbicides: The target sulfoxide is often oxidized to the sulfone, which is then converted to 3-(methylsulfonyl)pyridine-2-carboxylic acid . This acid is a precursor to sulfonylurea herbicides (analogous to Nicosulfuron/Rimsulfuron families) which inhibit acetolactate synthase (ALS).

  • Insecticides: Pyridine sulfoximines (e.g., Sulfoxaflor analogs) require a sulfoxide precursor. While Sulfoxaflor itself uses a trifluoromethyl-pyridine, the 2-chloro-3-methylsulfinyl scaffold allows for the synthesis of novel analogs with different lipophilicity and metabolic stability profiles.

Pharmaceutical Research[4]
  • Kinase Inhibitors: The 2-aminopyridine motif, accessible via

    
     on this compound, is a privileged scaffold in kinase inhibitor design (e.g., inhibiting MAPK or EGFR). The C3-sulfinyl group provides a hydrogen bond acceptor and a handle for metabolic tuning.
    

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Sulfoxides are hygroscopic and can degrade upon prolonged exposure to moisture and light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to SOx and NOx generation).

References

  • Chemical Source & Identity: 2-Chloro-3-(methylsulfinyl)pyridine CAS 70682-08-5 Details. ChemSRC. Available at: [Link]

  • Synthetic Methodology (Oxidation): Oxidation of sulfides to sulfoxides using NaIO4. Organic Chemistry Portal. Available at: [Link]

  • Agrochemical Context: Pyridine-based Agrochemicals and Intermediates. ScienceDirect/Elsevier. Available at: [Link]

Sources

Technical Guide: 2-Chloro-3-(methylsulfinyl)pyridine (CAS 70682-08-5)

[1]

Executive Summary

2-Chloro-3-(methylsulfinyl)pyridine (CAS 70682-08-5 ) is a specialized heterocyclic building block used primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1] Structurally, it features a pyridine ring substituted with a chlorine atom at the C2 position and a methylsulfinyl group (sulfoxide) at the C3 position.

This compound derives its synthetic utility from the ortho-activation provided by the sulfinyl group. The electron-withdrawing nature of the sulfinyl moiety (

Nucleophilic Aromatic Substitution (S_NAr)

Chemical Identity & Properties

The following data establishes the precise chemical identity of the intermediate. Researchers should verify these parameters against Certificates of Analysis (CoA) before use.

ParameterSpecification
Chemical Name 2-Chloro-3-(methylsulfinyl)pyridine
CAS Registry Number 70682-08-5
Molecular Formula

Molecular Weight 175.64 g/mol
SMILES

InChI Key InChI=1S/C6H6ClNOS/c1-10(9)6-4-2-3-5-8-7(6)9/h2-4H,1H3
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, DMSO, Methanol; Sparingly soluble in water
Stability Hygroscopic; Store under inert atmosphere (Argon/Nitrogen) at 2–8°C

Synthetic Utility & Mechanism

The "Activated Pyridine" Concept

The core value of 2-chloro-3-(methylsulfinyl)pyridine lies in its reactivity profile. The 2-position of pyridine is naturally electrophilic, but the addition of an electron-withdrawing sulfinyl group at the 3-position significantly lowers the energy of the LUMO, accelerating nucleophilic attacks.

  • S_NAr Reactivity: The C2-Cl bond is activated for displacement by amines, alkoxides, and thiols.

  • Sulfoxide Versatility: The sulfinyl group can serve as a handle for further oxidation to a sulfone (–SO₂Me, a stronger activator) or be reduced back to a sulfide (–SMe) after the coupling step.

Mechanistic Pathway

The synthesis of this intermediate typically involves the selective oxidation of the corresponding sulfide. The challenge lies in preventing over-oxidation to the sulfone.

SynthesisPathwayStart2-Chloropyridine(Precursor)LithiationIntermediate:3-Lithio-2-chloropyridineStart->LithiationLDA, THF-78°CSulfide2-Chloro-3-(methylthio)pyridine(Sulfide Intermediate)Lithiation->SulfideMeSSMe(Electrophilic Trapping)Target2-Chloro-3-(methylsulfinyl)pyridine(Target: CAS 70682-08-5)Sulfide->TargetmCPBA (1.0 eq)or NaIO4Sulfone2-Chloro-3-(methylsulfonyl)pyridine(Over-oxidation Impurity)Target->SulfoneExcess Oxidant

Figure 1: Synthetic pathway from 2-chloropyridine to the target sulfoxide, highlighting the critical oxidation step.

Experimental Protocols

Precursor Synthesis: 2-Chloro-3-(methylthio)pyridine

Before obtaining the sulfoxide (CAS 70682-08-5), one must synthesize the sulfide precursor. The most reliable method utilizes Directed Ortho Metalation (DoM) .

Protocol:

  • Reagents: 2-Chloropyridine (1.0 eq), Lithium Diisopropylamide (LDA, 1.1 eq), Dimethyl Disulfide (MeSSMe, 1.2 eq), Anhydrous THF.

  • Procedure:

    • Cool a solution of anhydrous THF and LDA to -78°C under Argon.

    • Add 2-Chloropyridine dropwise. The chlorine atom directs lithiation to the C3 position due to the inductive effect and coordination with the ring nitrogen.

    • Stir for 1 hour at -78°C to ensure formation of the lithiated species.

    • Add Dimethyl Disulfide (MeSSMe) slowly.

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench: Add saturated NH₄Cl solution.

    • Workup: Extract with EtOAc, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Target Synthesis: Selective Oxidation

To generate CAS 70682-08-5 , precise control of the oxidant stoichiometry is required to avoid sulfone formation.

Protocol:

  • Reagents: 2-Chloro-3-(methylthio)pyridine (1.0 eq), m-Chloroperbenzoic acid (mCPBA, 0.95–1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the sulfide precursor in DCM at 0°C.

    • Dissolve mCPBA (77% max purity usually) in DCM and add it dropwise over 30 minutes. Note: Adding the oxidant slowly is critical to prevent local excess.

    • Stir at 0°C for 2 hours. Monitor by TLC or LC-MS. The sulfoxide is more polar than the sulfide.

    • Quench: Wash with 10% Na₂S₂O₃ (to remove unreacted peroxide) followed by saturated NaHCO₃ (to remove benzoic acid byproduct).

    • Isolation: Dry the organic layer (Na₂SO₄) and concentrate in vacuo.

    • Purification: The product often solidifies. Recrystallize from EtOAc/Hexanes if necessary to remove traces of sulfone.

Handling, Safety, and Stability

Researchers must adhere to strict safety protocols when handling halogenated pyridines and organic oxidants.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Sulfoxides are generally stable but can undergo Pummerer rearrangement under strong acidic conditions or thermal degradation. Store at 2–8°C away from strong acids and reducing agents.

  • Sensitization: Halopyridines can be skin sensitizers. Use nitrile gloves and work within a fume hood.

Applications in Drug Discovery

The 2-chloro-3-(methylsulfinyl)pyridine intermediate is utilized to access diverse pharmacological scaffolds:

  • Kinase Inhibitors: The 2-chloro group is displaced by aniline derivatives to form 2-amino-3-(methylsulfinyl)pyridines, a core motif in several ATP-competitive inhibitors.

  • Sulfoximine Synthesis: The sulfoxide can be converted to a sulfoximine (using sodium azide/acid or rhodium catalysis), a bioisostere for sulfones increasingly used in modern medicinal chemistry (e.g., Sulfoxaflor analogs).

  • Heterocyclic Coupling: Used as a coupling partner in Suzuki-Miyaura reactions (at the C2 position, though Cl is less reactive than Br/I, the sulfoxide activation helps).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15324913, 2-Chloro-3-(ethanesulfonyl)pyridine (Analogous Structure). Retrieved from [Link]

  • ChemSRC (2025). CAS 70682-08-5 Entry: 2-Chloro-3-(methylsulfinyl)pyridine.[1] Retrieved from [Link]

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Detailed protocols on Directed Ortho Metalation of chloropyridines). Wiley.[2]

Strategic Building Blocks: 2-Chloro-3-(methylsulfinyl) vs. 2-Chloro-3-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Chloro-3-(methylsulfinyl)pyridine vs. 2-Chloro-3-(methylsulfonyl)pyridine Content Type: In-Depth Technical Guide Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists

Executive Summary

In the architecture of bioactive heterocycles—particularly for agrochemical (sulfonylurea/triketone herbicides) and pharmaceutical (kinase inhibitor) applications—the 2,3-disubstituted pyridine core is ubiquitous.

This guide analyzes the critical decision-making process between two oxidation states of the 3-substituent: the sulfinyl (sulfoxide, -S(O)Me) and the sulfonyl (sulfone, -SO₂Me) . While often treated interchangeably as "oxidized sulfides," their electronic behaviors, physical properties, and downstream reactivities differ radically.

The Core Thesis:

  • Select the Sulfone when you require maximum electrophilic activation of the 2-Cl position for

    
     displacement or when creating robust, achiral scaffolds.
    
  • Select the Sulfinyl (Sulfoxide) only when exploiting "soft" electrophilicity, requiring lower melting points for solubility, or intending to utilize the Pummerer rearrangement for further functionalization.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The fundamental difference lies in the oxidation state of the sulfur atom, which dictates the molecule's geometry, chirality, and electron-withdrawing capability.

Feature2-Chloro-3-(methylsulfinyl)pyridine2-Chloro-3-(methylsulfonyl)pyridine
Structure Py-S(=O)MePy-S(=O)₂Me
Oxidation State S(IV)S(VI)
Chirality Chiral (Sulfur is a stereocenter). Usually racemic.Achiral (Tetrahedral sulfur,

local symmetry).
Hammett Constant (

)
~0.49 (Moderate EWG)~0.72 (Strong EWG)
Physical Form Low-melting solid or viscous oil.Crystalline solid (High MP).
Solubility High in polar organic solvents (DCM, EtOAc).Moderate; often requires DMSO/DMF for reactions.
Stability Thermally sensitive; risk of Pummerer rearrangement.Highly robust; stable to acids/bases/heat.

Critical Note on CAS Numbers:

  • Sulfone (Ethyl analog): 87695-79-2 (2-chloro-3-(ethanesulfonyl)pyridine). The methyl analog (CAS 5466-88-6 for 2-chloro-3-mesyl) is less commonly cataloged in public databases but follows identical chemistry.

  • Sulfinyl: Often generated in situ and not isolated due to enantiomeric issues and lower stability.

Synthesis: The Oxidation Ladder

The synthesis of both compounds proceeds from 2-chloro-3-(methylthio)pyridine (CAS 59664-20-5). The selectivity is controlled strictly by stoichiometry and temperature.

The Pathway (Visualization)

OxidationPathway Sulfide Precursor 2-Chloro-3-(methylthio)pyridine (S-Me) Sulfoxide Target A 2-Chloro-3-(methylsulfinyl)pyridine (S=O) Sulfide->Sulfoxide 1.0 eq Oxidant (mCPBA or NaIO4) < 0°C Sulfone Target B 2-Chloro-3-(methylsulfonyl)pyridine (O=S=O) Sulfide->Sulfone Direct Route 2.5 eq Oxidant Sulfoxide->Sulfone Excess Oxidant (H2O2/WO4 or mCPBA) Reflux OverOx Over-Oxidation (N-Oxide Impurities) Sulfoxide->OverOx Uncontrolled T No pH control

Figure 1: Controlled oxidation workflow. Stopping at the sulfoxide requires precise stoichiometric control to avoid N-oxidation or sulfone formation.

Experimental Protocols
Protocol A: Selective Synthesis of the Sulfoxide

Target: 2-Chloro-3-(methylsulfinyl)pyridine

  • Reagents: 2-Chloro-3-(methylthio)pyridine (1.0 eq), Sodium Periodate (

    
    , 1.05 eq).
    
  • Solvent: Methanol/Water (3:1).

  • Procedure:

    • Dissolve sulfide in MeOH/Water and cool to 0°C.

    • Add

      
       portion-wise over 30 minutes. Crucial:  Do not use 
      
      
      
      here as it is difficult to stop at the sulfoxide stage without catalysts.
    • Stir at 0°C for 4 hours. Monitor by TLC (Sulfoxide is much more polar than Sulfide).

    • Workup: Quench with dilute sodium thiosulfate (removes trace

      
      ). Extract with DCM.
      
  • Why this works: Periodate is a mild, selective oxidant that reacts sluggishly with the sulfoxide to form the sulfone, providing a wide kinetic window for isolation.

Protocol B: Exhaustive Synthesis of the Sulfone

Target: 2-Chloro-3-(methylsulfonyl)pyridine

  • Reagents: 2-Chloro-3-(methylthio)pyridine (1.0 eq), 30%

    
     (3.0 eq), Sodium Tungstate (
    
    
    
    , 2 mol%).
  • Solvent: Acetic Acid or Water/Toluene (biphasic).

  • Procedure:

    • Dissolve sulfide in Acetic Acid (exothermic reaction requires cooling initially).

    • Add catalyst (

      
      ).
      
    • Add

      
       dropwise. Allow temperature to rise to 60-70°C.
      
    • Stir for 2-4 hours.

    • Workup: Pour into ice water. The sulfone typically precipitates as a white crystalline solid due to high lipophilicity compared to the acid.

  • Why this works: Tungstate catalyzes the activation of peroxide, driving the reaction thermodynamically to the S(VI) state. The acidic medium prevents N-oxidation (pyridine nitrogen is protonated/deactivated).

Reactivity Profile: The "Switch"

The primary utility of these molecules is as electrophiles in Nucleophilic Aromatic Substitution (


). The 3-substituent activates the 2-Cl for displacement by amines, alkoxides, or thiols.
Comparative Activation Power

The rate of


 at the 2-position is governed by the ability of the 3-substituent to stabilize the anionic Meisenheimer intermediate.
  • Sulfone (-SO₂Me): The sulfone is a powerhouse . It withdraws electron density via strong induction (-I) and resonance (-R) effects (though resonance is less direct at the meta-position relative to the nitrogen, the field effect is massive).

    • Result: Rapid reaction with weak nucleophiles (anilines, hindered amines).

  • Sulfoxide (-SOMe): The sulfoxide is a moderate activator.

    • Result: Requires stronger nucleophiles (alkoxides, primary alkylamines) or higher temperatures.

Mechanistic Visualization

SNArMechanism Substrate Substrate (3-SO2Me vs 3-SOMe) TS Meisenheimer Complex (Negative charge on Ring/N) Substrate->TS Addition (RDS) Sulfone lowers Ea significantly Nu Nucleophile (Nu-) Nu->TS Addition (RDS) Sulfone lowers Ea significantly Product Product 2-Nu-3-(SOxMe)pyridine TS->Product Elimination of Cl- Activation Activation Energy: Sulfone < Sulfoxide (Sulfone stabilizes TS better) Activation->TS

Figure 2: The S_NAr reaction coordinate. The Sulfone group significantly lowers the energy of the transition state compared to the Sulfoxide.

Strategic Applications

When to use the Sulfone (2-Chloro-3-(methylsulfonyl)pyridine)
  • Agrochemical Synthesis: This is the industry standard for sulfonylurea and triketone herbicides. The sulfone group is metabolically stable in plants and provides the necessary lipophilicity.

  • Difficult Displacements: If your nucleophile is weak (e.g., an amide nitrogen or an electron-deficient aniline), the sulfone is required to drive the reaction.

  • Crystallinity: If you need a solid, easy-to-handle intermediate for GMP scale-up.

When to use the Sulfinyl (2-Chloro-3-(methylsulfinyl)pyridine)
  • Pummerer Rearrangement: Treating the sulfoxide with acetic anhydride triggers the Pummerer rearrangement, converting the

    
     group into an 
    
    
    
    -functionalized sulfide (e.g.,
    
    
    ). This allows for side-chain functionalization that is impossible with the sulfone.
  • Solubility: If the final drug candidate is too insoluble, the sulfoxide (being more polar and less crystalline) can sometimes improve formulation properties, though it introduces a chiral center.

  • "Safety" Valve: In some heterocyclizations, the sulfone is too reactive and leads to double-addition or ring-opening. The sulfoxide tempers this reactivity.

References

  • Reactivity of Pyridine Sulfones

    • Title: Nucleophilic substitution of 2-chloro-3-nitropyridine and rel
    • Context: Establishes the hierarchy of leaving group activ
    • Source:J. Chem. Soc., Perkin Trans. 1, 1990.

  • Oxidation Selectivity

    • Title: Selective oxidation of sulfides to sulfoxides or sulfones using and Tungstate c
    • Context: The basis for Protocol B (Sulfone synthesis).
    • Source:Tetrahedron, 2001.[1]

  • Agrochemical Intermediates

    • Title: Synthesis of substituted pyridine sulfonamides (Nicosulfuron precursors).
    • Context: Demonstrates the utility of 2-chloro-3-sulfonylpyridines in herbicide manufacture.
    • Source:U.S. Patent 4,791,205.

  • Physical Properties & CAS Data

    • Title: 2-Chloro-3-(ethanesulfonyl)pyridine (Analogous Structure Data).[2]

    • Source: PubChem Compound Summary.

Sources

The Role of Pyridine Sulfinyl Intermediates in Nicosulfuron Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of pyridine-based intermediates—specifically focusing on the 2-chloro-N,N-dimethylnicotinamide precursor and its evolution through the sulfinyl (sulfoxide) oxidation state—in the synthesis of Nicosulfuron.

While the specific CAS 70682-08-5 corresponds to 2-Chloro-3-(methylsulfinyl)pyridine, the structural architecture of Nicosulfuron (which requires a 3-N,N-dimethylamide group) dictates that the relevant process intermediate is 2-methylsulfinyl-N,N-dimethylnicotinamide (or the transformation of the 2-chloro precursor to this state). This guide addresses the critical chemistry of this sulfinyl-mediated pathway, which is the industry standard for high-purity sulfonylurea production.

Technical Guide & Process Analysis

Executive Summary

Nicosulfuron is a selective sulfonylurea herbicide widely used in maize cultivation. Its synthesis hinges on the precise construction of the 2-pyridylsulfonyl moiety . The "sulfinyl route"—involving the oxidation of a thioether to a sulfoxide (sulfinyl) prior to chlorination—represents a critical control point in modern agrochemical manufacturing.

This guide analyzes the transformation of 2-chloro-N,N-dimethylnicotinamide into the active 2-sulfonyl species via the sulfinyl (–S(O)Me) intermediate. This pathway offers superior regioselectivity and yield compared to direct oxidative chlorination of thiols, mitigating the risk of over-oxidation and ring chlorination.

Chemical Architecture & Strategic Logic

The Target Molecule: Nicosulfuron[1][2][3][4][5]
  • IUPAC Name: 2-[(4,6-dimethoxypyrimidin-2-ylcarbamoyl)sulfamoyl]-N,N-dimethylnicotinamide[1]

  • Key Structural Challenge: Introducing a highly reactive sulfonylurea bridge at position 2 of the pyridine ring while preserving the sensitive N,N-dimethylamide at position 3.

The Role of the Sulfinyl Intermediate

The direct conversion of a 2-chloro group to a 2-sulfonyl chloride is not feasible in one step. The process requires a multi-stage "Redox Shuttle":

  • Activation: Displacement of the 2-Chloro leaving group by a nucleophilic sulfur source (Methanethiol or Benzyl mercaptan).

  • Modulation (The Sulfinyl State): Controlled oxidation of the sulfide (–SMe) to the sulfoxide (–S(O)Me).

    • Why this matters: The sulfinyl group activates the adjacent carbon-sulfur bond for oxidative cleavage (Pummerer-type rearrangement) to form the sulfonyl chloride (–SO₂Cl) under mild conditions, avoiding the harsh conditions required for direct thiol oxidation.

Synthesis Pathway: The Sulfinyl Route

Phase 1: Nucleophilic Aromatic Substitution (SnAr)

The synthesis begins with 2-chloro-N,N-dimethylnicotinamide (CDNA). The electron-withdrawing amide group at position 3 activates the chlorine at position 2 for displacement.

  • Reagents: Sodium Methanethiolate (NaSMe) or Methanethiol (MeSH) + NaOH.

  • Reaction:

    
    
    
  • Critical Parameter: Temperature control (60–80°C) is vital to prevent hydrolysis of the amide group.

Phase 2: The Sulfinyl Transformation (Oxidation)

This is the core "Role" of the sulfinyl intermediate. The methylthio ether is oxidized to the sulfoxide (sulfinyl) state.

  • Intermediate: 2-methylsulfinyl-N,N-dimethylnicotinamide (Functional equivalent to the user's query).

  • Reagents: Hydrogen Peroxide (

    
    ) or Peracetic acid.
    
  • Mechanism: Electrophilic attack of the oxidant on the sulfur lone pair.

  • Process Advantage: Stopping at the sulfoxide (sulfinyl) stage allows for a cleaner conversion to sulfonyl chloride in the next step compared to fully oxidizing to the sulfone (–SO₂Me), which is chemically inert to chlorination.

Phase 3: Oxidative Chlorination (Pummerer-Type)

The sulfinyl intermediate is converted to 2-chlorosulfonyl-N,N-dimethylnicotinamide .

  • Reagents: Chlorine gas (

    
    ) or Sulfuryl chloride (
    
    
    
    ) in aqueous acetic acid or dichloromethane.
  • Mechanism: The sulfoxide oxygen is activated, followed by nucleophilic attack of chloride, leading to C-S bond cleavage (loss of methyl group) and formation of the sulfonyl chloride.

    
    
    
Phase 4: Condensation

The sulfonyl chloride reacts with 2-amino-4,6-dimethoxypyrimidine (ADMP) to form Nicosulfuron.[2]

Experimental Protocol (Technical Workflow)

Step 1: Preparation of 2-Methylthio-N,N-dimethylnicotinamide
  • Charge a reactor with 2-chloro-N,N-dimethylnicotinamide (1.0 eq) and toluene.

  • Add Sodium Methanethiolate (1.1 eq) as a 20% aqueous solution.

  • Heat to 80°C for 4 hours. Monitor by HPLC until starting material < 0.5%.

  • Separate the organic phase and wash with water.[3]

Step 2: Oxidation to Sulfinyl Intermediate
  • Cool the toluene solution from Step 1 to 15°C .

  • Slowly add 30% Hydrogen Peroxide (1.05 eq) maintaining temp < 25°C.

  • Stir for 2 hours. The product, 2-methylsulfinyl-N,N-dimethylnicotinamide , may precipitate or remain in solution depending on concentration.

  • Validation: Check for the disappearance of the thioether peak.

Step 3: Chlorination to Sulfonyl Chloride
  • Transfer the sulfinyl intermediate to a chlorination vessel containing dilute HCl.

  • Sparge Chlorine gas at 0–5°C.

  • The reaction is exothermic. Maintain temperature to prevent hydrolysis of the sulfonyl chloride.

  • Quench with ice water and extract the 2-chlorosulfonyl-N,N-dimethylnicotinamide into dichloromethane (DCM).

Step 4: Nicosulfuron Coupling[6]
  • To the DCM solution, add 2-amino-4,6-dimethoxypyrimidine (0.95 eq).

  • Add Triethylamine (1.2 eq) dropwise at 10°C.

  • Stir at room temperature for 4 hours.

  • Acidify to precipitate crude Nicosulfuron. Recrystallize from methanol.

Process Visualization

Reaction Pathway Diagram

The following diagram illustrates the transformation from the Chloro-precursor through the Sulfinyl intermediate to Nicosulfuron.

NicosulfuronSynthesis Start 2-Chloro-N,N- dimethylnicotinamide Thio 2-Methylthio- intermediate Start->Thio NaSMe SnAr Sulfinyl 2-Methylsulfinyl- intermediate (The Core Role) Thio->Sulfinyl H2O2 Oxidation SulfonylCl 2-Chlorosulfonyl- N,N-dimethylnicotinamide Sulfinyl->SulfonylCl Cl2 / H2O Oxidative Chlorination Nico Nicosulfuron SulfonylCl->Nico Coupling ADMP 2-Amino-4,6- dimethoxypyrimidine ADMP->Nico +

Caption: The strategic evolution of the pyridine moiety, highlighting the sulfinyl intermediate as the activation step for chlorination.

Key Quantitative Parameters
ParameterSpecificationRationale
Oxidation Temp 15–25°CPrevents over-oxidation to sulfone (–SO₂Me), which is unreactive to Cl₂.
Cl₂ Stoichiometry 2.2 – 2.5 eqExcess required to drive the Pummerer rearrangement and chlorination.
pH Control (Coupling) Basic (Et₃N)Neutralizes HCl byproduct; accelerates nucleophilic attack of ADMP.
Overall Yield > 85%High efficiency of the sulfinyl route compared to direct thiol oxidation.

References

  • Preparation method of nicosulfuron technical. Google Patents. CN110878084A.
  • Method for synthesizing 2-aminosulfonyl-N,N-dimethylnicotinamide . Google Patents. CN101817782B.[2][3] Available at:

  • Nicosulfuron - Substance Information . European Chemicals Agency (ECHA). Available at: [Link]

  • Synthesis of Nicosulfuron and its degradation . ResearchGate.[4] Available at: [Link]

  • 2-Chloro-3-(methylsulfinyl)pyridine CAS Data . ChemSrc. Available at: [Link]

Sources

Technical Guide: Physical Properties & Chemistry of 2-Chloropyridine-3-Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and reactivity of 2-chloropyridine-3-sulfoxides , a specialized heterocyclic scaffold used in the development of proton pump inhibitors (PPIs), kinase inhibitors, and agrochemicals.

Executive Summary

The 2-chloropyridine-3-sulfoxide scaffold represents a "push-pull" electronic system where the electron-deficient pyridine ring is further deactivated by the electron-withdrawing sulfinyl group (


).[1] This unique electronic environment activates the C2-chlorine atom for nucleophilic aromatic substitution (

) while the sulfoxide moiety itself serves as a chiral center and a latent functional handle via Pummerer-type rearrangements.

Key Characteristic: The sulfoxide group at C3 exerts a meta-directing effect in electrophilic substitutions but primarily acts to acidify the C2 position, making the chlorine highly labile to nucleophiles.

Physical Properties Matrix

Unlike the widely characterized sulfonyl chlorides, 2-chloropyridine-3-sulfoxides are often isolated as low-melting solids or viscous oils , depending on the steric bulk of the sulfinyl substituent (


).
PropertyValue / RangeNotes
Molecular Formula

Base scaffold:

(MW ~161.6 g/mol for R=H)
Physical State Low-melting solid or OilPhenyl derivatives are often crystalline; Methyl/Ethyl derivatives are frequently oils or low-melting waxy solids.[1][2][3]
Melting Point (Ref) 42–56 °C (Analogues)Inferred from 2-chloropyridine-3-sulfonyl chloride (42-43°C) and 2-chloro-3-phenylpyridine (55-56°C).[1]
Solubility High in polar organic solventsSoluble in DCM, EtOAc, DMSO, MeOH. Poor solubility in hexanes/water (unless salt formed).[1]
Chirality Chiral at Sulfur Exists as enantiomers (

and

).[1] Racemization occurs at high temps (>200°C).[1]
Electronic Character Electron-Withdrawing (EWG)Induces significant dipole; deactivates ring toward electrophiles.[1]
Stability ModerateHygroscopic.[1] Sensitive to over-oxidation to sulfone (

) or reduction to sulfide (

).[1]
Spectroscopic Signatures
  • 
     NMR:  The sulfoxide group is anisotropic.[1] Protons ortho to the sulfoxide (C2, C4) typically show downfield shifts. The diastereotopic nature of protons on the 
    
    
    
    -carbon of the sulfinyl group (e.g.,
    
    
    ) is a diagnostic feature, often appearing as a complex multiplet rather than a simple quartet/singlet.
  • IR Spectroscopy: Strong stretching vibration for

    
     typically observed at 1030–1070 cm⁻¹ .[1]
    

Structural & Electronic Analysis

The "Gatekeeper" Effect (C2 Reactivity)

The 2-chloro position is the "gatekeeper" for functionalization. The inductive effect (-I) of the nitrogen atom combined with the electron-withdrawing nature of the sulfoxide makes C2 highly electrophilic.

  • Reactivity Order: 2-F > 2-Cl > 2-Br (for

    
     mechanisms).[1]
    
  • Implication: Nucleophiles (amines, alkoxides, thiols) will selectively displace the C2-chlorine before attacking the sulfoxide or other ring positions.

Sulfoxide Chirality

The sulfur atom forms a pyramidal geometry with a lone pair, creating a chiral center.

  • Enantiomers: The

    
     and 
    
    
    
    enantiomers are configurationally stable at room temperature.[1]
  • Separation: Can be achieved via chiral HPLC (e.g., Chiralpak AD/OD columns) or enantioselective oxidation of the precursor sulfide using chiral titanium complexes (Sharpless/Kagan oxidation).

Synthesis Protocols

Method A: Controlled Oxidation of Sulfides (Primary Route)

Objective: Selective oxidation of 2-chloropyridine-3-sulfide to the sulfoxide without over-oxidation to the sulfone.[1]

Reagents: meta-Chloroperoxybenzoic acid (mCPBA) or Sodium Periodate (


).[1]

Protocol (mCPBA Route):

  • Dissolution: Dissolve 1.0 eq of 2-chloro-3-(alkylthio)pyridine in Dichloromethane (DCM). Cool to 0 °C (ice bath).

  • Addition: Add 1.0–1.1 eq of mCPBA (77% max purity) portion-wise over 15 minutes. Crucial: Do not use excess mCPBA to avoid sulfone formation.[1]

  • Monitoring: Stir at 0 °C for 1–2 hours. Monitor via TLC (Sulfoxides are more polar than sulfides).[1]

  • Quench: Quench with saturated

    
     and 10% 
    
    
    
    (to reduce excess peroxide).
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (EtOAc/Hexanes). Sulfoxides often stick to silica; use MeOH/DCM if necessary.[1]

Method B: Directed Metallation (Advanced)

Objective: Installing the sulfur moiety from scratch.[1]

  • Lithiation: Treat 2-chloropyridine with LDA at -78°C (Directed Ortho Metallation - DoM). The Lithium directs to C3.[1]

  • Quench: Add a disulfide (

    
    ) or sulfinyl chloride.[1]
    

Reactivity & Transformations[1][4]

The following Graphviz diagram illustrates the two primary divergent pathways for this scaffold: Nucleophilic Substitution (


)  and the Pummerer Rearrangement .

G Start 2-Chloropyridine-3-sulfoxide Prod1 2-Substituted-3-sulfoxide (Retention of S=O) Start->Prod1 SnAr @ C2 (Cl displacement) Int Thionium Ion Intermediate Start->Int Activation of S=O Nu Nucleophile (Nu-) (Amines, Alkoxides) Nu->Start Ac2O Ac2O / TFAA (Pummerer Conditions) Ac2O->Start Prod2 α-Acyloxy Sulfide (Functionalized Sidechain) Int->Prod2 Rearrangement

Figure 1: Divergent reactivity profile. Pathway 1 (Blue) exploits the activated C2-Cl bond.[1] Pathway 2 (Red) exploits the sulfoxide for side-chain functionalization.

Nucleophilic Aromatic Substitution ( )

The 3-sulfinyl group activates the 2-Cl bond.[1]

  • Reaction: 2-Chloropyridine-3-sulfoxide + Primary Amine

    
     2-Aminopyridine-3-sulfoxide.[1]
    
  • Conditions: Mild heat (40–60°C) in EtOH or DMF with a base (

    
     or 
    
    
    
    ).
  • Note: If the nucleophile is a thiol, disulfide exchange can occur at the sulfoxide; use strictly anhydrous, oxygen-free conditions.

Pummerer Rearrangement

Treatment with acetic anhydride (


) converts the sulfoxide into an 

-acyloxy sulfide.[1][4][5]
  • Mechanism: Acylation of oxygen

    
     Elimination to thionium ion 
    
    
    
    Acetate attack.[1][5]
  • Utility: This is used to functionalize the alkyl chain attached to the sulfur (e.g., converting a methyl sulfoxide to an acetoxymethyl sulfide), a strategy often used in prodrug design.

Safety & Handling

Hazard Classification (GHS)

Based on analogue data (2-chloropyridine-3-sulfonyl chloride):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Storage Stability
  • Hygroscopicity: Sulfoxides are hygroscopic.[1] Store in tightly sealed vials, preferably under argon/nitrogen.

  • Thermal: Avoid prolonged heating >100°C unless necessary, as thermal elimination (giving the alkene and sulfenic acid) is a known decomposition pathway for alkyl sulfoxides.

References

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. Journal of Organic Chemistry, 2024.[1] Link

  • 2-Chloropyridine-3-sulfonyl chloride (Physical Data). PubChem, National Library of Medicine.[1] Link

  • Nucleophilic Substitution Reactions in 2-Chloropyridines. LookChem Technical Repository. Link

  • Pummerer Rearrangement: Mechanism and Synthetic Applications. Organic Chemistry Portal. Link

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 2014.[1] Link

Sources

Technical Guide: Process Chemistry of 2-Chloro-3-(methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the process chemistry, synthesis, and application of 2-Chloro-3-(methylsulfinyl)pyridine , a critical intermediate in the development of sulfoximine-based agrochemicals.

Executive Summary

2-Chloro-3-(methylsulfinyl)pyridine represents a strategic scaffold in modern agrochemical synthesis, specifically as a precursor to sulfoximine insecticides (e.g., analogs of Sulfoxaflor). Its structural value lies in the orthogonality of its functional groups: the 2-chloro position allows for nucleophilic coupling (SnAr) to complex heterocycles, while the 3-methylsulfinyl moiety serves as a pre-functionalized handle for imination to generate the bioactive sulfoximine pharmacophore.

This guide addresses the primary challenge in its production: chemoselective oxidation . Synthesizing the sulfoxide without over-oxidation to the sulfone (


) requires precise kinetic control. We also define the upstream regioselective synthesis of the sulfide precursor, avoiding common isomeric pitfalls.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 2-Chloro-3-(methylsulfinyl)pyridine
CAS Number 70682-08-5
Molecular Formula

Molecular Weight 175.64 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, MeOH; Sparingly soluble in Hexanes
Stability Hygroscopic; thermally unstable above 100°C (Pummerer rearrangement risk)

Synthetic Pathway Design

The Regioselectivity Challenge

A naive approach using 2,3-dichloropyridine and sodium thiomethoxide (


) fails to yield the correct isomer. Due to the electronegativity of the pyridine nitrogen, the C2  position is significantly more electrophilic than C3. Nucleophilic aromatic substitution (

) predominantly yields 2-(methylthio)-3-chloropyridine (the wrong regioisomer).

Corrective Strategy: To install the sulfur at C3 while retaining the chlorine at C2, we employ Directed Ortho-Lithiation (DoM) or a Sandmeyer approach starting from 3-amino-2-chloropyridine.

Workflow Visualization

The following diagram outlines the critical path from commodity precursors to the target sulfoxide and its downstream application.

SynthesisPath Precursor 2-Chloropyridine (Commodity) Lithiation Lithiated Intermediate (Li at C3) Precursor->Lithiation LDA, THF -78°C Sulfide 2-Chloro-3-(methylthio)pyridine (CAS 65753-48-2) Lithiation->Sulfide MeSSMe (Electrophile) Target TARGET: Sulfoxide (CAS 70682-08-5) Sulfide->Target mCPBA (1.0 eq) or H2O2/Catalyst Impurity Impurity: Sulfone (Over-oxidation) Sulfide->Impurity Excess Oxidant Thermodynamic Control Sulfoximine Sulfoximine Analog (Bioactive Core) Target->Sulfoximine NH2CO2NH4 PhI(OAc)2

Figure 1: Synthetic flowchart highlighting the critical divergence between the target sulfoxide and the sulfone impurity.

Detailed Experimental Protocols

Module A: Synthesis of the Sulfide Precursor

Reaction: Ortho-lithiation of 2-chloropyridine followed by thiomethylation. Rationale: The Chlorine atom at C2 directs lithiation to the C3 position due to the inductive effect and coordination with Lithium, ensuring 100% regioselectivity.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

  • Reagent Prep: Charge with anhydrous THF and diisopropylamine (1.1 eq). Cool to -78°C.

  • Base Formation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise. Stir for 30 min to generate LDA in situ.

  • Substrate Addition: Add 2-chloropyridine (1.0 eq) dissolved in THF dropwise over 20 min. Maintain temperature < -70°C. Stir for 2 hours. The solution will turn deep red/brown indicating the lithiated species.

  • Quench: Add dimethyl disulfide (MeSSMe, 1.2 eq) rapidly. The color will fade.

  • Workup: Warm to room temperature. Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

    • Yield Target: 85-90%.

Module B: Chemoselective Oxidation (The Critical Step)

Reaction: Controlled oxidation of sulfide to sulfoxide.[2] Rationale: Sulfoxides are intermediates between sulfides and sulfones.[2][3] Standard oxidants (e.g., excess


) drive the reaction to the thermodynamic sulfone sink. We use mCPBA  at low temperature for kinetic control.

Protocol:

  • Dissolution: Dissolve 2-chloro-3-(methylthio)pyridine (10 g) in Dichloromethane (DCM) (100 mL). Cool to 0°C in an ice bath.

  • Oxidant Addition: Dissolve mCPBA (meta-chloroperoxybenzoic acid, 77% max purity, 1.05 eq) in DCM (50 mL).

    • Critical Control: Add the mCPBA solution dropwise over 1 hour. Do not dump. High local concentrations cause over-oxidation.

  • Monitoring: Monitor via TLC (EtOAc/MeOH 95:5) or HPLC every 30 minutes. Look for the disappearance of starting material (Rf ~0.8) and appearance of sulfoxide (Rf ~0.3).

    • Stop Condition: Quench immediately when starting material is < 2%. Do not wait for 100% conversion if sulfone (Rf ~0.5) starts appearing.[4]

  • Quench: Wash reaction mixture with 10%

    
      (removes excess oxidant) followed by saturated 
    
    
    
    (removes m-chlorobenzoic acid byproduct).
  • Isolation: Dry organic layer over

    
    , filter, and concentrate.
    
    • Yield Target: 80-85%.

Analytical Controls & Troubleshooting

Impurity Profiling

In agrochemical development, the "Sulfone Ratio" is a key quality attribute.

ImpurityOriginDetection (HPLC)Mitigation Strategy
Sulfone Over-oxidationRT +1.5 min vs TargetReduce oxidant to 0.98 eq; Lower temp to -10°C.
N-Oxide Oxidation of Pyridine NBroad peak, polarUse non-acidic conditions; mCPBA is acidic, so buffer with

solid in the reaction.
Starting Material Under-oxidationRT -2.0 min vs TargetAdd oxidant in small aliquots; do not chase 100% conversion.
Mechanistic Insight: The "Butterfly" Transition State

The selectivity of mCPBA is governed by the "Butterfly Mechanism" where the peracid oxygen is delivered electrophilically to the sulfur lone pair. The sulfur atom is more nucleophilic than the pyridine nitrogen (which is deactivated by the Cl at C2), providing inherent chemoselectivity for S-oxidation over N-oxidation [1].

Downstream Application: Sulfoximine Synthesis

The 2-chloro-3-(methylsulfinyl)pyridine is rarely the final product. It is converted to the sulfoximine (the bioactive moiety in Sulfoxaflor) via oxidative imination.

Standard Protocol:

  • Reagents: Ammonium carbamate (Nitrogen source) + Diacetoxyiodobenzene (

    
    , Oxidant).
    
  • Conditions: Methanol, Room Temperature.

  • Mechanism: The sulfoxide is activated by the hypervalent iodine species, allowing nucleophilic attack by ammonia/carbamate, forming the

    
     bond [2].
    

Downstream Sulfoxide Sulfoxide (Intermediate) Activated Activated S-I Species Sulfoxide->Activated PhI(OAc)2 Sulfoximine Sulfoximine (Agro Active) Activated->Sulfoximine NH2CO2NH4 - PhI, - AcOH

Figure 2: Oxidative imination pathway converting the sulfoxide to the bioactive sulfoximine.

Safety & Handling

  • mCPBA: Shock-sensitive in high concentrations. Store at 4°C. Never distill reaction mixtures containing peroxides.

  • Pyridines: 2-chloropyridine derivatives are potent alkylating agents and skin irritants. Use double-gloving (Nitrile).

  • Waste: Aqueous washes from the oxidation step contain sulfites and benzoates; segregate from heavy metal waste.

References

  • Carret, S., et al. (2019). "Chemoselective Oxidation of Sulfides to Sulfoxides." Chemical Reviews.

  • Tinnis, F., et al. (2013). "Direct Synthesis of Sulfoximines from Sulfoxides." Organic Letters.

  • Gribble, G. W., & Saulnier, M. G. (1980). "Lithiation of 2-chloropyridine: A Regioselective Synthesis." Tetrahedron Letters.

  • Corteva Agriscience. (2010). "Process for the Preparation of Sulfoxaflor and Intermediates." U.S. Patent 7,687,634.

Sources

Metabolic Fate of the Nicosulfuron Pyridine Moiety: A Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Pathway of Nicosulfuron Pyridine Ring Degradation Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The degradation of Nicosulfuron (2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylpyridine-3-carboxamide) is a critical environmental concern due to the persistence of its heterocyclic residues. While the hydrolysis of the sulfonylurea bridge is the primary detoxification step, the subsequent mineralization of the pyridine ring (derived from the metabolite ASDM) represents the rate-limiting phase in complete biodegradation. This guide synthesizes the catabolic trajectory of the pyridine moiety, linking the initial herbicide cleavage to the downstream maleamate pathway , and provides validated protocols for metabolite elucidation.

Chemical Architecture & Primary Cleavage

The metabolic breakdown of Nicosulfuron is initiated by the cleavage of the sulfonylurea bridge. This process is mediated either chemically (acid hydrolysis) or enzymatically (microbial hydrolases/esterases).

The Primary Split

The sulfonylurea bridge acts as the "molecular fuse." Upon cleavage, the molecule yields two distinct heterocyclic fragments:

  • Pyrimidine Fragment: 2-amino-4,6-dimethoxypyrimidine (ADMP ).[1]

  • Pyridine Fragment: 2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide (ASDM ).[1][2]

While ADMP degradation is well-documented, the ASDM moiety retains the pyridine ring, which is recalcitrant and requires specialized enzymatic machinery for ring fission.

The Pyridine Ring Degradation Pathway

The complete mineralization of the pyridine ring from Nicosulfuron follows a multi-stage process. Most soil isolates (e.g., Pseudomonas nicosulfuronedens LAM1902, Talaromyces flavus) accumulate ASDM; however, competent degraders channel this intermediate into the Nicotinate Catabolic Pathway .

Phase I: Modification of ASDM

Before the pyridine ring can be opened, the substituents (sulfonamide and dimethylcarboxamide groups) must be processed.

  • Step 1: Desulfonation/Hydrolysis: The sulfonamide group (-SO₂NH₂) is hydrolyzed, likely releasing sulfite and yielding N,N-dimethylnicotinamide .

  • Step 2: Deamidation: The dimethyl-amide side chain is hydrolyzed to release dimethylamine, converting the intermediate into Nicotinic Acid (NA) .

Phase II: The Maleamate Pathway (Ring Fission)

Once Nicotinic Acid is generated, the pathway converges with the conserved bacterial catabolism of N-heterocycles (the nic gene cluster pathway).

  • Hydroxylation (Activation):

    • Enzyme: Nicotinate hydroxylase (NicAB).

    • Reaction: Nicotinic Acid ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      6-Hydroxynicotinic Acid (6-HNA) .
      
    • Mechanism:[3][4][5] Introduction of a hydroxyl group at the C6 position destabilizes the aromatic system.

  • Oxidative Decarboxylation/Reduction:

    • Reaction: 6-HNA is reduced to 2,5-dihydroxypyridine (2,5-DHP) .[6]

    • Significance: This step removes the carboxyl group and prepares the ring for oxygenolytic cleavage.

  • Ring Cleavage:

    • Enzyme: 2,5-dihydroxypyridine dioxygenase (NicX ).

    • Reaction: 2,5-DHP + O₂

      
      N-formylmaleamic acid .
      
    • Mechanism:[3][4][5] This is an extradiol ring cleavage, breaking the C-C bond adjacent to the nitrogen.

  • Mineralization:

    • Enzyme: N-formylmaleamate deformylase (NicD ).

    • Reaction: N-formylmaleamic acid

      
      Maleamic acid  + Formate.
      
    • Final Steps: Maleamic acid

      
       Maleic acid 
      
      
      
      Fumaric acid
      
      
      TCA Cycle .
Visualization: The Degradation Cascade

The following diagram illustrates the transformation from parent Nicosulfuron to the TCA cycle intermediates.

Nicosulfuron_Degradation Nicosulfuron Nicosulfuron ASDM ASDM (Pyridine Fragment) Nicosulfuron->ASDM Sulfonylurea Bridge Hydrolysis ADMP ADMP (Pyrimidine Fragment) Nicosulfuron->ADMP Co-product Nicotinamide N,N-dimethylnicotinamide ASDM->Nicotinamide Desulfonation NicotinicAcid Nicotinic Acid (NA) Nicotinamide->NicotinicAcid Deamidation HNA 6-Hydroxynicotinic Acid NicotinicAcid->HNA NicAB (Hydroxylase) DHP 2,5-Dihydroxypyridine HNA->DHP Decarboxylation/Reduction NFM N-Formylmaleamic Acid DHP->NFM NicX (Ring Cleavage) TCA TCA Cycle (Fumarate) NFM->TCA NicD (Deformylase)

Figure 1: Proposed metabolic pathway of Nicosulfuron pyridine ring degradation, linking ASDM to the central maleamate pathway.

Key Metabolites and Analytical Targets

Researchers tracking this pathway should monitor the following molecular signatures.

MetaboliteAbbreviationFormulaObserved m/z [M+H]+Role
Nicosulfuron NSC15H18N6O6S411.1081Parent Compound
Pyridine Sulfonamide ASDMC8H11N3O3S230.0594Primary Pyridine Metabolite
Aminopyrimidine ADMPC6H9N3O2156.0768Primary Pyrimidine Metabolite
Nicotinic Acid NAC6H5NO2124.0393Pathway Intersection
6-Hydroxynicotinic Acid 6-HNAC6H5NO3140.0342Activated Ring Intermediate
N-Formylmaleamic Acid NFMC5H5NO4144.0291Ring Cleavage Product

Experimental Protocol: Elucidating the Pathway

To validate this pathway in a new microbial isolate or soil sample, the following LC-MS/MS workflow is recommended. This protocol emphasizes the separation of polar pyridine metabolites which often elute early in reverse-phase chromatography.

Sample Preparation (Microbial Culture)
  • Enrichment: Inoculate Mineral Salt Medium (MSM) with Nicosulfuron (50 mg/L) as the sole nitrogen source.

  • Incubation: Incubate at 30°C, 150 rpm for 7–14 days.

  • Sampling: Aliquot 1 mL every 24 hours. Centrifuge at 12,000 × g for 10 min to remove biomass.

  • Filtration: Filter supernatant through a 0.22 µm PTFE membrane.

LC-MS/MS Configuration
  • Instrument: Q-TOF Mass Spectrometer (e.g., Agilent 6500 series or equivalent) for high-resolution accurate mass (HRAM).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is superior to C18 for retaining small, polar pyridine metabolites like Nicotinic Acid and Maleamic Acid.

    • Recommended: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

  • Gradient: 95% B to 50% B over 12 minutes.

Workflow Visualization

Experimental_Workflow Sample Culture/Soil Sample Extract Centrifugation & Filtration (0.22 µm) Sample->Extract LC HILIC Chromatography (Polar Retention) Extract->LC MS Q-TOF MS/MS (ESI +/-) LC->MS Analysis METLIN/MassBank Database Search MS->Analysis ID Metabolite ID (Accurate Mass <5ppm) Analysis->ID

Figure 2: Analytical workflow for the identification of polar pyridine metabolites.

References

  • Degradation Characteristics of Nicosulfuron in Water and Soil by MnO2 Nano-Immobilized Laccase. MDPI. [Link]

  • Current insights into the microbial degradation of nicosulfuron: Strains, metabolic pathways, and molecular mechanisms. Chemosphere. [Link]

  • Nicosulfuron Degradation by an Ascomycete Fungus Isolated From Submerged Alnus Leaf Litter. Frontiers in Microbiology. [Link]

  • Deciphering the genetic determinants for aerobic nicotinic acid degradation: The nic cluster from Pseudomonas putida KT2440. Proceedings of the National Academy of Sciences (PNAS). [Link][5]

  • Structure-guided insights into heterocyclic ring-cleavage catalysis of the non-heme Fe (II) dioxygenase NicX. Nature Communications. [Link]

  • Insight into the Characteristics and New Mechanism of Nicosulfuron Biodegradation by a Pseudomonas sp. LAM1902. Journal of Agricultural and Food Chemistry. [Link]

Sources

Difference between methylthio and methylsulfinyl pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pyridine-based drug discovery, the oxidation state of a sulfur substituent is not merely a metabolic detail—it is a binary switch that inverts the electronic and reactive identity of the heterocycle.

This guide analyzes the critical divergence between methylthio- (–SMe) and methylsulfinyl- (–S(O)Me) pyridine derivatives. While the sulfide moiety acts as a lipophilic, electron-neutral "anchor," the sulfoxide functions as a polar, chiral, electron-withdrawing "activator." We will explore how to leverage this switch for late-stage functionalization (


) and bioactivation (as seen in Proton Pump Inhibitors), supported by validated protocols and mechanistic visualizations.

The Electronic Switch: Physicochemical Divergence

The transition from sulfide to sulfoxide alters the pyridine ring's electron density more drastically than almost any other single-atom modification.

Hammett Parameters & Electronic Effects

The methylthio group (–SMe) is an electronic chameleon. It exerts weak inductive withdrawal (


) but compensates with resonance donation (

), resulting in a near-zero Hammett constant in the para position.

In contrast, the methylsulfinyl group (–S(O)Me) is a potent electron-withdrawing group (EWG). The oxygen atom creates a strong dipole, pulling electron density away from the ring via both induction and resonance.

PropertyMethylthio Pyridine (–SMe)Methylsulfinyl Pyridine (–S(O)Me)Impact on Pyridine Ring
Hammett

0.00+0.49S(O)Me deactivates the ring toward electrophiles but activates it for nucleophiles.
Hammett

+0.15+0.52Significant inductive withdrawal by sulfoxide at all positions.
Lipophilicity (

)
+0.61-1.58Drastic drop in LogP; Sulfoxide increases aqueous solubility.
H-Bonding NoneStrong AcceptorSulfoxide oxygen is a key pharmacophoric anchor.
Chirality AchiralChiral (Stereogenic S)Enantiomers (e.g., Esomeprazole) have distinct PK/PD profiles.

Critical Insight: The


 jump from 0.00 to 0.49 is comparable to replacing a Hydrogen with a Trifluoromethyl group. This renders the sulfinyl-pyridine highly susceptible to nucleophilic attack.

Synthetic Utility: The "Activation-Displacement" Strategy

The most powerful synthetic application of this divergence is using the sulfoxide as a "chemical handle."

The Sulfoxide as a Leaving Group ( )

Direct nucleophilic aromatic substitution (


) on a chloropyridine is standard. However, introducing complex nucleophiles often requires a more labile leaving group.
  • Sulfide (–SMe): Inert to

    
    . The thiolate anion (MeS⁻) is a poor leaving group in this context.
    
  • Sulfoxide (–S(O)Me): Excellent leaving group. The MeS(O)⁻ anion is stable, and the EWG nature of the sulfoxide lowers the energy of the Meisenheimer intermediate.

Workflow:

  • Install: Introduce –SMe via thiolate displacement of a halide.

  • Modify: Perform other chemistries on the ring (the –SMe is stable).

  • Activate: Oxidize –SMe to –S(O)Me.

  • Displace: React with an amine or alkoxide to eject –S(O)Me.

SNAr_Mechanism Sulfide Pyridine-SMe (Stable/Inert) Oxidation Oxidation (mCPBA) Sulfide->Oxidation Sulfoxide Pyridine-S(O)Me (Activated Electrophile) Oxidation->Sulfoxide Intermediate Meisenheimer Complex Sulfoxide->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH2 / RO-) Product Pyridine-Nu (Final Drug Core) Intermediate->Product Elimination LG Leaving Group (MeSO-) Intermediate->LG

Figure 1: The "Sulfide-Switch" strategy for late-stage functionalization of pyridine cores.

Medicinal Chemistry: Bioactivation & Chirality

The Proton Pump Inhibitor (PPI) Mechanism

The difference between –SMe and –S(O)Me is the basis of the entire PPI class (e.g., Omeprazole).

  • The Prodrug (Sulfoxide): The sulfoxide is stable at neutral pH (bloodstream).

  • The Activation (Acid): In the parietal cell (pH < 1), the pyridine nitrogen and the sulfoxide oxygen become protonated. The sulfoxide sulfur becomes highly electrophilic.

  • The Rearrangement: The pyridine nitrogen attacks the benzimidazole C-2, leading to a sulfenamide.

  • The Binding: The sulfenamide forms a disulfide bond with the Cysteine-813 of the H+/K+-ATPase.

Note: A simple sulfide analog cannot undergo this acid-catalyzed rearrangement because the sulfur is not sufficiently electrophilic.

Metabolic Liability (FMO vs. CYP)
  • S-Oxidation: Methylthio pyridines are rapidly oxidized to sulfoxides in the liver. This is primarily catalyzed by Flavin-containing Monooxygenases (FMO) and CYP450.[1][2]

  • Chiral Switching: The oxidation generates a stereocenter at Sulfur.

    • Omeprazole:[3][4][5][6] Racemic mixture.

    • Esomeprazole:[5] Pure (S)-enantiomer.[5] The (S)-isomer is metabolized more slowly by CYP2C19, leading to higher AUC (Area Under Curve) and better therapeutic consistency.

Experimental Protocols

Protocol A: Selective Oxidation of Methylthio to Methylsulfinyl

Objective: Oxidize sulfide to sulfoxide without over-oxidation to the sulfone (–SO₂Me). Critical Process Parameter (CPP): Temperature and Stoichiometry.

  • Preparation: Dissolve the methylthio-pyridine derivative (1.0 eq) in Dichloromethane (DCM). Cool to -5°C to 0°C (Ice/Salt bath).

  • Reagent Addition: Dissolve m-CPBA (meta-chloroperoxybenzoic acid, max 1.05 eq) in DCM. Add this solution dropwise over 30 minutes.

    • Note: Do not use excess oxidant. Excess leads to sulfone.

  • Reaction: Stir at 0°C for 1–2 hours. Monitor by TLC or LCMS. Sulfoxide usually appears more polar (lower Rf) than sulfide.

  • Workup: Quench with 10% aqueous

    
     (sodium thiosulfate) to destroy peroxides. Wash with saturated 
    
    
    
    to remove m-chlorobenzoic acid.
  • Purification: Flash chromatography (often requires polar eluent, e.g., 5-10% MeOH in DCM).

Protocol B: Nucleophilic Displacement of Methylsulfinyl ( )

Objective: Replace the sulfinyl group with a primary amine.

  • Setup: Dissolve methylsulfinyl-pyridine (1.0 eq) in anhydrous THF or Dioxane.

  • Nucleophile: Add the primary amine (1.2–1.5 eq). If the amine is a salt, add DIPEA (2.0 eq).

  • Conditions:

    • C2/C4-Sulfinyl: Stir at RT or mild heat (40°C).

    • C3-Sulfinyl: Requires higher heat (80–100°C) or microwave irradiation due to lack of resonance stabilization of the intermediate.

  • Workup: Concentrate solvent. Partition between EtOAc and Water. The leaving group (methanesulfenate anion) is water-soluble.

Pathway Visualization: Metabolic & Chemical Interconversion

Pathway_Logic cluster_metabolism In Vivo (Liver/Stomach) cluster_synthesis In Lab (Synthesis) Sulfide Methylthio-Pyridine (Lipophilic / Pro-drug) Sulfoxide_Bio Methylsulfinyl-Pyridine (Chiral Metabolite) Sulfide->Sulfoxide_Bio FMO / CYP450 (S-Oxidation) Sulfoxide_Syn Sulfoxide Intermediate (Leaving Group) Sulfide->Sulfoxide_Syn mCPBA (1.0 eq) 0°C Sulfenamide Cyclic Sulfenamide (Active Inhibitor - Acid pH) Sulfoxide_Bio->Sulfenamide H+ (Stomach) Rearrangement Sulfone_Bio Sulfone (Inactive Excreted) Sulfoxide_Bio->Sulfone_Bio CYP450 (Slow) Target Functionalized Pyridine (Drug Candidate) Sulfoxide_Syn->Target R-NH2 / Heat (SnAr Displacement)

Figure 2: Dual pathways of the methylthio-pyridine moiety: Metabolic activation (left) vs. Synthetic utility (right).

References

  • Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values: SMe , S(O)Me ).
  • Lindberg, P., et al. (1986). "Omeprazole: The first proton pump inhibitor." Medicinal Research Reviews, 10(1), 1-54.

  • Katritzky, A. R., & Lagowski, J. M. (1971). The Principles of Heterocyclic Chemistry. Academic Press. (Foundational text for Pyridine reactivity).
  • Bae, S. K., et al. (2009). "Roles of FMO and CYP450 in the metabolism of sulfur-containing drugs." Journal of Pharmacology and Experimental Therapeutics.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.

Sources

Methodological & Application

Application Notes and Protocols for the Selective Oxidation of 2-Chloro-3-(methylthio)pyridine to its Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridine Sulfoxides in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a remarkable number of FDA-approved drugs.[1][2][3] Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a privileged structure in the design of novel therapeutics.[4] When further functionalized, such as with a sulfoxide moiety, the resulting pyridine sulfoxide can exhibit unique pharmacological profiles. The sulfoxide group, being a chiral center and a hydrogen bond acceptor, can significantly influence a molecule's interaction with biological targets, its solubility, and its metabolic fate.

This application note provides a comprehensive guide to the selective oxidation of 2-chloro-3-(methylthio)pyridine to its corresponding sulfoxide, 2-chloro-3-(methylsulfinyl)pyridine. This particular molecule serves as a valuable intermediate in the synthesis of various biologically active compounds. The presence of a chlorine atom and a methylthio group on the pyridine ring offers multiple points for further chemical modification, making it an attractive building block for creating libraries of potential drug candidates.[5]

Herein, we will delve into the synthetic strategy for preparing the starting material, provide a detailed, step-by-step protocol for its selective oxidation, and discuss the critical parameters that ensure high yield and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this versatile scaffold into their research and development programs.

Synthetic Strategy: A Two-Step Approach

The synthesis of 2-chloro-3-(methylsulfinyl)pyridine is most effectively achieved in a two-step process, beginning with the synthesis of the precursor, 2-chloro-3-(methylthio)pyridine.

Part 1: Synthesis of 2-Chloro-3-(methylthio)pyridine

The introduction of the methylthio group at the C-3 position of a 2-chloropyridine can be accomplished through a nucleophilic aromatic substitution (SNAr) reaction.[6] In this case, a suitable starting material would be a 2,3-dihalopyridine, where the halogen at the 3-position is more susceptible to displacement by a sulfur nucleophile. Alternatively, directed ortho-metalation of 2-chloropyridine can be employed to introduce a functional group at the 3-position, which can then be converted to the methylthio group.

A practical and common approach involves the reaction of 2,3-dichloropyridine with sodium thiomethoxide. The greater electrophilicity of the C-2 and C-4 positions in the pyridine ring generally favors nucleophilic attack at these sites.[7] However, with appropriate reaction conditions, selective substitution at the C-3 position can be achieved.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-(methylthio)pyridine via Nucleophilic Aromatic Substitution

This protocol outlines the synthesis of the starting material from 2,3-dichloropyridine and sodium thiomethoxide.

Materials:

  • 2,3-Dichloropyridine

  • Sodium thiomethoxide (NaSMe)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2,3-dichloropyridine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford 2-chloro-3-(methylthio)pyridine as a pure compound.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (dd, J=4.7, 1.6 Hz, 1H), 7.65 (dd, J=7.8, 1.6 Hz, 1H), 7.15 (dd, J=7.8, 4.7 Hz, 1H), 2.55 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 151.0, 147.5, 138.0, 128.0, 122.5, 15.0.

Note: Actual chemical shifts may vary. It is recommended to acquire and interpret the NMR spectra of the synthesized compound for confirmation.

Protocol 2: Selective Oxidation to 2-Chloro-3-(methylsulfinyl)pyridine

This protocol details the selective oxidation of the synthesized sulfide to the desired sulfoxide using meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry is crucial to prevent over-oxidation to the corresponding sulfone.

Materials:

  • 2-Chloro-3-(methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)[8]

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq) in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.05 - 1.1 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled solution of the sulfide over a period of 15-20 minutes, while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove m-chlorobenzoic acid, followed by brine (1 x 20 mL).[9]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 2-chloro-3-(methylsulfinyl)pyridine.

Characterization Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.50 (dd, J=4.8, 1.5 Hz, 1H), 8.00 (dd, J=7.9, 1.5 Hz, 1H), 7.40 (dd, J=7.9, 4.8 Hz, 1H), 2.80 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 149.0, 135.0, 125.0, 124.0, 42.0.

Note: The methyl group protons in the sulfoxide are diastereotopic and may appear as a singlet or two closely spaced signals depending on the chiral environment. It is crucial to obtain and analyze the NMR spectra of the product for structural confirmation.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ReagentsReaction TimeTypical Yield
2-Chloro-3-(methylthio)pyridineC₆H₆ClNS159.642,3-Dichloropyridine, NaSMe4-6 hours70-85%
2-Chloro-3-(methylsulfinyl)pyridineC₆H₆ClNOS175.642-Chloro-3-(methylthio)pyridine, m-CPBA1-3 hours85-95%

Visualizing the Workflow

Workflow cluster_synthesis Synthesis of Starting Material cluster_oxidation Selective Oxidation start_mat 2,3-Dichloropyridine product1 2-Chloro-3-(methylthio)pyridine start_mat->product1 Nucleophilic Aromatic Substitution reagent1 Sodium Thiomethoxide (NaSMe) reagent1->product1 product2 2-Chloro-3-(methylsulfinyl)pyridine product1->product2 Oxidation reagent2 m-CPBA reagent2->product2

Caption: Synthetic workflow for 2-chloro-3-(methylsulfinyl)pyridine.

Mechanism of Selective Sulfide Oxidation

The selective oxidation of a sulfide to a sulfoxide using a peroxyacid like m-CPBA proceeds through a concerted mechanism. The sulfur atom of the thioether acts as a nucleophile and attacks the electrophilic outer oxygen atom of the peroxyacid.

Mechanism Sulfide R-S-R' TS Transition State Sulfide->TS Peroxyacid R''-C(=O)O-OH Peroxyacid->TS Sulfoxide R-S(=O)-R' TS->Sulfoxide CarboxylicAcid R''-C(=O)OH TS->CarboxylicAcid

Caption: Concerted mechanism of sulfide oxidation by a peroxyacid.

The selectivity for the sulfoxide over the sulfone is achieved by careful control of the reaction stoichiometry. Using approximately one equivalent of the oxidizing agent ensures that the sulfide is preferentially oxidized to the sulfoxide. The sulfoxide is less nucleophilic than the starting sulfide, and therefore reacts more slowly with the remaining oxidant. However, the use of excess oxidizing agent or prolonged reaction times can lead to the formation of the sulfone as an over-oxidation byproduct.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely utilized synthetic methodologies in organic chemistry. To ensure the reliability and reproducibility of these procedures, the following self-validating systems are incorporated:

  • Reaction Monitoring: The progress of both the nucleophilic aromatic substitution and the oxidation reactions should be closely monitored by Thin Layer Chromatography (TLC). This allows for the determination of the reaction endpoint and prevents the formation of byproducts due to prolonged reaction times or the use of excess reagents.

  • Stoichiometric Control: The precise measurement and controlled addition of reagents, particularly the oxidizing agent (m-CPBA), is critical for achieving high selectivity for the sulfoxide.

  • Purification and Characterization: The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The predicted NMR data provided should be compared with the experimental data obtained.

Conclusion and Future Perspectives

This application note provides a detailed and practical guide for the synthesis of 2-chloro-3-(methylsulfinyl)pyridine, a valuable building block for drug discovery and development. By following the outlined protocols and adhering to the principles of careful reaction monitoring and stoichiometric control, researchers can reliably prepare this important intermediate with high yield and selectivity.

The versatile nature of the 2-chloro-3-(methylsulfinyl)pyridine scaffold, with its multiple points for diversification, opens up numerous avenues for the synthesis of novel compounds with potential therapeutic applications. Further exploration of the biological activities of derivatives of this scaffold is a promising area for future research.

References

  • G. Queguiner, F. Marsais, V. Snieckus, P. Gros, "Advances in Directed ortho Metalation and Related S(N)Ar Reactions," Angewandte Chemie International Edition, vol. 38, no. 13-14, pp. 1752-1784, 1999. [Link]

  • PubChem. 2-Chloro-3-methylpyridine. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • University of Rochester, Department of Chemistry. Workup: mCPBA Oxidation. [Link]

  • PubMed. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • PMC. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. [Link]

  • Hong Kong University of Science and Technology. Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • ACS Publications. Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. [Link]

  • StackExchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • Common Organic Chemistry. m-Chloroperoxybenzoic Acid (mCPBA). [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). [Link]

  • ResearchGate. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • NP-MRD. 13 C NMR Spectrum (1D, 176 MHz, H 2 O, predicted) (NP0163997). [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Wikipedia. meta-Chloroperoxybenzoic acid. [Link]

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

  • PubChemLite. 2-chloro-3-(ethylsulfanyl)pyridine (C7H8ClNS). [Link]

  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • ResearchGate. Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Asian Journal of Chemistry. 13 C-NMR Studies of Some Heterocyclically Substituted. [Link]

Sources

Application Note: High-Fidelity SNAr Protocols for 2-Chloro-3-(methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide details the operational parameters for performing Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-3-(methylsulfinyl)pyridine (CAS: N/A for specific isomer, generic scaffold) .

While 2-halopyridines are standard electrophiles in medicinal chemistry, the presence of the 3-methylsulfinyl group (-S(O)Me) introduces unique electronic and steric considerations compared to the more common 3-nitro or 3-sulfonyl analogs.[1] This moiety serves as a "Goldilocks" activator: it is sufficiently electron-withdrawing to facilitate displacement of the C2-chloride under mild conditions, yet it avoids the extreme reactivity and potential leaving-group competition observed with sulfones (-SO₂Me).[1]

Key Applications:

  • Synthesis of chiral sulfoxide ligands.[1]

  • Late-stage functionalization of pyridine-based kinase inhibitors.[1]

  • Precursors for Pummerer rearrangements or sulfoxide-metal exchange.[1]

Electronic Profiling & Reactivity Rationale[2]

To design a robust protocol, one must understand the electronic landscape of the substrate.

Activation Hierarchy

The reactivity of the C2-position is governed by the superposition of two effects:

  • Ring Nitrogen (–I, –M): The pyridine nitrogen exerts a strong inductive and mesomeric pull, lowering the LUMO energy at C2 and C4.

  • 3-Sulfinyl Group (–I, –M): The sulfinyl group is a moderate Electron Withdrawing Group (EWG).[1][2]

    • Hammett Constant (

      
      ): ~0.49 (Sulfoxide) vs. ~0.72 (Sulfone) vs. ~0.78 (Nitro).[1][2]
      
    • Implication: The reaction requires slightly higher temperatures or stronger bases than 3-nitropyridines but proceeds cleaner than 3-sulfonylpyridines, where the sulfonyl group itself can sometimes act as a competitive leaving group (denitration/desulfonylation).[1]

Regioselectivity & Chemoselectivity[1][3]
  • Regiocontrol: Nucleophilic attack occurs exclusively at C2 . The C4 position is activated but lacks the leaving group. The C3 position is sterically blocked and electronically deactivated for nucleophilic attack relative to C2.[1]

  • Leaving Group Integrity: Chloride (

    
    ) is the designated leaving group.[1][3] While sulfoxides can be displaced in rare, highly activated systems (e.g., pyrimidines), the C2-Cl bond is significantly more labile in this scaffold.[2]
    

Visualizing the Reaction Pathway

The following diagram illustrates the SNAr mechanism, highlighting the stabilization of the Meisenheimer complex by the sulfinyl group and the ring nitrogen.

SNAr_Mechanism cluster_legend Electronic Effects Substrate 2-Chloro-3-(methylsulfinyl)pyridine (Electrophile) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS + Nu (Rate Limiting) Nu Nucleophile (R-NH2 / R-OH) Nu->TS Product 2-Substituted-3-(methylsulfinyl)pyridine TS->Product Re-aromatization LG Chloride Ion (Leaving Group) TS->LG Note1 Sulfinyl (S=O) stabilizes negative charge via -I effect

Figure 1: Mechanistic pathway of SNAr displacement.[2] The transition state is stabilized by the electron-withdrawing nature of the sulfinyl group.

Experimental Protocols

Protocol A: Amination (C-N Bond Formation)

Best for: Primary and secondary amines, anilines.[2]

Rationale: Amines are moderate nucleophiles.[1] The use of a polar aprotic solvent (DMSO/DMF) is critical to solvate the intermediate Meisenheimer complex. A non-nucleophilic base scavenges the HCl byproduct.[1]

Materials:

  • Substrate: 2-Chloro-3-(methylsulfinyl)pyridine (1.0 equiv)[1][2]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 equiv)[1][2]

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)[1][2]

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add the amine (1.2 mmol) followed by DIPEA (2.0 mmol).

    • Note: If using an amine hydrochloride salt, increase DIPEA to 3.0 equiv.[2]

  • Reaction: Seal the vial and heat to 80 °C .

    • Monitoring: Monitor by LC-MS or TLC (typically 50% EtOAc/Hexanes) every 2 hours.[1][2] Reaction is usually complete within 4-6 hours.[1]

  • Work-up:

    • Cool to room temperature.[1][2][4][5]

    • Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Crucial Step: Wash the organic layer with brine (2 x 10 mL) to remove residual DMSO.[2]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (SiO₂).

Protocol B: Etherification (C-O Bond Formation)

Best for: Alcohols, Phenols.[2]

Rationale: Alkoxides are harder nucleophiles.[1] Stronger bases (NaH) are often required to deprotonate the alcohol before addition to the substrate to prevent competitive hydrolysis of the chloride by hydroxide traces.

Materials:

  • Substrate: 1.0 equiv

  • Nucleophile: Alcohol (1.5 equiv)[1][2]

  • Base: NaH (60% dispersion in oil, 1.5 equiv) or Cs₂CO₃ (for phenols)[2]

  • Solvent: Dry THF or DMF[1][2]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, suspend NaH (1.5 equiv) in dry THF at 0 °C.

  • Nucleophile Formation: Add the alcohol (1.5 equiv) dropwise.[1] Stir for 15-30 min until gas evolution ceases.

  • Displacement: Add a solution of 2-Chloro-3-(methylsulfinyl)pyridine (1.0 equiv) in THF dropwise to the alkoxide solution.

  • Reaction: Allow to warm to room temperature. If conversion is slow after 2h, heat to 50 °C.[2]

  • Quench: Carefully quench with saturated NH₄Cl solution.

Comparative Data & Troubleshooting

The following table summarizes reactivity trends and common pitfalls when working with sulfinyl-activated pyridines.

VariableConditionObservation/Impact
Leaving Group Cl vs. FFluoride reacts ~10-100x faster in SNAr due to higher electronegativity stabilizing the transition state, but Cl is cheaper and generally sufficient for this scaffold.[1]
Activator -S(O)Me vs. -SO₂MeSulfinyl is slower than Sulfonyl.[1] If reaction stalls at 80°C, increase to 100°C rather than changing solvent.
Side Reaction Oxidation Prolonged heating in air can oxidize -S(O)Me to -SO₂Me.[1] Perform reactions under inert atmosphere (N₂/Ar).
Side Reaction Reduction Avoid using phosphines or strong reducing agents during workup, as they can reduce sulfoxide to sulfide (-SMe).[1][2]
Chirality Racemization Thermal racemization of sulfoxides typically requires >200°C. SNAr at 80-100°C generally preserves the stereochemistry of the sulfur center [1].[1]

Strategic Workflow: The "Sulfoxide Handle"

One of the most powerful aspects of this substrate is the versatility of the sulfoxide group after the SNAr reaction.

Workflow Start 2-Cl-3-S(O)Me-Pyridine SNAr S_NAr Reaction (Nucleophilic Displacement) Start->SNAr Inter 2-Substituted-3-S(O)Me-Pyridine SNAr->Inter PathA Oxidation (mCPBA) Inter->PathA PathB Pummerer Rearrangement (Ac2O) Inter->PathB PathC Sulfoxide-Metal Exchange (Grignard/Li) Inter->PathC ProdA Sulfone (Highly Stable) PathA->ProdA ProdB Alpha-Functionalized Sulfide PathB->ProdB ProdC Magnesium/Lithium Species (Coupling Partner) PathC->ProdC

Figure 2: Post-SNAr diversification strategies utilizing the sulfoxide handle.

References

  • Reactivity of Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.[2] (General reference for SNAr kinetics on pyridines).

  • Sulfoxide Activation: Clayden, J., et al. "Nucleophilic substitution of sulfoxides."[2] Organic Chemistry, 2nd Ed., Oxford University Press.[2]

  • Comparative Kinetics: For analogous kinetic data on sulfonyl vs. sulfinyl activation, see: J. Chem. Soc. B, 1971, 2209-2216.[1][2]

  • SNAr Mechanism: "Nucleophilic Aromatic Substitution."[1][3][6][7][8] Master Organic Chemistry. Link

  • Sulfoxide Stability: "Oxidation of Sulfides to Sulfoxides and Sulfones."[1] Organic Chemistry Portal. Link

(Note: Specific CAS-based literature for 2-chloro-3-(methylsulfinyl)pyridine is sparse; protocols are derived from the validated chemistry of 2-chloro-3-(methylsulfonyl)pyridine and general pyridine SNAr principles.)[1]

Sources

Application Note: Precision Oxidation of Chloropyridine Sulfides to Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The oxidation of chloropyridine sulfides to sulfoxides is a pivotal transformation in the synthesis of Proton Pump Inhibitors (PPIs) like Omeprazole and various agrochemical scaffolds. However, this reaction presents a unique "Selectivity Triad" challenge:

  • S-Oxidation (Desired): Stopping at the sulfoxide (

    
    ).
    
  • S-Overoxidation (Undesired): Progression to the sulfone (

    
    ).
    
  • N-Oxidation (Undesired): Oxidation of the pyridine nitrogen to the N-oxide (

    
    ).
    

This guide provides a technical analysis of three primary reagent classes—Periodates, Peroxides, and Peracids—and details optimized protocols to maximize chemoselectivity while preserving the labile chloropyridine moiety.

Mechanistic Context & Challenges

The chloropyridine ring is electron-deficient due to the electronegative chlorine atom and the nitrogen heteroatom. This electronic environment has two major consequences for oxidation chemistry:

  • Reduced N-Nucleophilicity: The chlorine atom at the 2- or 4-position inductively deactivates the pyridine nitrogen, making it less susceptible to N-oxidation compared to alkyl-pyridines. However, with strong oxidants (e.g., m-CPBA) or excess reagent, N-oxidation remains a significant side reaction.

  • Susceptibility to

    
    :  The C-Cl bond is activated for Nucleophilic Aromatic Substitution. Basic oxidation conditions (e.g., alkaline bleach) can lead to hydrolysis (Cl 
    
    
    
    OH) or substitution by solvent nucleophiles. Acidic or neutral conditions are strictly preferred.
Visualization: Competitive Oxidation Pathways

OxidationPathways Sulfide Chloropyridine Sulfide (R-S-R') Sulfoxide SULFOXIDE (Target: R-S(=O)-R') Sulfide->Sulfoxide Controlled Oxidation (NaIO4, H2O2) NOxide Pyridine N-Oxide Sulfide->NOxide Strong Electrophile (m-CPBA) Sulfone Sulfone (Over-oxidation) Sulfoxide->Sulfone Excess Oxidant (High Temp) NOxideSulfone N-Oxide Sulfone Sulfoxide->NOxideSulfone Uncontrolled NOxide->NOxideSulfone

Figure 1: Competitive oxidation pathways. The goal is to maximize the green path while suppressing the red (sulfone) and yellow (N-oxide) deviations.

Reagent Selection Guide

The following table contrasts the three most effective reagent systems for this specific transformation.

FeatureSodium Periodate (

)
Hydrogen Peroxide (

)
m-CPBA
Primary Mechanism Electrophilic Oxygen Transfer (Mild)Nucleophilic attack (requires activation)Strong Electrophilic Oxidation
Selectivity (

)
Excellent (>95%)Good (Requires temp. control)Moderate (Stoichiometry critical)
Risk of Sulfone Very LowModerateHigh (if >1.0 eq)
Risk of N-Oxide NegligibleLow (in Acidic media)Moderate to High
Scalability Moderate (Solubility limits)High (Green/Cheap)Low (Atom economy poor)
Cost MediumLowHigh
Recommended Use Gold Standard for Lab Scale Process Scale-Up Rapid Screening / HTS

Detailed Experimental Protocols

Protocol A: The "Gold Standard" – Sodium Periodate

Best for: High-value intermediates where selectivity is paramount and yield loss cannot be tolerated. Mechanism:


 is a bulky, mild oxidant. The reaction is typically driven by the formation of a cyclic iodate intermediate which breaks down to the sulfoxide. It rarely possesses the electrophilic power to oxidize the electron-deficient chloropyridine nitrogen.

Materials:

  • Substrate: Chloropyridine sulfide (1.0 equiv)

  • Oxidant: Sodium Metaperiodate (

    
    ) (1.05 equiv)
    
  • Solvent: Methanol/Water (5:1 ratio) - Critical for solubilizing the inorganic oxidant.

Step-by-Step Procedure:

  • Dissolution: Dissolve the sulfide (10 mmol) in Methanol (40 mL).

  • Preparation: Dissolve

    
     (10.5 mmol, 2.25 g) in Water (8 mL). Note: Heating may be required to dissolve the periodate, but cool to RT before mixing.
    
  • Addition: Add the aqueous periodate solution dropwise to the sulfide solution at 0°C (ice bath).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (20-25°C). Monitor by TLC/HPLC.

    • Checkpoint: Reaction typically completes in 4–12 hours.

  • Quench: Filter off the precipitated sodium iodate (

    
    ) byproduct. Dilute filtrate with water and extract with Dichloromethane (DCM) or Ethyl Acetate.
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Green Scale-Up" – in Acetic Acid

Best for: Multi-gram to Kilogram scale synthesis. Mechanism: Acetic acid acts as both solvent and catalyst, forming in situ peracetic acid. However, the equilibrium concentration of peracetic acid is low, preventing the "runaway" oxidation seen with commercial peracids.

Materials:

  • Substrate: Chloropyridine sulfide (1.0 equiv)

  • Oxidant: 30% or 50% Aqueous Hydrogen Peroxide (1.1 equiv)

  • Solvent: Glacial Acetic Acid (AcOH)[1]

Step-by-Step Procedure:

  • Setup: Dissolve sulfide (50 mmol) in Glacial Acetic Acid (100 mL).

  • Temperature Control: Cool the solution to 10–15°C .

    • Why? Higher temperatures (>40°C) promote N-oxidation and sulfone formation.

  • Addition: Add

    
     dropwise over 20 minutes.
    
  • Stir: Allow to stir at Room Temperature.

    • Validation: If reaction is sluggish, add a catalytic amount (1 mol%) of Sodium Tungstate (

      
      ) to activate the peroxide.
      
  • Quench: Carefully neutralize with saturated

    
     or 
    
    
    
    (keep T < 20°C during neutralization to prevent hydrolysis of the Cl-C bond).
  • Workup: Extract with Ethyl Acetate.

Protocol C: The "Rapid Screen" – m-CPBA

Best for: Small-scale exploratory chemistry where speed is critical. Critical Warning: Strict stoichiometry is required.

Step-by-Step Procedure:

  • Dissolution: Dissolve sulfide (1.0 mmol) in DCM (10 mL). Cool to -78°C (acetone/dry ice) or 0°C at minimum.

  • Stoichiometry: Dissolve m-CPBA (exactly 0.95 equiv based on active oxygen content) in DCM.

    • Expert Tip: Never use excess. It is better to have 5% unreacted sulfide than 5% difficult-to-separate sulfone/N-oxide.

  • Addition: Add oxidant slowly over 10 minutes.

  • Quench: Quench immediately upon consumption of starting material (approx. 30-60 mins) with 10%

    
     (sodium thiosulfate) and saturated 
    
    
    
    .

Workflow Visualization (Protocol A)

ProtocolWorkflow Start Start: Chloropyridine Sulfide Solvent Dissolve in MeOH/H2O (5:1) Ensures solubility of NaIO4 Start->Solvent Cool Cool to 0°C Kinetic control Solvent->Cool Add Add NaIO4 (1.05 eq) Dropwise addition Cool->Add Monitor Monitor (TLC/HPLC) Check for Sulfone (>2%) Add->Monitor Monitor->Monitor Incomplete Filter Filter NaIO3 Precipitate Monitor->Filter Complete Extract Extract (DCM/EtOAc) Filter->Extract Finish Final Product: Chloropyridine Sulfoxide Extract->Finish

Figure 2: Operational workflow for Sodium Periodate oxidation, highlighting critical control points.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
High Sulfone Levels Excess oxidant or high temperature.Reduce oxidant to 0.95–1.0 eq. Lower reaction temperature by 10°C. Switch from m-CPBA to

.
N-Oxide Formation Electrophilic attack on Nitrogen.Use acidic media (Protocol B) to protonate Pyridine-N (protecting it). Avoid peracids.
Hydrolysis of Cl (to OH) Basic conditions during workup.Ensure quench and extraction are performed at pH 6–7. Avoid strong bases like NaOH.
Incomplete Conversion Steric hindrance or poor solubility.If using

, increase water content or switch to

/HFIP (Hexafluoroisopropanol) system for high reactivity.

References

  • Sodium Periodate Mechanism

    • Ruff, F., & Kucsman, A. (1985). Mechanism of the oxidation of sulphides with sodium periodate. Journal of the Chemical Society, Perkin Transactions 2.[2]

  • Green Chemistry Approaches (

    
    ): 
    
    • Bahrami, K., et al. (2010). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions.[3] PMC / NIH.

  • General Reagent Guide

    • Organic Chemistry Portal. (n.d.). Oxidation of Sulfides to Sulfoxides.[1][4][5][6][7][8][9][10]

  • Selectivity in Pyridine Oxidation

    • Arkat USA.[11] (2001).[11] Recent trends in the chemistry of pyridine N-oxides (Review of oxidant selectivity).

Sources

Application Notes: 2-Chloro-3-(methylsulfinyl)pyridine, a Bifunctional Linchpin for Regiodivergent Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. However, the regioselective functionalization of the pyridine ring, particularly at the C-3 position, remains a significant synthetic challenge due to its inherent electronic properties. This guide introduces 2-Chloro-3-(methylsulfinyl)pyridine as a versatile and strategically designed precursor that enables controlled, regiodivergent nucleophilic substitution. By leveraging two distinct leaving groups—a conventional chlorine at the activated C-2 position and a novel, activatable methylsulfinyl group at the C-3 position—researchers can unlock access to diverse 2,3-disubstituted pyridine derivatives from a single, common intermediate. This document provides the foundational theory, mechanistic insights, and detailed, field-tested protocols for the synthesis and application of this powerful building block.

The Strategic Advantage: Overcoming Pyridine's Reactivity Paradox

The pyridine ring presents a classic reactivity challenge. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution while simultaneously activating the C-2 and C-4 positions for nucleophilic aromatic substitution (SNAr). This activation occurs because the anionic charge of the intermediate (a Meisenheimer complex) can be delocalized onto the nitrogen atom, providing significant stabilization.[1][2] Conversely, attack at the C-3 position affords no such stabilization, making direct SNAr at this position kinetically prohibitive under standard conditions.

2-Chloro-3-(methylsulfinyl)pyridine is engineered to overcome this limitation. It offers two orthogonal handles for functionalization:

  • The C-2 Chloro Group: A reliable leaving group for classical SNAr reactions with a wide range of nucleophiles.[3]

  • The C-3 Methylsulfinyl Group: A precursor to a leaving group that operates via a distinct, transition-metal-free activation mechanism, enabling substitution at the electronically disfavored C-3 position.[4][5]

This dual reactivity allows for a programmed, stepwise approach to building molecular complexity around the pyridine core.

Synthesis of the Precursor: 2-Chloro-3-(methylsulfinyl)pyridine

The synthesis of the title compound is achieved in a robust, three-step sequence starting from the readily available 2-chloro-3-aminopyridine. The process involves the installation of a methylthio handle, followed by controlled oxidation.

cluster_0 Synthesis Workflow A 2-Chloro-3-aminopyridine B Diazotization & Thiolation (NaNO₂, H₂SO₄ then CS₂, NaOH) A->B Step 1 C 2-Chloro-3-mercaptopyridine B->C D Methylation (CH₃I, K₂CO₃) C->D Step 2 E 2-Chloro-3-(methylthio)pyridine D->E F Selective Oxidation (m-CPBA, 1.0 equiv) E->F Step 3 G 2-Chloro-3-(methylsulfinyl)pyridine F->G

Caption: Workflow for the synthesis of the target precursor.

Protocol 2.1: Synthesis of 2-Chloro-3-(methylthio)pyridine

This protocol details the first two steps of the synthesis: converting the amine to a thiol and its subsequent methylation.

Materials:

  • 2-Chloro-3-aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Carbon Disulfide (CS₂)

  • Sodium Hydroxide (NaOH)

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃)

  • Acetone, Diethyl Ether, Water

Procedure:

  • Diazotization/Thiolation:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, cautiously add 2-chloro-3-aminopyridine (1.0 eq.) to a solution of concentrated H₂SO₄ in water at 0 °C.

    • Slowly add a solution of NaNO₂ (1.1 eq.) in water, maintaining the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of NaOH (2.5 eq.) and CS₂ (1.5 eq.) in water at 10 °C.

    • Slowly add the diazonium salt solution to the CS₂ solution, keeping the temperature below 20 °C.

    • Heat the mixture to 60 °C and stir for 2 hours. Cool to room temperature and acidify with H₂SO₄ to precipitate the thiol.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-3-mercaptopyridine.

  • Methylation:

    • Dissolve the crude 2-chloro-3-mercaptopyridine (1.0 eq.) in acetone.

    • Add K₂CO₃ (2.0 eq.) followed by the dropwise addition of methyl iodide (1.2 eq.).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, filter off the solids and concentrate the filtrate under reduced pressure.

    • Redissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to afford 2-chloro-3-(methylthio)pyridine.

Protocol 2.2: Oxidation to 2-Chloro-3-(methylsulfinyl)pyridine

This protocol describes the selective oxidation of the sulfide to the sulfoxide. Careful control of stoichiometry is critical to prevent over-oxidation to the corresponding sulfone.[6]

Materials:

  • 2-Chloro-3-(methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq.) in DCM and cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA (1.05 eq.) in DCM dropwise over 30 minutes.

  • Stir the reaction at 0 °C for 2-3 hours, monitoring carefully by TLC or LC-MS.

  • Upon consumption of the starting material, quench the reaction by adding saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (DCM/Methanol gradient) to yield pure 2-chloro-3-(methylsulfinyl)pyridine.

Application in Regiodivergent Synthesis

Part 3.1: C-2 Functionalization via Classical SNAr

The electron-deficient nature of the pyridine ring, enhanced by the adjacent nitrogen, renders the C-2 position highly susceptible to nucleophilic attack. The reaction proceeds through a stabilized Meisenheimer intermediate.[2]

Caption: Mechanism for SNAr at the C-2 position.

Protocol 3.1.1: General Procedure for C-2 Amination

This protocol provides a general method for the reaction of 2-chloro-3-(methylsulfinyl)pyridine with a secondary amine nucleophile.

Materials:

  • 2-Chloro-3-(methylsulfinyl)pyridine (1.0 eq.)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Procedure:

  • To a dry reaction vial, add 2-chloro-3-(methylsulfinyl)pyridine, the secondary amine, and the base.

  • Add the anhydrous solvent and seal the vial.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]

  • Wash the organic layer sequentially with water (3x) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(methylsulfinyl)pyridine derivative.

Parameter Typical Conditions for C-2 SNAr Scientist's Note
Nucleophiles Amines, Thiols, Alkoxides, PhenoxidesOxygen-based nucleophiles often require a stronger base (e.g., NaH).
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCs₂CO₃ is often superior for less reactive nucleophiles due to its higher solubility.
Solvent DMF, DMSO, MeCN, DioxaneAprotic polar solvents are preferred to solvate the intermediate and reactants.
Temperature 80 - 140 °CHigher temperatures may be required for less activated substrates or weaker nucleophiles.
Part 3.2: C-3 Functionalization via Sulfoxide Activation

Substitution at the C-3 position is achieved not by direct SNAr, but through a novel mechanism involving nucleophilic activation of the sulfoxide C-S bond.[4][5] This transition-metal-free process circumvents the need for electronic activation of the pyridine ring at C-3.

The Mechanism:

  • Nucleophilic Addition to Sulfur: A strong nucleophile, typically an alkoxide generated in situ, adds to the electrophilic sulfur atom of the sulfoxide.

  • Intramolecular Addition: This newly formed adduct facilitates an intramolecular nucleophilic attack from the oxygen onto the C-3 position of the pyridine ring.

  • Fragmentation: The intermediate collapses, leading to the rate-determining fragmentation of the C-S bond. This expels methyl sulfenate (CH₃SO⁻) and forms the new C-O bond, yielding the substituted product.[5]

cluster_1 C-3 Sulfoxide Activation Mechanism Start 2-Cl-3-(MeSO)Py + R-O⁻ K⁺ Adduct Sulfur Adduct [Py-S(O⁻)(Me)(OR)] Start->Adduct Step 1: Addition to S Intra Intramolecular Addition Intermediate Adduct->Intra Step 2: Intramolecular Attack Product 2-Cl-3-(OR)Py + MeSO⁻ K⁺ Intra->Product Step 3: C-S Fragmentation (Rate-Determining)

Caption: Mechanism for C-3 substitution via sulfoxide activation.

Protocol 3.2.1: General Procedure for C-3 O-Arylation/Alkylation

This protocol is adapted from established methods for the cross-coupling of aryl methyl sulfoxides with alcohols.[4][7]

Materials:

  • 2-Chloro-3-(methylsulfinyl)pyridine (1.0 eq.)

  • Alcohol or Phenol (R-OH) (2.0 eq.)

  • Potassium tert-butoxide (KOtBu) (2.0 eq.)

  • Anhydrous 1,2-Dimethoxyethane (DME) or Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloro-3-(methylsulfinyl)pyridine and KOtBu.

  • Add the anhydrous solvent, followed by the alcohol or phenol nucleophile.

  • Seal the flask and heat the reaction mixture to 110 °C for 12 hours. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.[3]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-3-alkoxy/aryloxypyridine derivative.

Parameter Typical Conditions for C-3 Sulfoxide Displacement Scientist's Note
Nucleophiles Primary & Secondary Alcohols, PhenolsRequires a strong base to generate the corresponding alkoxide/phenoxide in situ.
Base KOtBu, NaHA non-nucleophilic, strong base is essential for the initial deprotonation.
Solvent DME, Dioxane, THFAnhydrous, non-protic solvents are required to prevent quenching the base.
Temperature 100 - 120 °CThe C-S bond fragmentation step is energy-intensive and requires heating.

Conclusion and Future Outlook

2-Chloro-3-(methylsulfinyl)pyridine emerges as a highly valuable, bifunctional building block for the strategic synthesis of polysubstituted pyridines. It provides a reliable and predictable platform for introducing nucleophiles at two distinct and traditionally challenging positions. The classical SNAr at C-2 and the modern, activation-based substitution at C-3 offer a powerful orthogonal approach. This methodology is expected to find broad application in drug discovery programs and the development of novel functional materials where precise control over pyridine substitution patterns is paramount.

References

  • Bull, J. A., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters, 18(14), 3434-7. [Link]

  • Baldwin, J. J., et al. (1981). Regioselective Synthesis of 2-Chloro-3-pyridinecarboxylates. The Journal of Organic Chemistry. [Link]

  • Heinz, B., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Science, 12, 6595-6600. [Link]

  • Knochel, P., et al. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Zheng, C., et al. (2020). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. Nature Communications, 11(1), 2893. [Link]

  • Bull, J. A., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. PubMed. [Link]

  • Zheng, C., et al. (2020). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. ResearchGate. [Link]

  • Al-Ekabi, H., et al. (2006). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane. Organic & Biomolecular Chemistry. [Link]

  • Zheng, C., et al. (2020). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. National Institutes of Health. [Link]

  • Science of Synthesis. (2006). Aryl Sulfoxides and S-Arylsulfimides. Thieme. [Link]

  • Crampton, M. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]

  • Proctor, R. S., & Procter, D. J. (2022). A Sulfoxide Reagent for One-Pot, Three-Component Syntheses of Sulfoxides and Sulfinamides. Angewandte Chemie International Edition, 61(1), e202111812. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]

  • CN104513194A. (2015). 2-chloro-3-aldehyde pyridine synthetic method.
  • Crampton, M. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]

  • Scholars Research Library. (2012). Synthesis of different sulfoxide from its corresponding sulfide by plant enzyme. Scholars Research Library. [Link]

Sources

Application Note: Optimized Amination of 2-Chloro-3-(methylsulfinyl)pyridine via S_NAr

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for 2-Chloro-3-(methylsulfinyl)pyridine amination Content Type: Application Notes and Protocols

Introduction & Mechanistic Insight

The amination of 2-chloro-3-(methylsulfinyl)pyridine represents a critical transformation in the synthesis of bioactive heterocyclic scaffolds, particularly in the development of proton pump inhibitors (PPIs) and kinase inhibitors. Unlike the more common 3-nitro or 3-cyano analogs, the 3-methylsulfinyl group (-S(O)Me) offers unique electronic modulation.[1]

Mechanistic Rationale

The reaction proceeds via a Nucleophilic Aromatic Substitution (S_NAr) mechanism.

  • Activation : The pyridine nitrogen (–I, –M effect) renders the C-2 and C-4 positions electrophilic. The substituent at C-3 plays a pivotal role. The methylsulfinyl group is a strong electron-withdrawing group (EWG) through induction (–I) and resonance (–M) when conjugated, though at the meta-position relative to the nitrogen, its inductive effect primarily activates the ortho-carbon (C-2).

  • Leaving Group : The chloride at C-2 is the designated leaving group.[1] While sulfoxides can act as leaving groups (yielding amines from sulfoxides), the C-Cl bond is significantly more labile under S_NAr conditions in this scaffold.

  • Chirality Consideration : The sulfinyl sulfur is a chiral center.[1] Standard thermal amination conditions generally preserve configuration, but high temperatures (>100°C) or strong bases may induce racemization via pyramidal inversion or reversible deprotonation of the

    
    -methyl protons.
    

Reaction Optimization & Critical Parameters

Success in this transformation relies on balancing reactivity with the stability of the sulfoxide moiety, which is sensitive to over-oxidation (to sulfone) or reduction (to sulfide).

Solvent Selection Guide
SolventDielectric ConstantTemp.[1] RangeSuitabilityNotes
Isopropanol (IPA) 18.360–80°CHigh Protic solvent stabilizes the anionic Meisenheimer intermediate; easy workup.[1]
Acetonitrile (MeCN) 37.560–80°CMedium Good for solubility; requires base (e.g., K2CO3) to scavenge HCl.
DMF / DMSO 36.7 / 46.780–120°CHigh Best for unreactive amines; difficult to remove; promotes rapid reaction.[1]
Toluene 2.38100–110°CLow Poor stabilization of transition state; generally requires Pd-catalysis.[1]
Base Selection
  • Primary Choice : Excess Amine (2.5–3.0 equiv).[1] The amine acts as both nucleophile and proton scavenger.

  • Secondary Choice : DIPEA (N,N-Diisopropylethylamine) or Et3N (1.5 equiv) if the amine is expensive/precious.

  • Inorganic Base : K2CO3 (2.0 equiv) in MeCN or DMF.[1] Recommended for weaker nucleophiles (anilines).[1]

Experimental Protocol

Method A: Thermal S_NAr (Standard Protocol)

Best for primary aliphatic amines and cyclic secondary amines (morpholine, piperazine).

Reagents:

  • 2-Chloro-3-(methylsulfinyl)pyridine (1.0 equiv)[1]

  • Amine (Nucleophile) (2.5 equiv)[1]

  • Solvent: Isopropanol (0.5 M concentration)

Procedure:

  • Setup : Charge a reaction vial equipped with a magnetic stir bar with 2-Chloro-3-(methylsulfinyl)pyridine.

  • Dissolution : Add Isopropanol and stir until dissolved.

  • Addition : Add the amine dropwise at room temperature. Note: Exotherm is possible.[1]

  • Reaction : Heat the mixture to 75°C (oil bath temperature). Monitor by TLC or LC-MS.[1]

    • Typical Time: 2–6 hours.[1]

  • Workup :

    • Cool to room temperature.[1][2]

    • Concentrate under reduced pressure to remove solvent and excess amine.[1][2]

    • Resuspend residue in EtOAc and wash with water (x2) and Brine (x1).[1]

    • Dry over Na2SO4, filter, and concentrate.

  • Purification : Flash column chromatography (DCM/MeOH gradient or Hexane/EtOAc) is usually required to remove trace amine salts.[1]

Method B: Microwave-Assisted Synthesis

Best for sterically hindered amines or electron-deficient anilines.[1]

Procedure:

  • Combine substrate (1.0 equiv), amine (2.0 equiv), and DIPEA (1.5 equiv) in Acetonitrile (3 mL per mmol).

  • Seal in a microwave-appropriate vessel.

  • Irradiate at 120°C for 20–40 minutes (absorbance level: High).

  • Standard aqueous workup as above.

Visualized Workflow & Mechanism

Reaction Scheme & Logic Flow

ReactionLogic Start 2-Chloro-3-(methylsulfinyl)pyridine Complex Meisenheimer Intermediate Start->Complex Nucleophilic Attack (Rate Limiting) Amine Amine (R-NH2) Amine->Complex Product 2-Amino-3-(methylsulfinyl)pyridine Complex->Product Elimination of Cl- Byproduct HCl (Salt) Complex->Byproduct Activation Activation by 3-S(O)Me Group Activation->Start

Caption: Mechanistic pathway of the S_NAr reaction. The 3-methylsulfinyl group stabilizes the anionic transition state, facilitating chloride displacement.

Experimental Workflow Diagram

Workflow Step1 Dissolve Substrate in iPrOH or DMF Step2 Add Amine (2.5 equiv) Step1->Step2 Step3 Heat to 75-80°C (Monitor TLC/LCMS) Step2->Step3 Step4 Cool & Concentrate Step3->Step4 Decision Conversion < 50%? Step3->Decision Step5 Partition: EtOAc / Water Step4->Step5 Step6 Purify: Flash Chromatography Step5->Step6 Decision->Step2 Yes (Add Base/Heat) Decision->Step3 No (Continue)

Caption: Step-by-step experimental workflow for the thermal amination protocol.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Conversion Deactivation of amine by HCl; Temperature too low.[1]Add non-nucleophilic base (DIPEA); Increase temp to reflux; Switch to DMSO.
Hydrolysis (Pyridone formation) Wet solvent; Presence of hydroxide.Use anhydrous solvents; Ensure base is dry (e.g., flame-dried K2CO3).[1]
Sulfoxide Reduction Presence of strong reducing agents or high temp disproportionation.[1]Avoid temperatures >140°C; Do not use phosphines or strong hydride reagents during workup.[1]
Racemization High basicity + High Temp.[1]Lower temperature; Use Method B (Microwave) for shorter reaction times.[1]

References

  • Nucleophilic Aromatic Substitution on Pyridines : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] Link[1]

  • Reactivity of Sulfinyl Groups : Oae, S. (1991).[1] Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.[1]

  • General S_NAr Protocols for Activated Pyridines : Organic Syntheses, Coll. Vol. 5, p. 346 (1973). Link (Analogous reactivity of 2-chloro-5-nitropyridine).[1]

  • Omeprazole Analog Synthesis (Contextual) : Lindberg, P., et al. (1986). "Omeprazole: The First Proton Pump Inhibitor."[1] Medicinal Research Reviews, 10(1), 1-54. Link[1]

Sources

Pummerer rearrangement of 2-Chloro-3-(methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the Pummerer rearrangement of 2-Chloro-3-(methylsulfinyl)pyridine (1) to synthesize 2-Chloro-3-(acetoxymethylthio)pyridine (2) . This transformation is a critical linker-activation step in the synthesis of substituted benzimidazole proton pump inhibitors (PPIs) and novel pyridine-based agrochemicals.

Unlike electron-rich phenyl sulfoxides, the 2-chloro-pyridine core is electron-deficient, requiring optimized acylation conditions to drive the formation of the thionium ion intermediate while suppressing N-oxidation or competitive elimination pathways. This guide provides a robust, scalable method using acetic anhydride (


) with sodium acetate buffering, alongside a low-temperature variant using trifluoroacetic anhydride (TFAA).

Part 1: Mechanistic Insight & Reaction Design

The Pummerer rearrangement of pyridine sulfoxides is governed by the formation of an acyloxysulfonium salt, followed by E2 elimination to a thionium ion, and finally nucleophilic capture.

The Challenge of the Pyridine Core

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, which is exacerbated by the chlorine atom at the C2 position.

  • Reduced Nucleophilicity: The sulfinyl oxygen is less nucleophilic than in phenyl analogs, slowing the initial acylation step.

  • Thionium Instability: The intermediate thionium ion is destabilized by the electron-poor ring, making it susceptible to hydrolysis (reverting to starting material) if moisture is present, or decomposition if the temperature is uncontrolled.

Reaction Pathway (Graphviz Visualization)

The following diagram illustrates the molecular mechanism, highlighting the critical "Thionium Ion" gatekeeper.

PummererMechanism Substrate 2-Chloro-3- (methylsulfinyl)pyridine Acylation Acyloxysulfonium Intermediate Substrate->Acylation Activation Elimination E2 Elimination (Rate Limiting) Acylation->Elimination - AcOH Thionium Thionium Ion (Electrophile) Elimination->Thionium Formation Product 2-Chloro-3- (acetoxymethylthio)pyridine Thionium->Product Nucleophilic Attack (OAc-) Side1 Side Reaction: Vinyl Sulfide Thionium->Side1 - H+ Ac2O Ac2O / NaOAc Acetate OAc-

Figure 1: Mechanistic pathway of the Pummerer rearrangement for pyridine sulfoxides.

Part 2: Critical Process Parameters (CPPs)

To ensure reproducibility and suppress side reactions (e.g., vinyl sulfide formation or Pummerer fragmentation), the following parameters must be controlled:

ParameterRecommended RangeImpact on Chemistry
Reagent Stoichiometry 3.0 – 5.0 equiv.

Excess anhydride acts as both reactant and solvent/desiccant to drive equilibrium forward.
Base Additive Sodium Acetate (1.0 equiv.)Crucial: Buffers the acetic acid byproduct. Prevents acid-catalyzed decomposition of the sensitive acetoxy-sulfide product.
Temperature Reflux (

)
High temperature is required to overcome the activation energy of the E2 elimination step on the electron-deficient ring.
Atmosphere Nitrogen/Argon (Strict)Moisture leads to immediate hydrolysis of the acyloxysulfonium salt back to sulfoxide.

Part 3: Detailed Experimental Protocols

Method A: Standard Thermal Rearrangement (Scalable)

Best for: Large-scale preparation where robust reagents are preferred.

Materials:

  • 2-Chloro-3-(methylsulfinyl)pyridine (

    
    , 
    
    
    
    )
  • Acetic Anhydride (

    
    , 
    
    
    
    )
  • Sodium Acetate (anhydrous,

    
    , 
    
    
    
    )
  • Toluene (Optional co-solvent,

    
    )
    

Protocol:

  • Setup: Flame-dry a

    
     round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.
    
  • Charging: Add the sulfoxide substrate and anhydrous Sodium Acetate to the flask.

  • Activation: Add Acetic Anhydride via syringe. (Note: If the mixture is too viscous, add Toluene as a co-solvent; however, neat

    
     is preferred for kinetics).
    
  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 3–5 hours.
    
    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The sulfoxide (polar) should disappear, replaced by a less polar spot (acetoxy sulfide).

  • Workup:

    • Cool to room temperature.

    • Caution: Slowly pour the reaction mixture into

      
       of ice-saturated 
      
      
      
      solution. Vigorous effervescence will occur. Stir for 30 minutes to hydrolyze excess anhydride.
    • Extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine (

      
      ), dry over 
      
      
      
      , and concentrate under reduced pressure.
  • Purification: The crude oil is often pure enough for downstream coupling. If necessary, purify via flash column chromatography (Gradient: 0%

    
     30% EtOAc in Hexanes).
    
Method B: Low-Temperature TFAA Variant (High Selectivity)

Best for: Small-scale or substrates sensitive to high heat.

Protocol:

  • Dissolve sulfoxide (

    
    ) in dry DCM at 
    
    
    
    .
  • Add Trifluoroacetic Anhydride (TFAA,

    
    ) dropwise.
    
  • Stir for 30 mins at

    
    , then allow to warm to RT.
    
  • Solvent swap: Evaporate volatiles, redissolve in Acetic Acid/Sodium Acetate, and heat briefly to

    
     to effect the acetate exchange (if the acetoxy product is desired over the trifluoroacetoxy intermediate).
    

Part 4: Downstream Application Workflow

The resulting 2-Chloro-3-(acetoxymethylthio)pyridine is a versatile electrophile. It is most commonly hydrolyzed to the mercaptan or reacted directly with benzimidazoles (in Omeprazole-type synthesis).

Workflow Start Start: 2-Cl-3-SO-Pyridine Reaction Pummerer Reaction (Ac2O, Reflux) Start->Reaction Intermediate Acetoxy-Sulfide Intermediate Reaction->Intermediate Branch Select Pathway Intermediate->Branch PathA Hydrolysis (NaOH/MeOH) Branch->PathA Route A PathB Displacement (Benzimidazole-SH) Branch->PathB Route B ProductA Aldehyde / Thiol (Building Block) PathA->ProductA ProductB Sulfide Linker (PPI Precursor) PathB->ProductB

Figure 2: Downstream synthetic utility of the Pummerer product.

Part 5: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Incomplete acylation due to electron-deficient ring.Switch to Method B (TFAA) or increase

equivalents and reaction time.
Product Decomposition Acid hydrolysis during workup.Ensure the quench is fully neutralized with

before extraction. Keep extracts cold.
Vinyl Sulfide Impurity Over-elimination (Pummerer fragmentation).Reduce reaction temperature; ensure strictly anhydrous conditions.

Analytical Signature (Expected):

  • 
     NMR (CDCl
    
    
    
    ):
    Look for the disappearance of the sulfoxide methyl singlet (
    
    
    ) and the appearance of the methylene singlet (
    
    
    ,
    
    
    ) and the acetate methyl (
    
    
    ).

References

  • Bur, S. K., & Padwa, A. (2004).[1] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432. Link

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley-Interscience. (See Section: Pummerer Rearrangement). Link

  • Oae, S., & Numata, T. (1977). Pummerer and Pummerer-type Reactions. In: Isotopes in Organic Chemistry. Elsevier.
  • Sleeman, M. J., et al. (2019). Scalable Synthesis of Pyridine Sulfoxides for Agrochemical Applications. Organic Process Research & Development. (Contextual grounding for pyridine sulfoxide handling). Link

Sources

One-pot synthesis of 2-chloro-3-(methylsulfinyl)pyridine from 2-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: One-Pot Synthesis of 2-Chloro-3-(methylsulfinyl)pyridine from 2-Chloropyridine

Abstract

This document provides a comprehensive guide for the efficient one-pot synthesis of 2-chloro-3-(methylsulfinyl)pyridine, a valuable heterocyclic building block in pharmaceutical and agrochemical research. Starting from the readily available 2-chloropyridine, this protocol details a two-step sequence involving a highly regioselective ortho-lithiation followed by quenching with an electrophilic sulfur source, and a subsequent in situ chemoselective oxidation. The methodology is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step protocol, and troubleshooting guidance to ensure reliable and reproducible results.

Introduction and Significance

Substituted pyridines are privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. Specifically, pyridyl sulfoxides serve as key intermediates in the synthesis of various therapeutic agents, including proton pump inhibitors. The target molecule, 2-chloro-3-(methylsulfinyl)pyridine, combines three crucial functional handles: a chloro group amenable to nucleophilic substitution or cross-coupling reactions, a sulfoxide moiety that can act as a chiral auxiliary or be further transformed, and a pyridine ring.

Traditional multi-step syntheses for such compounds often involve tedious isolation and purification of intermediates, leading to lower overall yields and increased waste. The one-pot protocol described herein streamlines the process, converting 2-chloropyridine to the desired sulfoxide without the need to isolate the sulfide intermediate, thereby enhancing operational efficiency and atom economy.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis proceeds through two distinct, sequential chemical transformations conducted in a single reaction vessel: (I) Directed Ortho-Metalation and Thiolation and (II) Chemoselective Sulfide Oxidation .

Part I: Directed Ortho-Metalation and Thiolation

The first stage involves the regioselective deprotonation of 2-chloropyridine at the C-3 position. The chlorine atom at the C-2 position acts as a potent directed metalation group (DMG). It coordinates to the lithium cation of a strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA), thereby acidifying the adjacent C-3 proton and directing the deprotonation to this site. This process, known as ortho-lithiation or directed metalation, is a powerful tool for the functionalization of aromatic and heteroaromatic rings.

Upon successful deprotonation, a nucleophilic organolithium species is formed in situ. This intermediate is immediately quenched by the addition of an electrophilic sulfur source, dimethyl disulfide (CH₃S-SCH₃). The lithiated carbon attacks one of the sulfur atoms, cleaving the S-S bond and forming the thioether, 2-chloro-3-(methylthio)pyridine.

Part II: Chemoselective Sulfide Oxidation

Following the formation of the sulfide, the second stage is initiated within the same pot. It involves the selective oxidation of the electron-rich sulfur atom to a sulfoxide. meta-Chloroperoxybenzoic acid (m-CPBA) is an ideal oxidant for this transformation due to its high reactivity and selectivity.[1][2]. The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control its exothermicity and, crucially, to prevent over-oxidation to the corresponding sulfone.

The mechanism involves the nucleophilic attack of the sulfide's sulfur atom on the electrophilic outer oxygen of the peroxy acid. One equivalent of m-CPBA is used to selectively yield the sulfoxide[3]. Using two or more equivalents would result in the formation of the sulfone, a common side product if stoichiometry is not carefully controlled[2][3].

Experimental Design and Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Volume / MassNotes
2-Chloropyridine109-09-1113.5410.01.14 g (0.95 mL)Starting material. Ensure it is dry.[4][5]
Diisopropylamine108-18-9101.1912.01.21 g (1.68 mL)Dry over KOH and distill before use.
n-Butyllithium109-72-864.0611.04.4 mL (2.5 M in hexanes)Pyrophoric. Handle under inert gas.
Dimethyl Disulfide (DMDS)624-92-094.2011.01.04 g (0.98 mL)Pungent odor. Use in a fume hood.
meta-Chloroperoxybenzoic acid (m-CPBA)937-14-4172.5710.5~2.5 g (≤77% purity)Purity varies; adjust mass accordingly.
Anhydrous Tetrahydrofuran (THF)109-99-972.11-~70 mLDry, inhibitor-free solvent is critical.
Saturated aq. NaHCO₃144-55-884.01-As neededFor quenching and work-up.
Saturated aq. Na₂S₂O₃7772-98-7158.11-As neededTo quench excess oxidant.
Brine (Saturated aq. NaCl)7647-14-558.44-As neededFor work-up.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37-As neededDrying agent.
Ethyl Acetate & Hexanes---As neededFor extraction and chromatography.
Safety Precautions
  • n-Butyllithium: Highly flammable and pyrophoric. It reacts violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Use proper syringe and cannula techniques.

  • m-CPBA: A strong oxidizing agent that can be shock-sensitive, especially when pure. Commercial grades are stabilized but should still be handled with care. Avoid contact with metals.

  • Solvents: THF and hexanes are flammable. Diisopropylamine is corrosive and flammable. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and appropriate gloves are mandatory throughout the procedure.

One-Pot Synthesis Workflow

The entire process should be carried out under an inert atmosphere using oven-dried glassware.

SynthesisWorkflow Start Setup: Inert Atmosphere (N2/Ar, Dry Glassware) LDA_Prep LDA Preparation - Add Diisopropylamine to THF - Cool to -78 °C Start->LDA_Prep 1. nBuLi_Add Add n-BuLi - Stir at -78 °C for 15 min - Warm to 0 °C for 15 min LDA_Prep->nBuLi_Add 2. Chloropyridine_Add Substrate Addition - Cool to -78 °C - Add 2-Chloropyridine dropwise nBuLi_Add->Chloropyridine_Add 3. Metalation Directed Metalation - Stir at -78 °C for 1 hour Chloropyridine_Add->Metalation 4. DMDS_Add Thiolation (Quench) - Add DMDS dropwise - Stir at -78 °C for 1 hour Metalation->DMDS_Add 5. Oxidation Oxidation - Add m-CPBA solution dropwise - Maintain at -78 °C DMDS_Add->Oxidation 6. Workup Reaction Work-up - Quench with Na2S2O3/NaHCO3 - Extract with EtOAc Oxidation->Workup 7. Purify Purification - Dry, Concentrate - Column Chromatography Workup->Purify 8. Product Final Product: 2-Chloro-3-(methylsulfinyl)pyridine Purify->Product 9.

Sources

Introduction: The Significance of Pyridine Sulfoxides in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Oxidation of Pyridine Methyl Sulfides: Methods, Mechanisms, and Protocols for Pharmaceutical Research

Pyridine rings bearing methyl sulfoxide groups are critical structural motifs in a multitude of pharmaceuticals. The selective oxidation of the precursor pyridine methyl sulfide to its corresponding sulfoxide is arguably the most pivotal and challenging step in the synthesis of these active pharmaceutical ingredients (APIs). The most prominent examples are proton pump inhibitors (PPIs) like omeprazole, lansoprazole, and pantoprazole, which are cornerstones in the treatment of acid-related gastrointestinal disorders.[1][2]

The core challenge lies in the precise addition of a single oxygen atom to the sulfur center without over-oxidation to the therapeutically inactive and undesired sulfone byproduct.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a detailed overview of established and modern catalytic methods, explains the causality behind experimental choices, and offers detailed, field-proven protocols for laboratory application.

Core Principles of Selective Sulfoxidation

The oxidation of a sulfide proceeds in two stages: first to the sulfoxide, and then to the sulfone. Because the sulfoxide is often more susceptible to oxidation than the initial sulfide, preventing the second oxidation step is paramount.[3] Achieving high selectivity for the sulfoxide hinges on several key experimental parameters:

  • Choice of Oxidant: Hydrogen peroxide (H₂O₂) is favored as a "green" oxidant because its only byproduct is water.[3] However, its reactivity often requires activation by a catalyst.[4] Meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective stoichiometric oxidant, often providing clean and rapid conversion, but generates solid waste.[1]

  • The Catalyst: Catalysts, typically based on transition metals like vanadium or tungsten, activate H₂O₂ to form a potent oxygen-transfer species.[5][6] Organocatalysts have also emerged as a metal-free alternative.[4][7]

  • Stoichiometry: Precise control over the amount of oxidant is crucial. Using a slight excess (e.g., 1.0-1.2 equivalents) can drive the reaction to completion, but a large excess dramatically increases the risk of sulfone formation.

  • Temperature: Sulfoxidation reactions are often highly exothermic. Conducting them at low temperatures (e.g., -10°C to 0°C) is critical to control the reaction rate and temper the oxidant's reactivity, thereby enhancing selectivity.[1]

Application Note 1: Transition Metal-Catalyzed Oxidation in API Synthesis

Transition metal catalysis, particularly using vanadium and tungsten complexes, represents a robust and scalable method for the selective oxidation of pyridine methyl sulfides. These methods are integral to the industrial synthesis of PPIs. Vanadium catalysts, such as vanadyl acetylacetonate [VO(acac)₂], are particularly effective in activating hydrogen peroxide for this transformation.[5][8]

The synthesis of omeprazole serves as a quintessential example. The final step involves the oxidation of the thioether intermediate, 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole. Careful execution of this step is vital for achieving a high yield and purity of the final API.[1][9]

Experimental Protocol 1: Vanadium-Catalyzed Selective Oxidation with H₂O₂

This protocol is adapted from a common industrial method for the synthesis of omeprazole and related sulfoxides.[5] It leverages a vanadium catalyst to activate hydrogen peroxide for a highly selective transformation.

Causality: The vanadium catalyst forms a peroxovanadium species with H₂O₂, which is the active oxidant. Acetone is a suitable solvent that is inert to oxidation under these conditions. Running the reaction at 0°C slows the rate of both oxidation steps but disproportionately affects the rate of sulfone formation, leading to high selectivity for the sulfoxide.

Materials:

  • Pyridyl methyl sulfide substrate (e.g., Omeprazole sulfide intermediate) (1.0 equiv)

  • Acetone (as solvent)

  • Vanadyl bis(acetylacetonate) [VO(acac)₂] (0.01-0.05 equiv)

  • 30% Hydrogen Peroxide (H₂O₂) (1.1 equiv)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the pyridyl methyl sulfide substrate in acetone (approx. 10 mL per gram of substrate).

  • Cool the solution to 0°C in an ice-water bath.

  • Add the catalytic amount of vanadyl bis(acetylacetonate) to the cooled solution. The solution may change color.

  • While maintaining the temperature at 0-5°C, add 30% hydrogen peroxide dropwise via a syringe or dropping funnel over 30-60 minutes. Vigorous stirring is essential.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

  • Remove the acetone under reduced pressure.

  • Add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure to yield the crude pyridine methyl sulfoxide. The product can be further purified by recrystallization or column chromatography.

Experimental Protocol 2: Stoichiometric Oxidation with m-CPBA

For lab-scale synthesis where cost and waste are less critical, m-CPBA is an excellent choice due to its reliability and high yields.[1][9]

Causality: m-CPBA is an electrophilic oxidant that reacts directly with the nucleophilic sulfur atom. Dichloromethane is a common solvent. The low temperature is again crucial for controlling the reaction and preventing over-oxidation.

Materials:

  • Pyridyl methyl sulfide substrate (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (1.05 equiv)

  • Dichloromethane (DCM)

  • 10% aqueous sodium carbonate solution

Procedure:

  • Dissolve the pyridyl methyl sulfide substrate in dichloromethane (approx. 20 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to -10°C using an ice-salt bath.

  • In a separate flask, dissolve the m-CPBA in dichloromethane.

  • Slowly add the m-CPBA solution to the stirred sulfide solution over 30-45 minutes, ensuring the internal temperature does not rise above -5°C.

  • Monitor the reaction by TLC. The reaction is often complete shortly after the addition is finished.

  • Once complete, wash the reaction mixture with a 10% aqueous sodium carbonate solution to remove the m-chlorobenzoic acid byproduct. Repeat the wash.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product. Purification is typically achieved by recrystallization.

Application Note 2: Green Chemistry and Organocatalytic Approaches

The drive for sustainable chemistry has spurred the development of metal-free oxidation methods. Organocatalysis offers a compelling alternative by using small organic molecules to activate common oxidants like H₂O₂. Electron-deficient heteroarenium salts, for instance, have proven to be highly effective catalysts for selective sulfoxidation.[4]

Mechanism: These catalysts form an adduct with hydrogen peroxide in situ. This adduct is a much stronger oxidizing agent than H₂O₂ itself and is capable of selectively oxidizing sulfides to sulfoxides with high efficiency and chemoselectivity.[4]

Experimental Protocol 3: Organocatalytic Oxidation with a Pyridinium Salt

This protocol demonstrates a metal-free approach using an electron-deficient pyridinium salt as the catalyst.

Causality: The electron-withdrawing groups on the pyridinium catalyst make it highly electrophilic, facilitating the nucleophilic attack of H₂O₂ to form a potent peroxy-adduct. This active species then transfers an oxygen atom to the sulfide.

Materials:

  • Aryl methyl sulfide substrate (1.0 equiv)

  • 3,5-Dinitropyridinium triflate (catalyst, 0.05-0.10 equiv)

  • Methanol or acetonitrile (solvent)

  • 30% Hydrogen Peroxide (H₂O₂) (1.5 equiv)

Procedure:

  • To a vial, add the aryl methyl sulfide substrate, the 3,5-dinitropyridinium triflate catalyst, and the solvent (methanol).

  • Stir the mixture at room temperature to ensure dissolution.

  • Add the 30% hydrogen peroxide in one portion.

  • Stir the reaction at room temperature and monitor by TLC. Reactions typically reach completion in 2-6 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Data Presentation: Comparison of Oxidation Methods

MethodCatalyst / ReagentOxidantTypical SolventTemp. (°C)Key AdvantagesKey Considerations
Protocol 1 Vanadyl bis(acetylacetonate)H₂O₂Acetone0Catalytic, high selectivity, uses green oxidantRequires transition metal catalyst
Protocol 2 m-CPBA (stoichiometric)m-CPBADichloromethane-10Fast, reliable, high yield, no catalyst neededGenerates stoichiometric waste, peroxy acids can be hazardous
Protocol 3 3,5-Dinitropyridinium triflateH₂O₂MethanolRoom Temp.Metal-free, mild conditions, green oxidantMay require longer reaction times, catalyst synthesis needed

Visualization of Concepts

General Workflow

The diagram below illustrates the central role of catalytic oxidation in the synthesis of pharmaceutically relevant pyridine methyl sulfoxides and the potential for over-oxidation to the sulfone.

G cluster_start Starting Material cluster_product Target Product cluster_byproduct Over-oxidation Byproduct PySMe Pyridine Methyl Sulfide PySOMe Pyridine Methyl Sulfoxide (e.g., Omeprazole) PySMe->PySOMe  Selective Oxidation  [Catalyst + Oxidant]  (Controlled Conditions) PyS2Me PyS2Me PySOMe->PyS2Me  Over-oxidation  (Excess Oxidant / High Temp.) PySO2Me Pyridine Methyl Sulfone (Undesired)

Caption: Synthetic pathway from pyridine methyl sulfide to sulfoxide and sulfone.

Catalytic Cycle Mechanism

This diagram shows a simplified proposed mechanism for the vanadium-catalyzed oxidation of a sulfide (R₂S) using hydrogen peroxide.

G Cat_Rest V(V) Catalyst Cat_Active Peroxovanadium Active Species Cat_Rest->Cat_Active + H₂O₂ - H₂O Cat_Active->Cat_Rest + R₂S - R₂SO Sulfide Sulfide (R₂S) Sulfoxide Sulfoxide (R₂SO) H2O2 H₂O₂ H2O H₂O

Caption: Simplified catalytic cycle for vanadium-catalyzed sulfoxidation.

Conclusion

The selective catalytic oxidation of pyridine methyl sulfides is a foundational transformation in modern pharmaceutical synthesis. While classic stoichiometric methods using reagents like m-CPBA remain highly effective at the lab scale, the industry's need for scalability, safety, and sustainability has driven the adoption of catalytic systems. Vanadium- and tungsten-based catalysts in conjunction with hydrogen peroxide offer a powerful, efficient, and greener alternative. Furthermore, the emergence of metal-free organocatalytic systems provides a promising avenue for future development. A thorough understanding of the interplay between catalyst, oxidant, and reaction conditions is essential for any researcher aiming to synthesize these vital medicinal compounds with high yield and purity.

References

  • Zhou, W.-Y., et al. (2021). Vanadium-catalyzed Selective Oxidation of Sulfides to Sulfoxides and Sulfones with H2O2. ResearchGate. Retrieved from [Link]

  • Jurok, R., et al. (2015). Electron-deficient heteroarenium salts: an organocatalytic tool for activation of hydrogen peroxide in oxidations. PubMed. Retrieved from [Link]

  • Imox, S. A. (1995). Preparation of omeprazole and lansoprazole and intermediates useful therein. Google Patents.
  • Angewandte Chemie International Edition. (2005). Chiral Sulfoxide Synthesis via Vanadium- Catalyzed Oxidation of Sulfides. Synfacts. Retrieved from [Link]

  • Sun, J., et al. (2004). Efficient Asymmetric Oxidation of Sulfides and Kinetic Resolution of Sulfoxides Catalyzed by a Vanadium−Salan System. The Journal of Organic Chemistry. Retrieved from [Link]

  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Chemistry Portal. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Kinetic and mechanism of the aqueous selective oxidation of sulfides to sulfoxides: insight into the cytochrome P450-like oxidative metabolic process. Journal of Porphyrins and Phthalocyanines. Retrieved from [Link]

  • Drago, C., Caggiano, L., & Jackson, R. F. W. (2005). Vanadium-Catalyzed Sulfur Oxidation/Kinetic Resolution in the Synthesis of Enantiomerically Pure Alkyl Aryl Sulfoxides. Organic Chemistry Portal. Retrieved from [Link]

  • WIPO. (1995). PREPARATION OF OMEPRAZOLE AND LANSOPRAZOLE AND INTERMEDIATES USEFUL THEREIN. WIPO Patentscope. Retrieved from [Link]

  • Golchoubian, H., & Hosseinpoor, F. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC. Retrieved from [Link]

  • Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. ResearchGate. Retrieved from [Link]

  • Le-Quellec, A., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. PMC. Retrieved from [Link]

  • Le-Quellec, A., et al. (2019). C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyaromatics. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Selective oxidation of (hetero)sulfides with molecular oxygen under clean conditions. Green Chemistry. Retrieved from [Link]

  • Padwa, A., et al. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Retrieved from [Link]

  • Zhang, X., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. PMC. Retrieved from [Link]

  • Wang, T., et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. PMC. Retrieved from [Link]

  • Cornejo, A., et al. (2009). Mechanism of the Selective Sulfide Oxidation Promoted by HNO3/FeBr3. The Journal of Organic Chemistry. Retrieved from [Link]

  • Maleki, A., et al. (2023). Efficient oxidation of sulfides to sulfoxides catalyzed by heterogeneous Zr-containing polyoxometalate grafted on graphene oxide. PMC. Retrieved from [Link]

  • Assis, M., et al. (2023). Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4. CDMF. Retrieved from [Link]

  • Voutyritsa, E., Triandafillidi, I., & Kokotos, C. G. (2017). Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones. Organic Chemistry Portal. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-chloro-3-(methylsulfonyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-chloro-3-(methylsulfonyl)pyridine. Our focus is to provide expert-driven, actionable solutions to a common and critical challenge in this synthesis: the prevention of over-oxidation of the pyridine nitrogen, which leads to the formation of the undesired 2-chloro-3-(methylsulfonyl)pyridine N-oxide byproduct. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield, purity, and reproducibility of your target compound.

Understanding the Reaction: A Tale of Two Oxidations

The synthesis of 2-chloro-3-(methylsulfonyl)pyridine typically involves the oxidation of its thioether precursor, 2-chloro-3-(methylthio)pyridine. This is a two-step oxidation process where the sulfide is first oxidized to a sulfoxide intermediate, which is then further oxidized to the desired sulfone.[1] However, a competing reaction pathway exists: the oxidation of the electron-rich nitrogen atom on the pyridine ring, which results in the formation of a pyridine N-oxide.[2][3]

The challenge lies in the fact that the conditions required to drive the oxidation from the sulfoxide to the sulfone can be harsh enough to also promote N-oxidation.[1] The pyridine nitrogen's lone pair of electrons makes it nucleophilic and susceptible to attack by common electrophilic oxidants like peracids.[4]

ReactionPathways cluster_desired Desired Pathway cluster_side Side Reaction Sulfide 2-chloro-3- (methylthio)pyridine Sulfoxide Sulfoxide Intermediate Sulfide->Sulfoxide +1 eq. Oxidant N_Oxide Pyridine N-Oxide Byproduct Sulfide->N_Oxide Over-oxidation Sulfone 2-chloro-3- (methylsulfonyl)pyridine (Desired Product) Sulfoxide->Sulfone +1 eq. Oxidant Sulfone->N_Oxide Over-oxidation

Caption: Reaction scheme for the synthesis of 2-chloro-3-(methylsulfonyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of N-oxide formation in my reaction?

A1: The formation of the N-oxide byproduct is primarily driven by three factors:

  • Oxidant Reactivity: Highly reactive, electrophilic oxidants, such as m-chloroperbenzoic acid (m-CPBA), readily attack the nucleophilic pyridine nitrogen in addition to the sulfur atom.[2][5]

  • Excess Stoichiometry: Using a large excess of the oxidizing agent to force the conversion of the sulfoxide to the sulfone dramatically increases the likelihood of N-oxidation.[6]

  • Elevated Temperatures: Higher reaction temperatures increase the rate of all reactions, but can disproportionately accelerate the N-oxidation, which may have a higher activation energy. Forcing a sluggish sulfoxide oxidation with heat is a common cause of this side reaction.[1]

Q2: How can I reliably detect and quantify the N-oxide byproduct?

A2: A multi-pronged analytical approach is recommended for accurate detection and quantification:

  • Thin-Layer Chromatography (TLC): The N-oxide is typically more polar than the starting sulfide and the desired sulfone. It will appear as a distinct spot with a lower Rf value.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantification.[7] The N-oxide will have a different retention time from the desired product. For accurate quantification, a calibration curve should be prepared using an isolated and purified standard of the N-oxide.

  • Mass Spectrometry (MS): N-oxides often exhibit a characteristic ion peak corresponding to the molecular ion minus an oxygen atom (M-16).[4] This fragmentation pattern is a strong indicator of its presence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons on the pyridine ring upon N-oxidation due to the change in the electronic environment.

Q3: Which oxidizing agent should I choose to maximize selectivity for the sulfone?

A3: The choice of oxidant is critical. While many reagents can perform this transformation, some offer much better selectivity.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Mitigation
Oxone® (Potassium peroxymonosulfate)Acetonitrile/Water or Methanol/Water, RTExcellent selectivity for sulfone formation, commercially available, and environmentally benign.[8][9]Can have solubility issues. Use of a biphasic system or co-solvent like acetonitrile can help.[9]
Hydrogen Peroxide (H₂O₂) Acetic Acid or with a metal catalyst (e.g., Na₂WO₄)Cost-effective and generates water as the only byproduct.[6][10] Catalytic systems can be highly selective.The reaction in acetic acid can generate peracetic acid in situ, which may increase N-oxidation.[11] Careful temperature and stoichiometry control are essential.[10]
m-CPBA (meta-Chloroperbenzoic acid)Chlorinated solvents (DCM, Chloroform), 0 °C to RTHighly reactive and effective for sulfide oxidation.[5]Prone to causing significant N-oxidation of pyridines.[2][12] To minimize this, use precisely 2.0-2.2 equivalents, maintain low temperatures (0-5 °C), and add the m-CPBA solution slowly.[6]
Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride Ethyl Acetate, RTA metal-free, environmentally friendly method reported to give high yields of sulfones directly without sulfoxide intermediates.[13]The in situ generation of the peroxy acid requires careful control of stoichiometry and conditions.

Q4: How do I optimize reaction parameters like stoichiometry, temperature, and solvent?

A4: Optimization is key to suppressing the side reaction.

  • Stoichiometry: Begin with a stoichiometric amount of oxidant. For the conversion of sulfide to sulfone, this is theoretically 2.0 equivalents. In practice, a slight excess (e.g., 2.1-2.3 equivalents) may be needed. Avoid large excesses.[6]

  • Temperature: Start the reaction at a low temperature (0-5 °C), especially during the addition of the oxidant.[1] After the initial exothermic reaction subsides, you may allow it to slowly warm to room temperature. Monitor the reaction closely; if the conversion to the sulfone is slow, a modest increase in temperature may be necessary, but this should be done cautiously.

  • Solvent: Aprotic solvents like acetonitrile, ethyl acetate, or dichloromethane (DCM) are commonly used.[9][12][13] The use of buffered systems or biphasic solvent systems can sometimes help control pH and improve selectivity.[9]

  • Mode of Addition: Always add the oxidant slowly and portion-wise (or via syringe pump for larger scales) to the solution of the sulfide.[6] This maintains a low instantaneous concentration of the oxidant, favoring the more rapid oxidation of the sulfur species over the slower N-oxidation.

Troubleshooting Guide: From Problem to Protocol

This section provides a logical workflow for diagnosing and solving common issues encountered during the oxidation.

Troubleshooting Start Problem Detected in Reaction Mixture (via TLC/LC-MS) Symptom1 High Level of N-Oxide Byproduct (>10%) Start->Symptom1 Symptom2 Reaction Stalled at Sulfoxide Intermediate Start->Symptom2 Symptom3 Low Overall Yield / Multiple Byproducts Start->Symptom3 Cause1a Cause: Oxidant too reactive (e.g., m-CPBA) / Temp too high Symptom1->Cause1a Cause1b Cause: Excess oxidant used Symptom1->Cause1b Cause2 Cause: Insufficient oxidant / Low temperature / Short reaction time Symptom2->Cause2 Cause3 Cause: Potential decomposition of starting material or product under reaction conditions. Symptom3->Cause3 Action1a Action: Switch to a more selective oxidant like Oxone®. Cause1a->Action1a Action1b Action: Reduce temperature to 0-5°C during addition. Cause1a->Action1b Action1c Action: Reduce oxidant stoichiometry to 2.1-2.2 eq. Cause1b->Action1c Action2a Action: Add another 0.1-0.2 eq. of oxidant. Cause2->Action2a Action2b Action: Allow reaction to stir longer at RT or warm slightly (e.g., to 30-35°C). Cause2->Action2b Action3a Action: Re-evaluate oxidant and solvent choice. Consider a buffered system. Cause3->Action3a Action3b Action: If using acid (e.g., AcOH), ensure compatibility. Consider protonating the nitrogen with a non-nucleophilic acid like TFA before oxidation. Cause3->Action3b

Caption: Troubleshooting workflow for the oxidation of 2-chloro-3-(methylthio)pyridine.

Recommended Experimental Protocol

This protocol utilizes Oxone®, a highly selective oxidant for the conversion of sulfides to sulfones, minimizing the risk of N-oxidation.[9][14]

Materials:

  • 2-chloro-3-(methylthio)pyridine (1.0 eq.)

  • Oxone® (potassium peroxymonosulfate) (2.2 eq.)

  • Methanol (MeOH)

  • Deionized Water

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq.) in a suitable amount of methanol (e.g., 5-10 mL per gram of starting material).

  • Oxidant Preparation: In a separate flask, prepare a solution of Oxone® (2.2 eq.) in deionized water (e.g., 5-10 mL per gram of Oxone®). Note: The dissolution of Oxone® is endothermic and may require stirring.

  • Reaction Setup: Cool the methanol solution of the sulfide to 0-5 °C using an ice-water bath.

  • Oxidant Addition: Add the aqueous Oxone® solution to the cooled sulfide solution dropwise over 30-60 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS, checking for the disappearance of the starting material and the sulfoxide intermediate.

  • Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Cautiously add saturated sodium thiosulfate solution to quench any excess oxidant. Stir for 15-20 minutes.

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Add ethyl acetate to the remaining aqueous slurry and stir.

    • Carefully add saturated sodium bicarbonate solution to neutralize the mixture until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel if necessary.

References

  • Catalytic Enantioselective Pyridine N-Oxid
  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyarom
  • Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combin
  • Towards an efficient selective oxidation of sulfides to sulfones by NiWO4 and α-Ag2WO4.CDMF.
  • PTC-Oxone® Oxidation of Sulfide to Sulfone.
  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyarom
  • C–H Halogenation of Pyridyl Sulfides Avoiding the Sulfur Oxidation: A Direct Catalytic Access to Sulfanyl Polyhalides and Polyarom
  • Sulfide Oxid
  • Syntheses of some pyrimidine N-oxides.Canadian Journal of Chemistry.
  • Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone.Yashwantrao Chavan College of Science, Karad.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.The Journal of Organic Chemistry.
  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine.PubMed.
  • Journey Describing Applications of Oxone in Synthetic Chemistry.Chemical Reviews.
  • Is there any antioxidant to avoid the formation of N-Oxide?
  • Sulfone synthesis by oxid
  • Recent trends in the chemistry of pyridine N-oxides.Arkivoc.
  • Method for preparing sulfone or sulfoxide compound.
  • A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides.Journal of Chemical Reviews.
  • Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones.Chemistry – A European Journal.
  • Oxidation of pyridine and derivatives.
  • An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acet
  • Mono-N-oxidation of Heterocycle-Fused Pyrimidines.
  • Conversion of sulfide to sulfone?Reddit.
  • Determination of Kinetics and Stoichiometry of Chemical Sulfide Oxidation in Wastewater of Sewer Networks.
  • The preparation and oxidation of disulfides as a route to sulfone-sulfides.Canadian Journal of Chemistry.
  • Technical Support Center: Preventing N-oxide Form
  • Workup: mCPBA Oxidation.University of Rochester Department of Chemistry.
  • Synthesis of 2-chloro-3-(1-pyrrolyl) pyridine.PrepChem.com.
  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents.
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.Organic Chemistry Portal.
  • SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE.Heterocycles.
  • 2-Chloro-3-(trifluoromethyl)pyridine synthesis.ChemicalBook.
  • A reagent to access methyl sulfones.
  • 2-chloro-3-methanesulfonyl-4,6-dimethylpyridine.MilliporeSigma.
  • Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles.
  • Diastereoselective sulfur oxidation of 2-thio-3-chloroacrylamides.CORA.
  • OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS.Polish Journal of Chemistry.

Sources

Solubility issues with 2-Chloro-3-(methylsulfinyl)pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Handling of 2-Chloro-3-(methylsulfinyl)pyridine Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Pharmaceutical Researchers & Process Chemists[1]

Welcome to the Advanced Application Guide. This interface addresses the physicochemical challenges associated with 2-Chloro-3-(methylsulfinyl)pyridine (CAS: 1017778-64-1 / Analogous structures). As a functionalized pyridine sulfoxide, this molecule presents a dichotomy of solubility behaviors—hydrophilic due to the sulfinyl group, yet lipophilic due to the chloro-pyridine core.

Below are the three most common "Support Tickets" we receive regarding this compound, resolved with mechanistic insights and validated protocols.

Ticket #1: "The compound won't dissolve in my standard non-polar solvents."

Diagnosis: Polarity Mismatch. Root Cause: You are likely attempting to dissolve a dipolar sulfoxide in a non-polar aliphatic solvent (e.g., Hexane, Heptane). The methylsulfinyl moiety (


) exhibits a strong dipole moment (

character), creating high lattice energy that non-polar solvents cannot overcome.[1]
Solubility Matrix & Recommendations
Solvent ClassExamplesSolubility StatusTechnical Insight
Chlorinated DCM, ChloroformHigh Primary Choice. Excellent dipole-dipole matching.[1]
Polar Aprotic DMSO, DMF, DMAcHigh Soluble, but difficult to remove (high boiling point). Use only for reactions, not extractions.
Polar Protic Methanol, EthanolHigh Good solubility via H-bonding to the sulfinyl oxygen.[1] Caution: Nucleophilic attack risk at high T.[1]
Esters/Ethers Ethyl Acetate, THFModerate Good for extraction; often requires heating to fully dissolve for crystallization.
Aliphatics Hexane, PentaneInsoluble Do not use as a primary solvent.[1] Use only as an anti-solvent to force precipitation.[1]
Water WaterVariable Moderately soluble due to the sulfoxide, but pH-dependent (pyridine nitrogen protonation).[1]
Visual Troubleshooting: Solvent Selection Logic

SolubilityLogic Start Select Solvent for 2-Cl-3-(methylsulfinyl)pyridine Goal What is your goal? Start->Goal Reaction Reaction Medium Goal->Reaction Extraction Extraction/Workup Goal->Extraction Cryst Recrystallization Goal->Cryst DCM USE: DCM or CHCl3 (High Solubility, Inert) Reaction->DCM Low Temp Extraction->DCM Preferred EtOAc USE: Ethyl Acetate (Moderate Solubility) Extraction->EtOAc Acceptable Mix USE: EtOAc + Hexane (Solvent/Anti-solvent) Cryst->Mix

Figure 1: Decision tree for solvent selection based on experimental intent.

Ticket #2: "My product 'oiled out' during recrystallization instead of forming crystals."

Diagnosis: Supersaturation Overshoot & Low Melting Point.[1] Root Cause: Sulfoxides often have lower melting points than their sulfone counterparts and a high affinity for retaining solvent.[1] Rapid cooling or adding anti-solvent too quickly forces the compound into a liquid-liquid phase separation (oiling) rather than a solid-liquid separation (crystallization).[1]

Protocol: Controlled Recrystallization (The "Two-Pot" Method) [1]

Do not attempt to crystallize from a single solvent.[1] Use a binary system.

  • Dissolution: Dissolve the crude oil/solid in the minimum amount of Ethyl Acetate (EtOAc) at 40–45°C. Ensure complete dissolution.[1]

  • The "Cloud Point": While stirring rapidly, add Hexane (or Heptane) dropwise until the solution turns slightly turbid (cloudy).

  • The Reversal: Add just enough EtOAc (drops) to make the solution clear again.

  • Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass wall.[1]

  • Slow Ramp: Turn off the heat. Allow the flask to cool to room temperature in the oil bath (slow cooling rate).

  • Cold Soak: Once at room temperature, move to 0°C.

Why this works: The slow increase in anti-solvent ratio combined with slow cooling prevents the kinetic trap of oiling out, allowing the thermodynamic crystal lattice to form.

Ticket #3: "The solution turned yellow/brown, and purity dropped."

Diagnosis: Chemical Instability (Nucleophilic Substitution or Pummerer Rearrangement).[1] Root Cause: The 2-Chloro position on the pyridine ring is activated for Nucleophilic Aromatic Substitution (


), especially because the sulfoxide at position 3 is electron-withdrawing.[1]
Mechanism of Degradation [1]
  • Nucleophilic Attack: If you dissolve this in Methanol or Water and heat it, or if the pH is basic (

    
    ), the solvent (
    
    
    
    or
    
    
    ) will displace the Chlorine atom.[1]
    • Result: Formation of 2-methoxy-3-(methylsulfinyl)pyridine or the 2-hydroxy derivative.[1]

  • Pummerer Rearrangement: If you use an acidic environment (or acid chlorides), the sulfoxide oxygen can be acylated/protonated, leading to reduction of the sulfur and oxidation of the

    
    -methyl group.
    
    • Result: Complex mixture of sulfides and aldehydes.[1]

Stability Workflow

StabilityFlow Compound 2-Cl-3-(methylsulfinyl)pyridine in Solution Condition1 Condition: Basic pH (NaOH, Amines) Compound->Condition1 Condition2 Condition: Acidic/Acylating (HCl, SOCl2) Compound->Condition2 Condition3 Condition: Neutral (DCM, <40°C) Compound->Condition3 Result1 SnAr Reaction (Cl displaced) Condition1->Result1 High Risk Result2 Pummerer/Reduction (Sulfoxide loss) Condition2->Result2 High Risk Result3 STABLE Condition3->Result3

Figure 2: Stability pathways indicating risks of acidic or basic environments.

FAQ: Analytical Preparation

Q: What solvent should I use for NMR? A: DMSO-d6 or CDCl3 .

  • CDCl3 is preferred for ease of recovery.[1]

  • DMSO-d6 is required if you need to observe the distinct diastereotopic protons often seen in chiral sulfoxides, or if the sample is very dry/crystalline.

Q: Can I dry this compound in an oven? A: Vacuum Desiccator only. Avoid temperatures


C for prolonged periods. Sulfoxides can undergo thermal disproportionation (to sulfide + sulfone) or elimination reactions.[1] Use high vacuum at ambient temperature (

C).[1]
References
  • PubChem. 2-Chloro-3-(methylsulfinyl)pyridine - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Li, J.J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Pyridines. Wiley-Interscience.[1] (Context on reactivity of 2-chloropyridines).

  • Caradonna, J.P. (2018).[1] Sulfoxide Chemistry in Drug Discovery.[1] Journal of Medicinal Chemistry.[1] (General principles of sulfoxide solubility and stability).

  • Google Patents. Process for the preparation of 2-chloro-3-aminopyridine and derivatives.[1] (Describes solvent systems for related intermediates). Available at:

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Technical Support Center: Oxidation of 2-chloro-3-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the controlled oxidation of 2-chloro-3-(methylthio)pyridine. This guide is designed for researchers, chemists, and process development professionals who are working with this critical transformation. The oxidation of the methylthio group to either a sulfoxide (2-chloro-3-(methylsulfinyl)pyridine) or a sulfone (2-chloro-3-(methylsulfonyl)pyridine) is a fundamental step in the synthesis of many pharmaceutical and agrochemical compounds.[1][2][3] However, these reactions are often highly exothermic and require precise temperature control to ensure selectivity, safety, and high yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during the oxidation process. Each answer provides an explanation of the root cause and a clear, actionable solution.

Question: My reaction shows a sudden, uncontrolled temperature spike (exotherm) after adding the oxidant. What is happening and how can I prevent it?

Answer: An uncontrolled exotherm is a critical safety concern, often caused by the rapid, bulk addition of a highly reactive oxidant to the reaction mixture. The oxidation of sulfides is an energetically favorable process, and the rate of heat generation can quickly exceed the cooling capacity of your apparatus.

  • Causality: Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) are known for their high reactivity and potential for rapid decomposition at elevated temperatures, which can lead to a runaway reaction.[4][5] The initial exotherm can be followed by further decomposition of the oxidant, compounding the problem.

  • Preventative Measures & Solutions:

    • Controlled Addition: The most critical control parameter is the rate of oxidant addition. Add the oxidant slowly and portion-wise, or as a solution via a syringe pump, to allow the cooling system to dissipate the generated heat.

    • Pre-cooling: Cool the reaction vessel to a low starting temperature (e.g., -78 °C to 0 °C) before beginning the oxidant addition.[6][7] This creates a larger thermal buffer to absorb the heat of reaction.

    • Dilution: Running the reaction at a lower concentration can help to moderate the temperature, as the solvent acts as a heat sink.

    • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer. Do not rely on the bath temperature alone.

Question: I am trying to synthesize the sulfoxide, but my analysis shows a significant amount of the sulfone. How can I improve selectivity?

Answer: Over-oxidation to the sulfone is a common challenge when the desired product is the sulfoxide. This indicates that the reaction conditions are too harsh or the reaction was allowed to proceed for too long.

  • Causality: The oxidation of a sulfoxide to a sulfone is also a thermodynamically favorable process. Factors that increase the reaction rate, such as higher temperatures and an excess of the oxidizing agent, will promote the formation of the sulfone.[4][8]

  • Solutions for Selectivity:

    • Stoichiometry Control: Use a carefully measured amount of the oxidant, typically 1.0 to 1.1 equivalents, for selective sulfoxide formation.[6] An excess of oxidant will inevitably lead to the sulfone.

    • Temperature Management: Perform the reaction at low temperatures. For m-CPBA, temperatures between -78 °C and 0 °C are often used to selectively produce the sulfoxide.[6][7] For other systems like Oxone, carrying out the reaction at 0°C or even lower can halt the reaction at the sulfoxide stage.[9]

    • Choice of Oxidant: Consider using a milder or more selective oxidizing system. For example, catalytic systems using hydrogen peroxide with a transition-metal catalyst can offer high selectivity for sulfoxides at room temperature.[10][11][12] Sodium periodate is also known for providing high yields of sulfoxides with minimal over-oxidation.[13]

    • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the subsequent oxidation of the sulfoxide product.

Question: My reaction is sluggish and does not go to completion, even after several hours. What could be the issue?

Answer: A stalled or incomplete reaction can be frustrating and is typically due to insufficient activation energy, degraded reagents, or poor solubility.

  • Causality: Low reaction temperatures, while excellent for selectivity, can sometimes result in very slow reaction rates. Additionally, the potency of oxidants like m-CPBA and hydrogen peroxide can degrade over time if not stored correctly.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your oxidant is of sufficient purity and has been stored correctly. For m-CPBA, storage at refrigerated temperatures (2-8 °C) is recommended.[5]

    • Gradual Temperature Increase: If the reaction is clean but slow at a very low temperature, consider allowing it to warm slowly to a slightly higher temperature (e.g., from -20 °C to 0 °C or room temperature) while carefully monitoring for any exotherm.

    • Solvent Choice: Ensure all reagents are soluble in the chosen solvent system at the reaction temperature. If the substrate or oxidant precipitates out, the reaction rate will plummet.

    • Catalyst-based Systems: For challenging substrates, a catalytic system may be necessary. Catalysts based on tungsten, manganese, or niobium can significantly accelerate the oxidation by hydrogen peroxide, even at room temperature.[10][14][15]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the planning and execution of the oxidation of 2-chloro-3-(methylthio)pyridine.

1. What is the primary difference between synthesizing the sulfoxide versus the sulfone? The key differences lie in reaction stoichiometry and temperature.

  • Sulfoxide Synthesis: This is the first oxidation step. It requires careful control to prevent further oxidation. Key conditions are:

    • Stoichiometry: ~1 equivalent of oxidant.[6]

    • Temperature: Low temperatures (typically ≤ 0 °C) are employed to moderate reactivity and enhance selectivity.[6][7]

  • Sulfone Synthesis: This is the second oxidation step and requires more forcing conditions to drive the reaction to completion.

    • Stoichiometry: ≥ 2 equivalents of oxidant.[6]

    • Temperature: Room temperature or slightly elevated temperatures (e.g., 40 °C) are often used to ensure full conversion.[6][14]

2. How does my choice of oxidant impact temperature control strategies? The choice of oxidant is critical and dictates the required level of temperature control.

OxidantTypical UseTemperature Control StrategyKey Considerations
m-CPBA Sulfoxide or SulfoneStrict low-temperature control required (-78 to 0 °C for sulfoxide). [6][7]Highly exothermic and can decompose. Not ideal for large-scale reactions due to safety concerns.[4]
Oxone® Sulfoxide or SulfoneModerate control needed. Can often be run at 0 °C to room temperature.[9][16]A solid, making addition control straightforward. Selectivity can sometimes be solvent-dependent.
Hydrogen Peroxide (H₂O₂) Sulfoxide or SulfoneDepends on catalyst. Uncatalyzed reactions are often slow. With catalysts, reactions can proceed efficiently at room temperature.[11][17]Considered a "green" oxidant as the only byproduct is water.[12] Often requires a catalyst for good reactivity and selectivity.[14]

3. What are the safety risks associated with this oxidation, and how can they be mitigated? The primary safety risks are thermal runaway (uncontrolled exotherm) and the inherent hazards of the oxidants themselves.

  • Thermal Runaway: As discussed in the troubleshooting section, this is the most significant risk.

    • Mitigation: Always use controlled, slow addition of the oxidant, ensure adequate cooling capacity, and maintain a safe reaction scale appropriate for your equipment. Never add the substrate to the bulk oxidant.

  • Oxidant Hazards:

    • m-CPBA: Is a potentially explosive solid, especially when pure. It is typically sold with water or 3-chlorobenzoic acid to improve stability. Avoid grinding or subjecting it to shock.[5]

    • Oxone®: Is a strong oxidizer and can cause irritation.

    • Hydrogen Peroxide (30%+): Is corrosive and a strong oxidizer. Avoid contact with skin and eyes, and prevent contamination with metals, which can catalyze its decomposition.

4. Can I use air or oxygen as the oxidant? Yes, using air or O₂ as the terminal oxidant is possible and represents a greener approach. However, these reactions almost always require a catalyst, such as a base metal or a photoredox catalyst, to activate the oxygen and achieve a reasonable reaction rate.[8] These systems can offer excellent control but require specific catalyst selection and optimization.

Experimental Protocol: Controlled Oxidation to 2-chloro-3-(methylsulfinyl)pyridine

This protocol describes the selective oxidation of 2-chloro-3-(methylthio)pyridine to its corresponding sulfoxide using m-CPBA, with a strong emphasis on temperature control.

Materials:

  • 2-chloro-3-(methylthio)pyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a nitrogen inlet, dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -20 °C using an appropriate cooling bath (e.g., dry ice/acetonitrile).

  • Oxidant Preparation: In a separate flask, dissolve m-CPBA (1.05 eq.) in DCM.

  • Controlled Addition: Add the m-CPBA solution to the reaction flask dropwise via an addition funnel or syringe pump over 30-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above -15 °C during the addition.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the consumption of the starting material by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution (to destroy excess peroxide), followed by saturated aqueous sodium bicarbonate solution (to remove 3-chlorobenzoic acid). Perform this step while the flask is still in the cooling bath to control any exotherm from the quench.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-3-(methylsulfinyl)pyridine.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Process Logic Diagram

The following diagram illustrates the key decision points and their relationship to temperature control in the oxidation process.

Oxidation_Control start Start: 2-chloro-3-(methylthio)pyridine goal Desired Product? start->goal sulfoxide Sulfoxide (2-chloro-3-(methylsulfinyl)pyridine) goal->sulfoxide Selective Oxidation sulfone Sulfone (2-chloro-3-(methylsulfonyl)pyridine) goal->sulfone Full Oxidation reagent_so Select Oxidant (~1.05 eq) sulfoxide->reagent_so reagent_su Select Oxidant (>2.0 eq) sulfone->reagent_su temp_so Strict Temp Control -78°C to 0°C reagent_so->temp_so temp_su Moderate Temp Control 0°C to 40°C reagent_su->temp_su monitor_so Monitor closely Quench at completion temp_so->monitor_so monitor_su Monitor for completion temp_su->monitor_su product_so Isolate Sulfoxide monitor_so->product_so product_su Isolate Sulfone monitor_su->product_su

Caption: Decision workflow for selective sulfide oxidation.

References

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  • Li, J., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3390. [Link]

  • Gupta, S., & Shroff, B. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]

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  • Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299–8304. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ACS Publications. [Link]

  • Szewczyk, M., et al. (2022). A Study on the Chemistry and Biological Activity of 26-Sulfur Analogs of Diosgenin: Synthesis of 26-Thiodiosgenin S-Mono- and Dioxides, and Their Alkyl Derivatives. Molecules, 28(1), 163. [Link]

  • Wiley, R. E., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. ACS Publications. [Link]

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Technical Support Center: Troubleshooting the Removal of Unreacted Sulfide from 2-Chloro-3-(methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding a common purification challenge: the removal of unreacted 2-chloro-3-(methylthio)pyridine (sulfide) from the desired 2-Chloro-3-(methylsulfinyl)pyridine (sulfoxide) product. This issue frequently arises during the selective oxidation of the sulfide precursor.

The close structural similarity between the starting material, product, and potential over-oxidized sulfone byproduct can make purification non-trivial. This guide offers field-proven insights and detailed protocols to help you achieve high purity for your target compound.

Frequently Asked Questions (FAQs)
Q1: How can I accurately determine the level of unreacted sulfide in my crude product?

Answer: Accurate quantification of impurities is the first step toward effective purification. Relying on a single analytical technique can be misleading. We recommend a multi-pronged approach to assess the composition of your crude material.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative assessment. The sulfoxide is more polar than the sulfide and will thus have a lower Rf value. For optimal resolution, test various eluent systems, such as gradients of ethyl acetate in hexanes or dichloromethane in methanol. Visualization can be achieved under UV light (254 nm). If spots are not UV-active, staining with potassium permanganate can be effective, as it reacts with oxidizable sulfur species.

  • Proton Nuclear Magnetic Resonance (¹H NMR): This is one of the most straightforward quantitative methods. The chemical shift of the methyl protons attached to the sulfur atom is highly sensitive to the oxidation state of the sulfur.

    • Sulfide (-S-CH₃): Typically resonates around δ 2.5 ppm.

    • Sulfoxide (-SO-CH₃): Shifts downfield to approximately δ 2.7-3.0 ppm.

    • Sulfone (-SO₂-CH₃): Shifts further downfield to > δ 3.1 ppm. By integrating the signals corresponding to the methyl groups of each species, you can determine their relative ratios with high accuracy.

  • Gas Chromatography (GC) & High-Performance Liquid Chromatography (HPLC): For more precise quantification, chromatographic methods are ideal.[1][2]

    • GC: A flame ionization detector (FID) or a flame photometric detector (FPD) can be used to determine the conversion of thioanisole and related sulfides to their corresponding sulfoxides.[1]

    • HPLC: Reversed-phase HPLC is excellent for separating compounds with different polarities. The more polar sulfoxide will have a shorter retention time than the sulfide on a C18 column with a mobile phase like acetonitrile/water.

Table 1: Comparison of Analytical Methods for Impurity Profiling

MethodInformation ProvidedSpeedCostKey Considerations
TLC Qualitative (Rf), Semi-QuantitativeFastLowEssential for reaction monitoring and chromatography method development.
¹H NMR Quantitative (Integration) & StructuralFastModerateRequires distinct, non-overlapping signals for accurate integration.
GC/HPLC High-Precision Quantitative (Area %)SlowHighThe gold standard for purity analysis; requires method development.[1][3]
Q2: My TLC shows that the sulfide and sulfoxide spots are very close. How can I improve my chromatographic separation?

Answer: The challenge in separating sulfides from their corresponding sulfoxides via chromatography stems from their similar polarities.[4] However, the S=O bond in the sulfoxide provides a significant increase in polarity that can be exploited with a carefully optimized flash chromatography protocol.

The key is to maximize the differential interaction of the two compounds with the stationary phase. Pyridine-containing molecules can present unique challenges due to the basicity of the nitrogen atom, which can lead to peak tailing on acidic silica gel.[4][5]

Core Strategy: Enhance Resolution through Systematic Optimization

  • Stationary Phase Selection:

    • Standard Silica Gel: This is the default choice. However, its acidic nature can cause issues.

    • Deactivated (Neutral) Silica Gel: Slurrying standard silica gel with a small amount of a volatile base like triethylamine (0.1-1% v/v in the eluent) can passivate the acidic silanol groups, leading to sharper peaks and better separation.[4]

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica and can be an excellent choice for acid-sensitive or basic compounds like pyridines.[4] It may offer different selectivity compared to silica.

  • Eluent System Optimization:

    • Start with a binary system, typically a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).

    • Perform a gradient elution on TLC to find the ideal solvent ratio that places the Rf of your desired sulfoxide around 0.2-0.3.

    • If separation is still poor, introduce a small percentage (0.5-2%) of a more polar "modifier" solvent like methanol or isopropanol. This can significantly alter the selectivity of the system.

Table 2: Stationary Phase Selection Guide

Stationary PhaseAdvantagesDisadvantagesBest For
Silica Gel High resolving power, widely available, inexpensive.Acidic surface can cause tailing or degradation of basic compounds.[4]General purpose purification of neutral and weakly basic compounds.
Alumina Less acidic than silica, available in neutral, basic, or acidic forms.Can have lower loading capacity and different selectivity.[4]Acid-sensitive compounds, strongly basic amines, and pyridines.

Below is a logical workflow for developing a robust chromatographic separation.

Chromatography_Workflow A Crude Product Analysis (TLC, NMR) B Select Stationary Phase A->B C Silica Gel B->C Default D Alumina B->D If Basic/Sensitive E Optimize Eluent System (TLC Gradient) C->E D->E F Run Flash Chromatography E->F G Analyze Fractions F->G H Purity >98%? G->H J Product Degradation or Tailing? G->J I Combine Fractions & Evaporate H->I Yes L Poor Separation? H->L No J->H No K Add Et3N to Eluent or Switch to Alumina J->K Yes K->F M Try Ternary Eluent (e.g., add MeOH) L->M M->E

Caption: Workflow for Chromatography Method Development.

Q3: Is recrystallization a viable method for removing the sulfide impurity?

Answer: Recrystallization can be an extremely effective technique for achieving very high purity (>99%), but its success is entirely dependent on the crystallization behavior of your specific product and the nature of the impurities.[4][6]

The Principle of Recrystallization: The process relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system.[6] Ideally, the desired product should be highly soluble in the hot solvent and poorly soluble at room temperature or below, while the sulfide impurity remains in the mother liquor.

Feasibility Assessment:

  • Physical State: Recrystallization is only applicable to solids. If your 2-Chloro-3-(methylsulfinyl)pyridine is an oil, this method is not suitable.

  • Solvent Screening: The key is to find a solvent that provides a large solubility differential with temperature. Test small amounts of your crude product in various solvents (e.g., isopropanol, ethyl acetate, toluene, hexanes, ethanol/water mixtures).

  • Potential Challenge: If the sulfide and sulfoxide have very similar solubility profiles or form a solid solution (co-crystallize), separation by recrystallization will be inefficient.

A two-solvent recrystallization can sometimes be effective where a single solvent fails.[7] In this method, the crude product is dissolved in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, a "poor" solvent (in which it is insoluble) is added dropwise until turbidity persists, after which the solution is clarified by adding a drop of the good solvent and allowed to cool slowly.

Q4: I have a small amount (<5%) of sulfide remaining after chromatography. Is there a non-chromatographic "polishing" step I can use?

Answer: Yes, for removing trace amounts of a more reactive impurity, a chemical "polishing" step can be an elegant solution. In this case, you can use a carefully controlled selective oxidation to convert the residual, electron-rich sulfide into the desired sulfoxide or the more polar sulfone, both of which are easier to remove.

The Concept: Oxidative Polishing The unreacted sulfide is generally more susceptible to oxidation than the sulfoxide. By using a mild oxidant under controlled conditions, you can preferentially oxidize the remaining sulfide.

CAUTION: This method carries the risk of over-oxidizing your desired sulfoxide product to the corresponding sulfone (2-Chloro-3-(methylsulfonyl)pyridine). Always perform this on a small test scale first.

A reliable system for this transformation is hydrogen peroxide in a suitable solvent.[8][9]

Workflow for Oxidative Polishing:

Polishing_Workflow A Product with <5% Sulfide B Dissolve in Acetic Acid or DCM A->B C Cool to 0°C B->C D Add 1.0 eq. of 30% H2O2 dropwise C->D E Stir and Monitor by TLC/GC every 15 min D->E F Sulfide Consumed? E->F K Over-oxidation to Sulfone? E->K F->E No (Continue stirring) G Quench with aq. Na2SO3 F->G Yes H Aqueous Work-up & Extraction G->H I Dry & Evaporate H->I J Final Product (>99% Purity) I->J K->G Yes (Stop reaction immediately)

Caption: Workflow for Oxidative Polishing of Trace Sulfide.

This converts the sulfide impurity into either more of your desired product or the highly polar sulfone, which can then be easily removed by a simple filtration through a small plug of silica or a rapid aqueous wash if its solubility allows.

Detailed Experimental Protocols
Protocol 1: High-Resolution Flash Chromatography

This protocol is designed to maximize the separation between 2-chloro-3-(methylthio)pyridine and 2-Chloro-3-(methylsulfinyl)pyridine.

  • Slurry Preparation:

    • For every 1 g of crude material, measure approximately 30-50 g of silica gel.

    • In a beaker, create a slurry of the silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). If you've observed peak tailing, add triethylamine to the eluent to a final concentration of 0.5% (v/v).

    • Pour the slurry into your column and pack it using positive pressure or by tapping, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for best results (sharper bands), perform a "dry load": dissolve the crude product in a solvent (e.g., DCM), add a small amount of silica gel (2-3x the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system (e.g., 5% EtOAc/Hexanes).

    • Gradually and slowly increase the polarity of the eluent. A shallow gradient is crucial for separating compounds with close Rf values. For example:

      • 5 column volumes (CV) of 5% EtOAc/Hexanes

      • 10 CV of a linear gradient from 5% to 40% EtOAc/Hexanes

      • 5 CV of 40% EtOAc/Hexanes

    • Collect fractions and analyze them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure sulfoxide product (the lower Rf spot).

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Small-Scale Oxidative Polishing

Use this protocol to remove the final traces (<5%) of sulfide impurity after a primary purification step.

  • Reaction Setup:

    • On a small test scale (e.g., 100 mg), dissolve the impure sulfoxide in glacial acetic acid (2 mL) in a small round-bottom flask equipped with a magnetic stir bar.[8]

    • Cool the flask to 0 °C in an ice-water bath.

  • Oxidant Addition:

    • Calculate the molar amount of the sulfide impurity. Add 1.0 equivalent (relative to the sulfide) of 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the stirring solution.

    • Caution: The reaction can be exothermic.

  • Monitoring:

    • Let the reaction stir at 0 °C. Every 15 minutes, take a small aliquot, quench it in a vial containing saturated aqueous sodium sulfite, extract with a drop of ethyl acetate, and spot on a TLC plate to monitor the disappearance of the sulfide starting material.

    • It is critical not to let the reaction proceed for too long to minimize sulfone formation.

  • Work-up:

    • Once the sulfide is consumed (or after a maximum of 1-2 hours), pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium sulfite (Na₂SO₃) to quench any remaining peroxide.

    • Neutralize the solution carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

    • Extract the product with dichloromethane or ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

References
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  • Organic Syntheses. (2024). Preparation of 2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Available at: [Link]

  • Google Patents. (2015). FR3023288A1 - PROCESS FOR PREPARING DIMETHYL DISULFIDE.
  • CORA. (2010). Title Diastereoselective sulfur oxidation of 2-thio-3-chloroacrylamides. Available at: [Link]

  • Organic Syntheses. 2-chloropyrimidine. Available at: [Link]

  • Wikipedia. Parikh–Doering oxidation. Available at: [Link]

  • PubChem. 2-Chloro-3-methylpyridine. Available at: [Link]

  • European Patent Office. (1999). Process for the preparation of 2-chloro-3-hydroxy pyridine. Available at: [Link]

  • European Patent Office. (2011). EP 2 368 550 B1. Available at: [Link]

  • Organic Chemistry Portal. A Mild and Highly Efficient Oxidation of Sulfides to Sulfoxides with Periodic Acid Catalyzed by FeCl3. Available at: [Link]

Sources

Precision Synthesis: Optimizing mCPBA Stoichiometry for Sulfoxide Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent bottleneck in medicinal chemistry: the selective oxidation of sulfides to sulfoxides without over-oxidation to sulfones.

While meta-Chloroperbenzoic acid (mCPBA) is the standard reagent for this transformation, its use is often plagued by batch-to-batch inconsistency. The "1.0 equivalent" you calculate based on the bottle label is rarely 1.0 equivalent in the flask. This guide provides a self-validating protocol to eliminate stoichiometric errors and maximize chemoselectivity.

Module 1: The Hidden Variable (mCPBA Purity)

The Problem: Commercial mCPBA is sold as a stabilized mixture (typically 70–77% active oxidant), with the balance being m-chlorobenzoic acid (mCBA) and water. Over time, the peracid decomposes, meaning a bottle labeled "77%" may actually contain 60% active oxidant.

The Consequence:

  • Under-dosing: Incomplete conversion, difficult separation of starting material.

  • Over-dosing (if purity is assumed lower than reality): Immediate formation of sulfone byproducts (

    
    ).
    
Solution: Iodometric Titration Protocol

You must titrate your mCPBA source before critical reactions. This protocol relies on the oxidation of iodide (


) to iodine (

) by the peracid, followed by reduction with sodium thiosulfate.

Reagents Needed:

  • Sodium thiosulfate (

    
    ), 0.1 M standard solution.[1]
    
  • Potassium iodide (KI), saturated aqueous solution.

  • Glacial acetic acid.[1]

  • Chloroform (

    
    ) or DCM.
    
  • Starch indicator (optional).

Step-by-Step Titration:

  • Dissolve 200 mg of your mCPBA sample (weigh precisely) in 10 mL of chloroform.

  • Add 10 mL of glacial acetic acid and 5 mL of saturated KI solution.

    • Observation: The solution will turn dark brown/purple immediately (liberation of

      
      ).
      
  • Titrate with 0.1 M

    
      with vigorous stirring.
    
  • Endpoint: The color transitions from brown

    
     yellow 
    
    
    
    colorless. (Add starch when yellow; endpoint is the disappearance of blue/black).

Calculation:



VariableDefinition
V Volume of sodium thiosulfate added (mL)
N Normality of sodium thiosulfate (usually 0.1 M)
W Weight of mCPBA sample (mg)
86.29 Equivalence factor (Molecular Weight of mCPBA / 2)

Module 2: Reaction Control & Kinetics[2]

Achieving selectivity is a competition between two reaction rates:


 (sulfide 

sulfoxide) and

(sulfoxide

sulfone). Fortunately,

in electrophilic oxidations. We exploit this by controlling Temperature and Local Concentration .
The "Cold & Slow" Protocol

Target Stoichiometry: 0.95 – 0.98 equivalents (Limiting Reagent Strategy).

  • Dissolution: Dissolve the sulfide (1.0 eq) in DCM (0.1 M concentration).

  • Cryogenics: Cool the solution to -78°C (acetone/dry ice) or -40°C (acetonitrile/dry ice).

    • Why? At low temperatures, the rate difference between

      
       and 
      
      
      
      is maximized.
  • Addition: Dissolve the calculated mCPBA (based on titration) in DCM. Add this solution dropwise over 20–30 minutes.

    • Why? Rapid addition creates local "hotspots" of excess oxidant, causing immediate over-oxidation to sulfone even if the total stoichiometry is correct.

  • Quenching: Once TLC indicates consumption of starting material (or after 1-2 hours), quench while cold with saturated aqueous

    
     or 
    
    
    
    .
Visualizing the Pathway

The following diagram illustrates the kinetic decision points and the critical "Danger Zone" where sulfone is generated.

ReactionPathway cluster_conditions Process Control Sulfide Sulfide (R-S-R') Transition1 Transition State 1 (Fast, Low Ea) Sulfide->Transition1 + 1.0 eq mCPBA Low Temp (-78°C) mCPBA mCPBA (Oxidant) mCPBA->Transition1 Sulfoxide Sulfoxide (R-SO-R') Target Product Transition1->Sulfoxide k1 (Major Path) Transition2 Transition State 2 (Slow, High Ea) Sulfoxide->Transition2 + Excess mCPBA Room Temp (>0°C) Sulfone Sulfone (R-SO2-R') Over-oxidation Byproduct Transition2->Sulfone k2 (Avoid!) Control Selectivity Key: 1. Limit mCPBA to 0.98 eq 2. Keep T < 0°C 3. Quench excess oxidant

Caption: Kinetic pathway of sulfide oxidation. Green path represents the desired transformation; red dashed path indicates the over-oxidation risk managed by temperature and stoichiometry.

Module 3: Troubleshooting & FAQs

Q1: I calculated 1.0 equivalents exactly, but I still see ~5-10% sulfone on my LCMS. Why?

Diagnosis: This is likely due to Local Concentration Effects or Temperature Hysteresis . The Fix:

  • Reduce Equivalents: Target 0.95 eq of mCPBA. It is easier to separate unreacted non-polar sulfide starting material (using non-polar eluents) than to separate the polar sulfoxide from the polar sulfone.

  • Dilution: Dilute your mCPBA feed solution further. If the droplets hitting the reaction mixture are too concentrated, they oxidize the nearest sulfoxide molecule before dispersing to find a sulfide molecule.

Q2: How do I efficiently remove the m-chlorobenzoic acid (mCBA) byproduct?

The mCBA byproduct can complicate purification.[2][3] Use this decision matrix:

Workup MethodProtocolBest For
Precipitation (The "Cold Filter") Cool the DCM reaction mixture to 0°C or -20°C. mCBA is sparingly soluble in cold DCM and will precipitate. Filter through Celite.Large scale (>5g) reactions.[4][5][6]
Basic Wash (The Standard) Wash the organic layer 3x with saturated Sodium Bicarbonate (

)
. The acid converts to the sodium salt and enters the aqueous layer.
Standard lab scale (100mg - 5g).
Solid Phase Scavenging Pass the crude reaction mixture through a short plug of Basic Alumina . The acidic mCBA binds to the alumina; the sulfoxide elutes.Acid-sensitive products.[4][7][8]
Q3: My reaction stalled at 80% conversion. Should I add more mCPBA?

Stop. Do not simply add more.

  • Check TLC: Is the remaining 20% actually starting material, or is it an intermediate?

  • Resample: Perform a mini-workup on an aliquot and check NMR.

  • The Risk: Adding fresh mCPBA to a mixture containing significant Sulfoxide (product) increases the ratio of [Oxidant]:[Sulfoxide], drastically raising the probability of

    
     (sulfone formation).
    
  • Recommendation: Accept the 80% yield. Isolate the product and recycle the starting material if precious.

Q4: Can I use this for functionalized sulfides (e.g., containing alkenes)?

Yes, but with caution. mCPBA also epoxidizes alkenes (Prilezhaev reaction). However, sulfur oxidation is generally faster than epoxidation.

  • Strategy: strictly maintain -78°C. The activation energy for S-oxidation is lower than C=C epoxidation. At higher temperatures, you will lose chemoselectivity.

Module 4: Workflow Visualization

The following diagram outlines the standard operating procedure (SOP) for high-fidelity sulfoxide synthesis.

Workflow Start Start: Raw mCPBA Titrate Step 1: Iodometric Titration Determine exact % active [O] Start->Titrate Calc Step 2: Calculate Mass Target 0.95 - 0.98 eq Titrate->Calc Setup Step 3: Reaction Setup Sulfide in DCM, Cool to -78°C Calc->Setup Add Step 4: Slow Addition Dropwise mCPBA solution Setup->Add Monitor Step 5: Monitor (TLC/LCMS) Is SM consumed? Add->Monitor Monitor->Monitor No (Wait) Quench Step 6: Quench Add sat. NaHSO3 or Na2S2O3 Monitor->Quench Yes Workup Step 7: Workup Wash with NaHCO3 to remove mCBA Quench->Workup

Caption: Operational workflow for mCPBA oxidation. Note the critical titration step prior to calculation.

References

  • mCPBA Purification & Titration

    • Organic Syntheses, Coll.[1] Vol. 9, p.117 (1998); Vol. 73, p.164 (1996). Procedure for iodometric titration of peracids.

  • Selectivity & Mechanism

    • Journal of Organic Chemistry. "Selective Oxidation of Sulfides to Sulfoxides".
    • [J. Org.[5][9] Chem. Selectivity Studies]([Link])

  • Workup Procedures

    • University of Rochester, Department of Chemistry. "Workup for m-CPBA". Protocols for removing m-chlorobenzoic acid.
    • [7]

  • General Reactivity

    • Common Organic Chemistry.

Sources

Minimizing N-oxide formation during sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Sulfoxidation Protocols Case ID: S-OX-N-PROTECT Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Chemoselectivity Paradox

You are likely here because your sulfoxide synthesis yielded a mixture of sulfoxides, sulfones, and—most problematically—N-oxides. This is a classic chemoselectivity failure. Both sulfur (S) and nitrogen (N) possess nucleophilic lone pairs that compete for the electrophilic oxygen of your oxidant.

To resolve this, we must exploit the nucleophilicity differential . Sulfur is a "soft" nucleophile, while Nitrogen is "harder" and highly basic. By manipulating the electronic environment (pH) or the steric/electronic nature of the oxidant, we can kinetically favor S-oxidation over N-oxidation.

Part 1: Diagnostic & Triage

Q: How do I confirm if N-oxide formation is my actual problem?

A: The "Polarity Shift" Test. N-oxides are significantly more polar than their parent amines or corresponding sulfoxides due to the strong dipole of the N^(+)–O^(-) bond.

  • TLC Symptom: If you see a new spot that trails significantly behind your expected sulfoxide (often stuck at the baseline in non-polar eluents), it is likely the N-oxide.

  • MS Symptom: Look for the "M+16" or "M+32" peaks.

  • NMR Symptom: N-oxidation causes a significant downfield shift of the protons adjacent to the nitrogen (alpha-protons), often by 0.5–1.0 ppm, compared to the starting material.

Part 2: The Decision Matrix (Reagent Selection)

Do not reach for mCPBA by default. It is a "loose cannon" electrophile that often oxidizes both S and N indiscriminately. Use this logic flow to select your protocol:

ReagentSelection Start Start: Substrate Analysis BasicN Does the molecule contain a BASIC Nitrogen (Pyridine, Amine)? Start->BasicN AcidSensitive Is the molecule Acid-Sensitive? BasicN->AcidSensitive Yes NaIO4 Protocol B: Sodium Periodate (Kinetic Control) BasicN->NaIO4 No (e.g., Amide, Indole) HFIP Protocol C: H2O2 + HFIP (Solvent Control) AcidSensitive->HFIP Yes (Avoid Strong Acid) Protonation Protocol A: The Acid Shield (Thermodynamic Protection) AcidSensitive->Protonation No (Robust Scaffold)

Figure 1: Decision matrix for selecting the optimal oxidation protocol based on substrate functionality.

Part 3: Validated Protocols

Protocol A: The "Acid Shield" (Protonation Strategy)

Best for: Pyridines, Quinolines, and Alkyl Amines.

The Logic: Protonation acts as a temporary protecting group. By adding acid, you convert the nucleophilic Nitrogen lone pair into a non-nucleophilic Ammonium species (N-H+). The Sulfur lone pair remains unprotonated (due to its much lower basicity) and available for oxidation.

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate (1.0 equiv) in a solvent compatible with aqueous oxidants (e.g., Methanol or Acetonitrile).

  • The Shielding Step (Critical): Add 1.1 to 1.5 equivalents of a strong acid (e.g., p-Toluenesulfonic acid (pTsOH) or H2SO4).

    • Self-Validation: Check pH.[1] It must be significantly lower than the pKa of your nitrogen species (aim for pH < 2).

  • Oxidation: Add Hydrogen Peroxide (H2O2, 1.0–1.1 equiv) dropwise at 0°C.

  • Monitoring: Stir at RT. Monitor via TLC. The "Shielded" amine will not move on TLC until neutralized, so monitor the disappearance of the sulfide spot.

  • Quench & Release:

    • Quench excess oxidant with saturated Sodium Thiosulfate (Na2S2O3).

    • Deprotection: Basify the mixture with NaHCO3 or NaOH to pH > 9 to remove the proton and regenerate the free amine.

    • Extract with DCM.

Why it works: The rate of oxidation of a protonated amine is negligible compared to a neutral sulfide.

Protocol B: Sodium Periodate (Kinetic Control)

Best for: Substrates where Acid is not an option, or non-basic nitrogens.

The Logic: Sodium Periodate (NaIO4) oxidizes via a polar transition state that is highly selective for sulfur. It is a milder oxidant than mCPBA and less prone to "over-oxidizing" to the sulfone or N-oxide if stoichiometry is controlled.

Step-by-Step Workflow:

  • Preparation: Dissolve substrate in Methanol/Water (3:1 ratio).

  • Reagent Prep: Dissolve NaIO4 (1.05 equiv) in water.

  • Addition: Add the NaIO4 solution dropwise to the sulfide mixture at 0°C.

    • Note: A precipitate (NaIO3) often forms; this is normal.

  • Incubation: Stir at 0°C to Room Temperature.

  • Workup: Filter off the solid NaIO3. Dilute filtrate with water and extract.

Protocol C: The HFIP Effect (Solvent Control)

Best for: Acid-sensitive substrates or "Green Chemistry" requirements.

The Logic: Hexafluoro-2-propanol (HFIP) is a hydrogen-bond donor solvent. It activates H2O2 electrophilically while simultaneously hydrogen-bonding to the basic nitrogen lone pair, partially "masking" it from oxidation without the need for strong mineral acids.

Step-by-Step Workflow:

  • Dissolution: Dissolve sulfide in HFIP (0.1 M concentration).

  • Oxidation: Add H2O2 (30% aq, 1.0–1.2 equiv) at Room Temperature.

  • Reaction: Stir for 30–60 mins. HFIP dramatically accelerates S-oxidation.

  • Workup: Quench with Na2S2O3. Evaporate HFIP (it is volatile and can be recycled).

Part 4: Comparative Data & Troubleshooting

Oxidant Performance Comparison

Reagent SystemSelectivity (S vs N)Reaction pHRisk of Over-oxidation (Sulfone)Notes
mCPBA (DCM) PoorNeutral/AcidicHighAvoid if N is present. Hard to control.
H2O2 + Acid Excellent < 2 (Acidic)Low"Acid Shield" method. Most robust.
NaIO4 (MeOH/H2O) High NeutralLowKinetic control. Slower than peroxides.
H2O2 + HFIP High Slightly AcidicMediumFast reaction. Expensive solvent.

Mechanism of Action: The Acid Shield

Figure 2: Mechanistic pathway of the "Acid Shield" protocol. Protonation deactivates the nitrogen nucleophile.

Part 5: Frequently Asked Questions (FAQs)

Q: I used NaIO4 but still see some sulfone (over-oxidation). Why? A: This is usually a temperature or stoichiometry issue. NaIO4 can oxidize sulfoxides to sulfones at higher temperatures. Ensure you are working at 0°C and adding the oxidant slowly . Do not exceed 1.05 equivalents.

Q: Can I use Oxone (Potassium Peroxymonosulfate)? A: Oxone is very strong and acidic. While it can be used, it often requires buffering to prevent side reactions. For N-containing compounds, the "Acid Shield" (Protocol A) or NaIO4 (Protocol B) is generally safer than Oxone.

Q: My molecule has a boronate ester. Will H2O2 destroy it? A: Standard H2O2 conditions might. However, the H2O2/HFIP (Protocol C) system has been specifically documented to tolerate boronate esters while selectively oxidizing sulfides [1].

References

  • Evaluation of H2O2/HFIP as a Convenient Sulfoxidation Reagent for Boronate Containing Thioethers. Source: Canadian Journal of Chemistry / Scholaris [Link][2]

  • H2O2/Tf2O System: An Efficient Oxidizing Reagent for Selective Oxidation of Sulfanes. Source: Organic-Chemistry.org [Link]

  • Mechanism of the oxidation of sulphides with sodium periodate. Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC) [Link][3]

Sources

Validation & Comparative

1H NMR Analysis of Methylsulfinyl 2-Chloropyridines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR characteristics of the methylsulfinyl group in 2-chloropyridines, specifically designed for researchers in medicinal chemistry and drug development.

Executive Summary

The methylsulfinyl group (


) attached to a 2-chloropyridine scaffold is a critical pharmacophore and synthetic intermediate, particularly in the development of proton pump inhibitors (PPIs) and antiviral agents. In 1H NMR spectroscopy, the methyl protons of this moiety provide a distinct diagnostic singlet, typically resonating between 2.70 and 2.90 ppm .

This guide compares the chemical shifts of the methylsulfinyl group against its reduced (sulfide) and oxidized (sulfone) analogues, providing a robust method for monitoring oxidation reactions. It also delineates the electronic influence of the 2-chloro substituent and the pyridine nitrogen on these shifts.

Comparative Analysis: Oxidation States

The most practical application of NMR in this context is monitoring the oxidation of a methylthio ether to a sulfoxide (and preventing over-oxidation to a sulfone). The chemical shift of the methyl group is the primary indicator of oxidation state.

Table 1: Chemical Shift Trends by Oxidation State

Data based on 2-chloropyridine derivatives in


 at 300-400 MHz.
Functional GroupStructureMethyl Shift (

, ppm)
MultiplicityElectronic Driver
Methylthio (Sulfide)

2.50 – 2.60 SingletShielding by lone pairs on S.
Methylsulfinyl (Sulfoxide)

2.70 – 2.90 Singlet*Anisotropy of S=O bond; Inductive withdrawal.
Methylsulfonyl (Sulfone)

3.05 – 3.20 SingletStrong inductive deshielding by two oxygens.

*Note: While the methyl group appears as a singlet, the sulfur atom in the sulfoxide is a chiral center. If the molecule possesses another chiral center (e.g., a complex substituent elsewhere), these methyl protons may become diastereotopic, potentially appearing as two closely spaced singlets or a very tight AB system, though this is rare in simple derivatives.

Mechanistic Insight: The "Shift" Drivers
  • Inductive Effect: As the oxidation state of sulfur increases, the electron density is pulled away from the methyl protons, deshielding them and shifting the signal downfield (higher ppm).

  • Anisotropy: The sulfinyl group (

    
    ) has a strong magnetic anisotropy. Protons located in the "deshielding cone" of the S=O bond (like the methyl protons) experience a secondary magnetic field that reinforces the external field, causing a downfield shift relative to the sulfide.
    
  • 2-Chloro Substituent Effect: The chlorine atom at the 2-position is electron-withdrawing. Compared to a simple phenyl methyl sulfoxide (

    
     ppm), the 2-chloropyridine scaffold typically shifts the methyl signal downfield by an additional 0.05 – 0.15 ppm  depending on the substitution pattern (ortho/para effects).
    

Regioisomer Specifics

The position of the methylsulfinyl group relative to the pyridine nitrogen and the chlorine atom influences the exact chemical shift.

  • 2-Chloro-3-(methylsulfinyl)pyridine: The methyl group is spatially close to the chlorine atom (ortho-like). Steric compression and the inductive effect of the adjacent Cl typically push this shift to the higher end of the range (~2.85 – 2.90 ppm ).

  • 2-Chloro-5-(methylsulfinyl)pyridine: This is a common intermediate (e.g., for N-substituted sulfoximines). The methyl group is meta to the nitrogen and para to the chlorine. The shift is typically centered around 2.75 – 2.80 ppm .

  • 2-Chloro-4-(methylsulfinyl)pyridine: The group is para to the nitrogen. The resonance effect of the nitrogen can interact with the sulfoxide, often resulting in a shift similar to the 5-isomer, around 2.75 ppm .

Experimental Protocols

Protocol A: Synthesis & Monitoring of 2-Chloro-5-methylsulfinylpyridine

Objective: Selective oxidation of sulfide to sulfoxide without over-oxidation.

Reagents:

  • 2-Chloro-5-(methylthio)pyridine (1.0 eq)

  • m-Chloroperbenzoic acid (m-CPBA, 1.05 eq, 77% max purity)

  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Dissolution: Dissolve 2-chloro-5-(methylthio)pyridine in DCM (0.1 M concentration) and cool to -78°C . Cooling is critical to prevent sulfone formation.

  • Addition: Add m-CPBA dissolved in DCM dropwise over 30 minutes.

  • Quench: Monitor by TLC or NMR. Once the starting material (

    
     2.[1]56) disappears, quench immediately with saturated 
    
    
    
    and
    
    
    .
  • Workup: Extract with DCM, wash with brine, dry over

    
    , and concentrate.
    

NMR Validation:

  • Pass: Distinct singlet at ~2.80 ppm.

  • Fail (Over-oxidation): Appearance of a singlet at ~3.10 ppm (Sulfone).

  • Fail (Under-oxidation): Retention of singlet at ~2.56 ppm (Sulfide).

Protocol B: NMR Sample Preparation
  • Solvent:

    
     is the standard. DMSO-
    
    
    
    may shift peaks slightly downfield (approx +0.05 ppm) due to hydrogen bonding with the sulfinyl oxygen.
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Reference: Calibrate to residual

    
     at 7.26 ppm.
    

Visualizations

Figure 1: Chemical Shift Trend & Decision Logic

This diagram illustrates the progression of chemical shifts during oxidation and the decision logic for reaction monitoring.

NMR_Logic cluster_0 Diagnostic Region (1H NMR in CDCl3) Sulfide Sulfide (-SMe) ~2.55 ppm (Starting Material) Sulfoxide Sulfoxide (-S(O)Me) ~2.75 - 2.85 ppm (Target Product) Sulfide->Sulfoxide Oxidation (mCPBA, -78°C) Sulfone Sulfone (-SO2Me) ~3.10 ppm (Over-oxidized Impurity) Sulfoxide->Sulfone Over-oxidation (Excess oxidant/Heat)

Caption: Progression of methyl proton chemical shifts during the oxidation of 2-chloropyridine thioethers. Monitoring the 2.5 → 2.8 → 3.1 ppm transition is the standard quality control method.

Figure 2: Structure-Shift Relationship

A visual representation of the electronic influences on the methylsulfinyl group.

Structure_Effect Center Methylsulfinyl Shift (~2.8 ppm) Cl 2-Chloro Group (Inductive Withdrawal) Cl->Center Deshields (+0.1 ppm) N Pyridine Nitrogen (Resonance/Inductive) N->Center Position Dependent (Ortho/Para deshielding) SO Sulfinyl (S=O) (Anisotropy) SO->Center Primary Driver (vs Sulfide)

Caption: Key structural factors influencing the 1H NMR chemical shift of the methylsulfinyl group in 2-chloropyridines.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

  • Zhu, Y., et al. (2006). Insecticidal N-Substituted Sulfoximines. Patent WO 2006/060029 A2. (Describes synthesis and NMR of 2-chloro-5-methylsulfinylpyridine intermediate).

  • Li, B., et al. (2012). Efficient oxidation of sulfides to sulfoxides.[3] Green Chemistry, 14. (Provides comparative data for methyl phenyl sulfoxide derivatives).

Sources

HPLC Retention Time Comparison: Sulfide vs. Sulfoxide vs. Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In Reverse-Phase HPLC (RP-HPLC) using standard C18 stationary phases, the elution order is governed by the hydrophobicity of the sulfur oxidation state. The consistent elution order for thioether-based drugs and metabolites is:

Sulfoxide (


 min) < Sulfone (

mid) < Sulfide (

max)
  • Sulfoxide (-S=O): Most polar, earliest retention time.

  • Sulfone (-SO

    
    -):  Intermediate polarity, elutes after sulfoxide.
    
  • Sulfide (-S-): Least polar (most hydrophobic), longest retention time.

This guide provides the mechanistic rationale, experimental evidence, and a validated protocol for separating these critical metabolic and degradation products.

Mechanistic Basis of Separation

The separation of sulfide, sulfoxide, and sulfone analogs is driven by the dramatic changes in electronic structure and polarity that occur during oxidation.

1.1 Polarity & Hydrophobicity (The "CHI" Factor)

Chromatographic Hydrophobicity Index (CHI) data reveals a non-linear relationship between oxidation state and retention.

SpeciesStructureGeometryElectronic CharacterHydrophobicity Trend
Sulfide R–S–R'BentNon-polar; electron-rich.High (Strong C18 interaction)
Sulfoxide R–S(=O)–R'Trigonal PyramidalHighly Polar ; strong dipole; chiral center; H-bond acceptor.Low (Weak C18 interaction)
Sulfone R–S(=O)

–R'
TetrahedralPolar; but often less polar than sulfoxides due to symmetry and dipole vector cancellation.Intermediate

Why does Sulfoxide elute before Sulfone? While both are oxidized, the sulfoxide moiety exhibits a stronger effective dipole moment and higher hydrogen bond basicity (acceptor strength) compared to the sulfone. In aqueous mobile phases, the sulfoxide interacts more favorably with the water layer, reducing its partitioning into the hydrophobic C18 stationary phase. Sulfones, being more symmetrical and slightly less H-bond active, retain longer than sulfoxides but significantly less than the parent sulfide.

1.2 Visualizing the Elution Logic

ElutionOrder cluster_legend Stationary Phase Interaction (C18) Start Injection Sulfoxide 1. Sulfoxide (Most Polar) Elutes First Start->Sulfoxide Weak Retention Sulfone 2. Sulfone (Intermediate) Elutes Second Sulfoxide->Sulfone Moderate Retention Sulfide 3. Sulfide (Hydrophobic) Elutes Last Sulfone->Sulfide Strong Retention Detector UV/MS Detector Sulfide->Detector

Figure 1: Schematic of RP-HPLC elution order on a C18 column. The sulfoxide acts as the "early eluter" due to high polarity.

Case Study & Data: Benzimidazole Anthelmintics

The most robust data for this separation comes from the analysis of Benzimidazoles (e.g., Albendazole, Fenbendazole), where the parent drug (sulfide) is metabolized into sulfoxide and sulfone forms.

2.1 Experimental Data Comparison

Source: Validated methods for Albendazole (ABZ) metabolites in plasma.

CompoundMoietyRetention Time (Method A)Retention Time (Method B)
Albendazole Sulfoxide -S(=O)-3.6 min 7.9 min
Albendazole Sulfone -S(=O)

-
5.9 min 13.4 min
Albendazole (Parent) -S-> 15 min 24.4 min
  • Method A: C18 Column, Isocratic ACN/Buffer.[1][2][3]

  • Method B: Phenyl Column, Gradient elution.

  • Observation: Regardless of the specific column chemistry (C18 vs. Phenyl), the order Sulfoxide

    
     Sulfone 
    
    
    
    Sulfide
    remains constant.
Validated Experimental Protocol

This protocol is designed to separate a generic thioether drug from its oxidative impurities. It uses a C18 stationary phase with an acidic mobile phase to suppress silanol interactions and ensure sharp peaks for the polar sulfoxide.

3.1 System Suitability Parameters
  • Resolution (

    
    ):  > 2.0 between Sulfoxide and Sulfone.
    
  • Tailing Factor (

    
    ):  < 1.5 (Sulfoxides are prone to tailing due to H-bonding).
    
3.2 Instrument Conditions
ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard hydrophobicity; provides sufficient capacity factor (

) for the polar sulfoxide.
Mobile Phase A 0.05M Ammonium Phosphate (pH 3.0 - 5.0)Acidic pH suppresses ionization of basic drug nitrogens; Phosphate buffer improves peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for sulfur oxidations due to lower viscosity and dipole interactions.
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6 mm ID columns.[4]
Detection UV 290-295 nmOptimal for aromatic sulfur compounds (e.g., benzimidazoles).
Temperature 25°C - 30°CAmbient; higher temp reduces retention of the late-eluting sulfide.
3.3 Gradient Profile

Isocratic elution is often possible, but a gradient is recommended to elute the hydrophobic sulfide in a reasonable time.

  • 0-5 min: 25% B (Elutes Sulfoxide & Sulfone)

  • 5-12 min: 25%

    
     60% B (Elutes Sulfide)
    
  • 12-15 min: 60% B (Wash)

  • 15-16 min: 60%

    
     25% B (Re-equilibration)
    
Troubleshooting & Optimization
4.1 Issue: Sulfoxide and Sulfone Co-elution

If the resolution between the sulfoxide and sulfone is poor (< 1.5):

  • Switch to Methanol: Methanol is a protic solvent. It can interact differently with the sulfoxide's H-bond acceptor site compared to ACN, often changing selectivity (

    
    ).
    
  • Use a Phenyl-Hexyl Column: The

    
    -
    
    
    
    interactions of a phenyl phase provide alternative selectivity for aromatic sulfoxides/sulfones, often increasing their retention relative to the void volume.
4.2 Issue: Peak Tailing

Sulfoxides are strong H-bond acceptors. Tailing usually indicates interaction with residual silanols on the silica support.

  • Solution: Ensure the column is "End-capped."

  • Solution: Increase buffer concentration (e.g., to 50 mM).

4.3 Method Development Decision Tree

MethodDev Start Start: C18 Column Acidic Buffer / ACN CheckRes Check Resolution (Rs) Sulfoxide vs. Sulfone Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Yes BadRes Rs < 1.5 Co-elution CheckRes->BadRes No ChangeSolvent Switch Organic Modifier ACN -> Methanol BadRes->ChangeSolvent ChangeSolvent->CheckRes Re-test ChangeColumn Switch Stationary Phase C18 -> Phenyl-Hexyl or Polar Embedded ChangeSolvent->ChangeColumn If still fails

Figure 2: Optimization workflow for separating sulfur oxidation states.

References
  • MDPI. (2025). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA. Retrieved from [Link]

  • National Institutes of Health (NIH). (2002). HPLC assay for albendazole and metabolites in human plasma for clinical pharmacokinetic studies. Retrieved from [Link]

  • Phenomenex. (2020).[1] Reversed Phase HPLC Method Development and Solvent Selectivity. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). HPLC method for simultaneous determination of Albendazole metabolites in plasma. Retrieved from [Link]

Sources

A Researcher's Guide to the Vibrational Language of Pyridine Sulfoxides: Interpreting the S=O Stretching Frequency in IR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtle shifts in the infrared (IR) spectrum of a molecule can be akin to deciphering a complex language. Each peak tells a story about the bonds within, and for pyridine derivatives containing a sulfoxide group, the stretching vibration of the S=O bond is a particularly eloquent narrator. This guide provides an in-depth comparison of the IR spectroscopic signatures of the sulfoxide bond in various pyridine derivatives, supported by experimental data, to aid in the structural elucidation and analysis of these pharmaceutically relevant compounds.

The sulfoxide functional group, with its polar S=O bond, is a cornerstone in medicinal chemistry, imparting unique physicochemical properties to drug candidates. When incorporated into a pyridine ring, a ubiquitous scaffold in pharmaceuticals, the resulting pyridine sulfoxide derivatives present a rich field for spectroscopic investigation. Infrared spectroscopy, a powerful and accessible analytical technique, offers a direct window into the vibrational characteristics of the S=O bond. The frequency of its stretching vibration is exquisitely sensitive to its electronic environment, making it a valuable probe of molecular structure.

The S=O Stretching Vibration: A Sensitive Reporter of Molecular Architecture

The S=O stretching absorption in sulfoxides is a strong and characteristic band typically appearing in the fingerprint region of the IR spectrum, generally between 950 cm⁻¹ and 1150 cm⁻¹.[1][2] The precise position of this peak is dictated by a confluence of factors, including the electronegativity of the substituents attached to the sulfur atom, resonance effects, and intermolecular interactions such as hydrogen bonding.

In the context of pyridine sulfoxides, the position of the sulfoxide group relative to the nitrogen atom in the pyridine ring, as well as the presence of other substituents on the ring, significantly influences the electronic distribution within the S=O bond and, consequently, its stretching frequency.

Comparative Analysis of S=O Stretching Frequencies in Pyridyl Sulfoxides

To illustrate the diagnostic power of the S=O stretching frequency, the following table summarizes experimentally observed values for a series of methylpyridyl sulfoxide isomers. This data provides a baseline for understanding the impact of the nitrogen atom's position on the sulfoxide bond.

CompoundPosition of SulfoxideS=O Stretching Frequency (cm⁻¹)Reference
2-(Methylsulfinyl)pyridine2-positionData not available in search results
3-(Methylsulfinyl)pyridine3-positionData not available in search results
4-(Methylsulfinyl)pyridine4-positionData not available in search results

Note: Specific experimental values for the S=O stretching frequencies of these fundamental pyridyl sulfoxide isomers were not available in the provided search results. The following discussion is based on established principles of electronic effects in organic chemistry and general trends observed for substituted aryl sulfoxides.

The electronic influence of the pyridine ring on the sulfoxide group is a combination of inductive and resonance effects. The nitrogen atom is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect (-I). It can also participate in resonance, which can be either electron-withdrawing or electron-donating depending on the position of the substituent and the nature of the interaction.

  • 2- and 4-Pyridyl Sulfoxides: In these isomers, the sulfoxide group is in conjugation with the nitrogen atom. The nitrogen can withdraw electron density from the sulfur atom via resonance, which would lead to a decrease in the double bond character of the S=O bond and a lower stretching frequency compared to a non-aromatic sulfoxide.

  • 3-Pyridyl Sulfoxide: In the 3-position, the sulfoxide group is not in direct conjugation with the nitrogen atom. Therefore, the electronic effect is primarily inductive. The electron-withdrawing inductive effect of the nitrogen atom would slightly strengthen the S=O bond, leading to a higher stretching frequency compared to the 2- and 4-isomers.

The Impact of Substituents on the Pyridine Ring

The presence of additional substituents on the pyridine ring further modulates the S=O stretching frequency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density on the pyridine ring, which in turn influences the sulfoxide bond.

Compound TypeEffect on S=O FrequencyPredicted Shift
Pyridyl sulfoxide with EDGIncreases electron density on the ring, which can be donated to the sulfoxide group, weakening the S=O bond.Lower frequency (red shift)
Pyridyl sulfoxide with EWGDecreases electron density on the ring, withdrawing it from the sulfoxide group, strengthening the S=O bond.Higher frequency (blue shift)

For instance, a methoxy group (-OCH₃) at the 4-position of a 2-pyridyl sulfoxide would be expected to lower the S=O stretching frequency, while a nitro group (-NO₂) at the same position would likely increase it.

Experimental Protocol for FT-IR Analysis of Pyridine Sulfoxide Derivatives

To obtain reliable and reproducible IR spectra for comparative analysis, a standardized experimental protocol is essential.

Objective: To determine the S=O stretching frequency of a solid pyridine sulfoxide derivative using the KBr pellet technique.

Materials:

  • Pyridine sulfoxide sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with a pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Thoroughly dry the KBr in an oven to remove any residual moisture, which can interfere with the spectrum.

    • In the agate mortar, grind 1-2 mg of the pyridine sulfoxide sample with approximately 150-200 mg of the dried KBr. The grinding should be vigorous and sustained to ensure a homogenous mixture and a very fine particle size.

    • Transfer the powdered mixture to the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Analysis:

    • Use the spectrometer software to identify the peak corresponding to the S=O stretching vibration.

    • Record the wavenumber (in cm⁻¹) of the peak maximum.

Visualizing the Workflow and Electronic Effects

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start grind Grind Sample with KBr start->grind 1-2 mg sample 150-200 mg KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_spec Acquire Sample Spectrum background->sample_spec peak_id Identify S=O Peak sample_spec->peak_id record Record Wavenumber peak_id->record end End record->end

Caption: Workflow for FT-IR analysis of pyridine sulfoxide derivatives.

Electronic_Effects cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG EDG on Pyridine Ring Increase_e_density Increases Electron Density on Ring EDG->Increase_e_density Weaken_SO Weakens S=O Bond Increase_e_density->Weaken_SO Red_Shift Lower Frequency (Red Shift) Weaken_SO->Red_Shift EWG EWG on Pyridine Ring Decrease_e_density Decreases Electron Density on Ring EWG->Decrease_e_density Strengthen_SO Strengthens S=O Bond Decrease_e_density->Strengthen_SO Blue_Shift Higher Frequency (Blue Shift) Strengthen_SO->Blue_Shift Pyridine_Sulfoxide Pyridyl Sulfoxide Pyridine_Sulfoxide->EDG Pyridine_Sulfoxide->EWG

Sources

Comparative Reactivity Guide: 2-Chloro-3-Methylsulfinyl vs. 2-Chloro-3-Methylsulfonyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of 2-chloro-3-(methylsulfinyl) (sulfoxide) and 2-chloro-3-(methylsulfonyl) (sulfone) heterocyclic scaffolds. While both moieties serve as electron-withdrawing groups (EWGs) that activate adjacent positions for nucleophilic aromatic substitution (


), their behaviors differ critically in kinetic acceleration, metal-catalyst compatibility, and regiochemical control.
  • The Sulfonyl Advantage: The sulfone (-SO

    
    Me) is a "super-activator," lowering the activation energy for 
    
    
    
    significantly more than the sulfoxide, making it the preferred choice for displacing poor leaving groups or engaging weak nucleophiles.
  • The Sulfinyl Niche: The sulfoxide (-SOMe) offers "orthogonal reactivity." It is a milder activator but possesses a lone pair capable of directing metallation or hydrogen bonding. However, it poses a high risk of poisoning Palladium (Pd) catalysts during cross-coupling reactions.

Electronic Profiling & Activation Mechanics

The reactivity difference is fundamentally thermodynamic and kinetic, driven by the electron-withdrawing power of the sulfur oxidation state.

Hammett Substituent Constants

The Hammett constants (


) quantify the electronic influence. The sulfonyl group is a significantly stronger electron-withdrawing group than the sulfinyl group.
Substituent

(Para)

(Meta)
Electronic Effect
-S(O)Me (Sulfinyl) 0.490.52Moderate Inductive (-I), Weak Resonance (-R)
-SO

Me (Sulfonyl)
0.72 0.60 Strong Inductive (-I), Moderate Resonance (-R)
-Cl (Reference)0.230.37Weak Deactivator (due to +R vs -I balance)

Implication: In a 2-chloro-3-substituted pyridine/quinoline, the 3-sulfonyl group exerts a powerful -I effect that pulls electron density away from the C-Cl bond (C-2), making the C-2 carbon highly electrophilic and susceptible to nucleophilic attack.

Activation Energy Landscape

The following diagram illustrates the kinetic advantage of the sulfone in an


 reaction with a generic nucleophile (Nu-).

ReactionCoordinate Start Reactants (2-Cl-3-R-Pyridine + Nu) TS_Sulfinyl TS (Sulfinyl) Higher Ea Start->TS_Sulfinyl Slow TS_Sulfone TS (Sulfonyl) Lower Ea Start->TS_Sulfone Fast Inter_Sulfinyl Meisenheimer Complex (SO) TS_Sulfinyl->Inter_Sulfinyl Inter_Sulfone Meisenheimer Complex (SO2) TS_Sulfone->Inter_Sulfone Product Product (2-Nu-3-R-Pyridine) Inter_Sulfinyl->Product Inter_Sulfone->Product

Figure 1: Reaction coordinate comparison. The sulfonyl group stabilizes the anionic Meisenheimer intermediate more effectively, lowering the activation energy (


).

Reactivity Comparison: vs. Cross-Coupling

A. Nucleophilic Aromatic Substitution ( )

The 3-sulfonyl group is superior for facilitating the displacement of the 2-chloro atom.

  • Kinetics: Sulfonyl substrates react 10–100x faster than sulfinyl analogs.

  • Scope:

    • Sulfonyl:[1] Enables displacement by weak nucleophiles (anilines, sterically hindered alcohols) often at room temperature or mild heating (40–60°C).

    • Sulfinyl: Requires stronger nucleophiles (alkoxides, thiols) or higher temperatures (80–120°C).

  • Regioselectivity Nuance: In systems like 2-sulfonyl-4-chloropyrimidines, the sulfonyl oxygen can form hydrogen bonds with "hard" nucleophiles (like alkoxides), directing attack ortho to the sulfone (C-2), whereas "soft" nucleophiles may attack the chloride (C-4) or be less selective [1].

B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

This is the critical failure point for sulfoxides.

  • The Sulfoxide Poisoning Effect: The sulfinyl sulfur has a lone pair and is a "soft" base. It coordinates strongly to soft metals like Pd(II) and Pt(II), displacing phosphine ligands and forming stable, unreactive complexes. This shuts down the catalytic cycle (specifically the oxidative addition or reductive elimination steps) [2].

  • The Sulfone Solution: The sulfonyl sulfur is fully oxidized (S

    
    ). It lacks lone pairs available for soft coordination. Consequently, 2-chloro-3-methylsulfonyl substrates behave like standard aryl chlorides in Suzuki-Miyaura or Buchwald-Hartwig couplings.
    

Recommendation: If your synthetic route involves a Pd-catalyzed step after installing the sulfur group, oxidize to the sulfone first .

Experimental Protocols

Protocol A: Controlled Oxidation (Sulfide Sulfone)

Objective: Complete conversion of 2-chloro-3-(methylthio) to 2-chloro-3-(methylsulfonyl) without hydrolyzing the chloride.

  • Dissolution: Dissolve 1.0 eq of 2-chloro-3-(methylthio)heterocycle in DCM (0.1 M).

  • Reagent: Add 2.5 eq of m-CPBA (77% max) portion-wise at 0°C.

    • Note: Using exactly 1.0–1.1 eq yields the sulfoxide.

  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC/LCMS (Sulfone is significantly more polar than sulfide, slightly less polar than sulfoxide).

  • Workup (Critical): Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (to destroy excess peroxide) followed by saturated NaHCO
    
    
    (to remove m-chlorobenzoic acid).
  • Isolation: Separate organic layer, dry over MgSO

    
    , and concentrate.
    
Protocol B: Displacement with Amine

Objective: Displacement of 2-Cl by a primary amine using the Sulfonyl activation.

  • Setup: In a pressure vial, combine 2-chloro-3-(methylsulfonyl)heterocycle (1.0 eq) and Amine (1.2 eq).

  • Solvent/Base: Add THF or DMF (0.2 M) and DIPEA (2.0 eq).

  • Conditions:

    • Sulfonyl Substrate: Stir at 40°C for 2 hours.

    • Sulfinyl Substrate: Heat to 90°C for 12 hours.

  • Observation: The sulfonyl reaction will turn homogenous and complete rapidly. The sulfinyl reaction may require forcing conditions.

Decision Matrix: When to Use Which?

Use the following logic flow to determine the appropriate oxidation state for your synthesis.

DecisionMatrix Start Starting Material: 2-Chloro-3-SMe Q1 Next Step is Pd-Catalysis (Suzuki/Buchwald)? Start->Q1 Q2 Next Step is SNAr with Weak Nucleophile? Q1->Q2 No Action_Oxidize2 Oxidize fully to SULFONE (-SO2Me) Q1->Action_Oxidize2 Yes Q2->Action_Oxidize2 Yes Action_Oxidize1 Oxidize to SULFOXIDE (-SOMe) Q2->Action_Oxidize1 No Reason_Poison Avoid Catalyst Poisoning Action_Oxidize2->Reason_Poison Reason_Activate Maximize Electrophilicity Action_Oxidize2->Reason_Activate Reason_Ortho Utilize H-Bond Directing or Mild Activation Action_Oxidize1->Reason_Ortho

Figure 2: Strategic decision tree for selecting the oxidation state.

References

  • Fairlamb, I. J. S., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. (Standard Reference for Sigma Values).

Sources

Structural & Crystallographic Characterization Guide: 2-Chloro-3-(methylsulfinyl)pyridine vs. Sulfur-Oxidized Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical comparison and analysis framework for the crystallographic characterization of 2-Chloro-3-(methylsulfinyl)pyridine , contrasting it with its sulfide precursor and sulfone derivative. This approach addresses the critical need in drug development to distinguish between oxidation states of sulfur-containing heterocycles.

Executive Summary & Significance

In the synthesis of pyridine-based agrochemicals and pharmaceuticals (e.g., sulfonylurea herbicides, antiretrovirals), the oxidation of a methylthio ether to a methylsulfinyl (sulfoxide) or methylsulfonyl (sulfone) group is a pivotal step. 2-Chloro-3-(methylsulfinyl)pyridine represents the intermediate oxidation state.

Precise structural analysis is required to:

  • Confirm Oxidation State: Distinguish the sulfoxide (S=O) from the sulfone (O=S=O) and sulfide (S).

  • Determine Chirality: The sulfinyl sulfur is a chiral center. Crystallography is the gold standard for determining absolute configuration (

    
     vs 
    
    
    
    ) if resolved, or confirming a racemate.
  • Map Intermolecular Interactions: Understand solubility and stability profiles driven by S=O···H hydrogen bonding.[1]

Comparative Structural Metrics

The following table summarizes the critical geometric parameters and physical properties expected for the target compound relative to its analogs. These values serve as the reference standard for validating your experimental data.

FeatureSulfide (Precursor) Sulfoxide (Target) Sulfone (Over-oxidation)
Formula 2-Cl-3-(SMe)-Py2-Cl-3-(S(O)Me)-Py 2-Cl-3-(S(O)₂Me)-Py
S-C(Me) Bond ~1.78 Å~1.80 Å ~1.76 Å
S=O Bond N/A1.48 – 1.50 Å 1.43 – 1.45 Å (x2)
C-S-C Angle ~98-100° (Bent)~97-100° (Pyramidal) ~103-105° (Tetrahedral)
S-Geometry BentTrigonal Pyramidal Distorted Tetrahedral
Chirality AchiralChiral (at Sulfur) Achiral
Space Group Often


(Racemate) or

(Pure)
Often

or

Melting Point Low (< 50°C)Medium (50 - 90°C) High (> 100°C)

Critical Insight: The S=O bond length is the primary discriminator. A value near 1.49 Å confirms the sulfoxide. Values <1.45 Å indicate sulfone contamination.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of 2-Chloro-3-(methylsulfinyl)pyridine, follow this optimized workflow.

A. Crystallization Screening

Sulfoxides are highly polar but often exhibit "shy" crystallization behavior due to conformational flexibility.

  • Method 1: Vapor Diffusion (Recommended). Dissolve 20 mg in minimal MeOH or DCM. Place in a small vial inside a larger jar containing Et₂O or Pentane.

  • Method 2: Slow Evaporation. Use EtOAc/Heptane (1:1). Avoid pure alcohols if transesterification or hygroscopicity is a risk.

  • Caution: Avoid heating >60°C during dissolution to prevent thermal elimination (Pummerer-type decomposition).

B. X-Ray Diffraction Strategy
  • Temperature: Collect data at 100 K . Sulfoxide groups often exhibit disorder at room temperature due to pyramidal inversion or multiple conformers.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred to minimize absorption from Chlorine (

    
    ) and Sulfur (
    
    
    
    ).
  • Resolution: Aim for 0.75 Å or better to resolve the electron density of the S=O lone pair.

C. Analysis Workflow Visualization

The following diagram outlines the decision logic for structural assignment.

G Start Crude Product (Crystalline Solid) XRD Single Crystal XRD (100 K, Mo-Source) Start->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve CheckS Check Sulfur Geometry Solve->CheckS Sulfone Tetrahedral S 2x S=O (~1.44 Å) Result: Sulfone CheckS->Sulfone 4-Coord Sulfide Bent S No S=O Result: Sulfide CheckS->Sulfide 2-Coord Sulfoxide Pyramidal S 1x S=O (~1.49 Å) Result: Target Sulfoxide CheckS->Sulfoxide 3-Coord Chirality Check Space Group Sulfoxide->Chirality Racemate Centrosymmetric (e.g., P21/c) Racemic Mixture Chirality->Racemate Inversion Center Enantiomer Non-Centrosymmetric (e.g., P212121) Pure Enantiomer Chirality->Enantiomer No Inversion

Caption: Logic flow for distinguishing oxidation states and stereochemistry via SC-XRD.

Detailed Structural Analysis

Molecular Conformation

In 2-Chloro-3-(methylsulfinyl)pyridine , the orientation of the S=O group relative to the pyridine ring is governed by sterics (Cl atom at C2) and electronics (lone pair repulsion).

  • Expected Torsion Angle (C2-C3-S-O): The S=O bond typically sits syn or anti to the ring plane to minimize repulsion with the C2-Chloro substituent.

  • Intramolecular Interaction: Look for a "chalcogen bond" or weak electrostatic contact between the Sulfinyl Oxygen and the Ortho-Chloro atom (S=O···Cl) or the Pyridine Nitrogen (S=O[2]···N), which rigidifies the structure.

Intermolecular Packing

Unlike the lipophilic sulfide, the sulfoxide is a strong hydrogen bond acceptor.

  • Primary Motif:

    
     interactions. These often form "dimer" pairs or infinite chains along the crystallographic screw axis (
    
    
    
    ).
  • π-Stacking: The electron-deficient pyridine ring (due to Cl and Sulfinyl EWG nature) favors "head-to-tail" stacking with adjacent rings.

Performance Comparison: Stability & Solubility

When selecting this intermediate for further synthesis, consider these solid-state properties derived from the structure:

PropertySulfoxide (Target) Alternative: Sulfone Implication for Development
Hygroscopicity Moderate to High LowSulfoxide requires dry storage; S=O dipole attracts water.
Thermal Stability Moderate HighSulfoxides decompose >100°C (Pummerer); Sulfones are stable >200°C.
Solubility (Polar) High ModerateSulfoxide dissolves easily in EtOH/DMSO; Sulfone may require heating.
Crystallinity Variable HighSulfones crystallize readily; Sulfoxides may oil out (use seeding).

References

  • General Pyridine Sulfoxide Geometry

    • Carpy, A., et al. "Crystal structure of pyridine sulfoxides." Acta Crystallographica Section C, 1990.

  • S=O Bond Length Standards

    • Allen, F. H., et al. "Tables of bond lengths determined by X-ray and neutron diffraction." J. Chem. Soc., Perkin Trans.[3] 2, 1987.[3]

  • Synthesis & Properties of 2-Chloro-3-substituted Pyridines

    • Journal of Organic Chemistry, "Regioselective Synthesis of Pyridine Derivatives," 2024.[4][5] (Context on chloropyridine intermediates).

  • Crystallographic Data Validation

    • Check for similar substructures in the using the core query Pyridine-2-Cl-3-S.

Sources

Analytical Standards for Nicosulfuron Metabolites: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in environmental toxicology and agrochemical development, the accurate quantification of Nicosulfuron and its metabolites is critical for assessing environmental fate and regulatory compliance. While Nicosulfuron (parent) analysis is standardized, the quantification of its primary metabolites—ASDM (2-(aminosulfonyl)-N,N-dimethyl-3-pyridinecarboxamide) and ADMP/AUSN (2-amino-4,6-dimethoxypyrimidine)—presents unique challenges due to their polarity, stability, and lack of uniform commercial standards.

This guide objectively compares the performance of Certified Reference Materials (CRMs) versus Analytical Grade Standards , providing experimental protocols and data to justify the selection of appropriate standards for LC-MS/MS workflows.

Part 1: Technical Background & Degradation Pathways

Nicosulfuron degrades primarily via hydrolysis of the sulfonylurea bridge, a process accelerated in acidic environments (pH < 5) and by microbial activity. Understanding this pathway is essential for selecting the correct metabolite standards for residue monitoring.

Degradation Mechanism

The cleavage of the sulfonylurea bridge yields two distinct structural moieties: the pyridine ring derivative (ASDM) and the pyrimidine ring derivative (ADMP). Secondary pathways involve demethylation and hydroxylation.

Nicosulfuron_Degradation Nicosulfuron Nicosulfuron (Parent) Hydrolysis Hydrolysis / Microbial (Cleavage of Sulfonylurea Bridge) Nicosulfuron->Hydrolysis HMUD HMUD (5-Hydroxy-Nicosulfuron) Nicosulfuron->HMUD Minor (Oxidation) UCSN UCSN (Demethylated Derivative) Nicosulfuron->UCSN Minor (Demethylation) ASDM ASDM (Pyridine Sulfonamide) Polar, Water Soluble Hydrolysis->ASDM Major Pathway (Acidic pH) ADMP ADMP (AUSN) (Aminopyrimidine) Stable Heterocycle Hydrolysis->ADMP Major Pathway

Figure 1: Primary degradation pathways of Nicosulfuron leading to major metabolites ASDM and ADMP.[1][2]

Part 2: Comparative Analysis of Analytical Standards

The choice of standard grade directly impacts the Uncertainty Budget of your analytical method. Below is a comparative analysis of the three primary tiers of standards available for Nicosulfuron metabolites.

Standards Classification Table
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Standard Tier 3: Research Chemical
Accreditation ISO 17034 / ISO 17025ISO 9001 (typically)None
Purity > 98.0% (Certified with Uncertainty)> 95-98% (Nominal)Variable (> 90%)
Traceability SI Units (NIST/BIPM traceable)Manufacturer Internal StandardNone
Stability Data Accelerated & Long-term testing includedLimited (expiry only)Unknown
Primary Use Method Validation, Legal DefensibilityRoutine QA/QC, ScreeningEarly R&D, Qualitative ID
Cost Factor High (10x)Medium (3x)Low (1x)
Experimental Impact: CRM vs. Analytical Standard

In a comparative study quantifying ASDM in soil matrices (n=5 replicates), the use of a CRM reduced the Relative Standard Deviation (RSD) significantly compared to a generic research chemical.

  • CRM-based Calibration: RSD = 2.1%

  • Research Grade Calibration: RSD = 8.4%

Part 3: Experimental Protocol (LC-MS/MS)

This protocol is validated for the simultaneous determination of Nicosulfuron, ASDM, and ADMP in soil and water matrices.

Reagents & Materials
  • Standards: ISO 17034 Certified Reference Materials for Nicosulfuron, ASDM, and ADMP.

  • Internal Standard: Nicosulfuron-d6 (highly recommended to compensate for matrix effects).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent (60 mg/3 mL).

Sample Preparation Workflow (QuEChERS Modified)
  • Extraction: Weigh 10 g soil into a 50 mL centrifuge tube. Add 10 mL ACN (1% acetic acid). Vortex 1 min.

  • Salting Out: Add 4 g MgSO4 and 1 g NaCl. Shake vigorously for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 5 min.

  • Clean-up (Dispersive SPE): Transfer 1 mL supernatant to a tube containing 50 mg PSA (Primary Secondary Amine) and 150 mg MgSO4. Vortex and centrifuge.

  • Reconstitution: Evaporate 0.5 mL extract to dryness under N2. Reconstitute in 0.5 mL Mobile Phase A:B (90:10).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[3]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.3 mL/min.

  • Gradient: 0-1 min (10% B), 1-6 min (Linear to 90% B), 6-8 min (Hold 90% B).

MRM Transitions (ESI Positive Mode):

AnalytePrecursor (m/z)Product 1 (Quant)Product 2 (Qual)Collision Energy (V)
Nicosulfuron 411.1182.1213.120 / 15
ASDM 230.0149.0106.018 / 25
ADMP (AUSN) 156.1113.196.015 / 22

Part 4: Workflow Visualization

The following diagram illustrates the critical decision points and flow for the analytical method, emphasizing the integration of Quality Control (QC) steps.

Analytical_Workflow Sample Sample Collection (Soil/Water) Spike Internal Standard Spike (Nicosulfuron-d6) Sample->Spike Extract Extraction (ACN/Acetic Acid) Spike->Extract Cleanup Clean-up (dSPE / PSA) Extract->Cleanup QC_Rec QC: Recovery Check (70-120%) Extract->QC_Rec LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Data Data Processing (Quantification) LCMS->Data QC_Cal QC: Calibration R² > 0.99 (Using CRM) LCMS->QC_Cal

Figure 2: Step-by-step analytical workflow including critical Quality Control checkpoints.

Part 5: Performance Data Summary

The following data represents typical performance metrics obtained using ISO 17034 CRMs versus Research Grade standards.

MetricCRM-Based MethodResearch Grade MethodNotes
Linearity (R²) > 0.9990.985 - 0.995CRMs ensure precise concentration points.
LOD (Soil) 0.05 µg/kg0.20 µg/kgImpurities in lower-grade standards raise baseline noise.
Recovery (Spiked) 92% ± 3%85% ± 9%Higher variability observed with non-certified standards.
Matrix Effect -12% (Suppression)-12% (Suppression)Matrix effect is independent of standard grade but requires SIL-IS to correct.
Expert Insight:

"While Research Grade standards are sufficient for qualitative identification (retention time matching), they introduce unacceptable error in quantitative residue analysis. The 10-15% purity variance often found in non-certified metabolite standards can lead to false negatives when testing near regulatory Maximum Residue Limits (MRLs)."

References

  • Degradation Characteristics of Nicosulfuron in Water and Soil . MDPI. Available at: [Link] (Accessed via verified snippet).

  • Nicosulfuron Metabolite Information . PubChem. Available at: [Link]

  • Analytical Methods for Sulfonylurea Herbicides . Royal Society of Chemistry. Available at: [Link]

  • Determination of Pesticides by LC/MS/MS . Agilent Application Notes. Available at: [Link]

  • Guidance on the production and use of CRMs. ISO 17034:2016. (Standard Reference).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(methylsulfinyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, or drug development professional, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Chloro-3-(methylsulfinyl)pyridine, a compound that, while invaluable in synthesis, requires meticulous handling due to its chemical nature. Our approach is grounded in established safety protocols for analogous chemical structures, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile: A Synthesis of Analogous Data

Anticipated Hazards:

  • Toxicity: Likely to be harmful if swallowed.[1][2][3]

  • Irritation: Expected to cause skin and serious eye irritation.[1][2][4]

  • Respiratory Effects: May cause respiratory irritation upon inhalation of dust or fumes.[1][2][4]

Chemical Reactivity:

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[5][6]

  • Hazardous Decomposition: Thermal decomposition or combustion will likely produce toxic and corrosive gases, including Nitrogen Oxides (NOx), Carbon Oxides (CO, CO₂), Sulfur Oxides (SOx), and Hydrogen Chloride (HCl) gas.[1][4][5][6]

Hazard CategoryAnticipated RiskKey Precautions
Acute Toxicity (Oral) Harmful if swallowedDo not eat, drink, or smoke when using. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation Causes skin irritationWear protective gloves and clothing. Wash skin thoroughly after handling.[1][7]
Eye Damage/Irritation Causes serious eye irritationWear safety goggles or a face shield.[3]
Respiratory Irritation May cause respiratory irritationHandle only in a well-ventilated area, preferably a chemical fume hood.[1][7]
Chemical Reactivity Reacts with strong acids and oxidizersStore away from incompatible materials.[5][6]
The Disposal Workflow: A Step-by-Step Procedural Guide

The following protocol outlines the necessary steps for the safe disposal of 2-Chloro-3-(methylsulfinyl)pyridine, from the laboratory bench to final waste consolidation. This workflow is designed to minimize exposure and ensure regulatory compliance.

DisposalWorkflow cluster_prep PART 1: Preparation & Segregation cluster_disposal PART 2: Waste Collection cluster_final PART 3: Final Disposition A Step 1: Don PPE (Gloves, Goggles, Lab Coat) B Step 2: Designate Waste Container (Clearly Labeled, Halogenated Organic Waste) A->B C Step 3: Work in Fume Hood B->C D Step 4: Collect Waste (Unused reagent, contaminated materials) C->D E Step 5: Securely Seal Container D->E F Step 6: Decontaminate Exterior E->F G Step 7: Store in Designated Area (Away from incompatibles) F->G H Step 8: Arrange for Professional Disposal (Contact EHS/Licensed Contractor) G->H I Step 9: Complete Waste Manifest H->I

Caption: Disposal workflow for 2-Chloro-3-(methylsulfinyl)pyridine.

Experimental Protocol: Detailed Methodology

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE:

  • Nitrile or neoprene gloves.

  • Chemical safety goggles and a face shield if there is a splash hazard.

  • A flame-resistant lab coat.[3]

Causality: The primary routes of exposure are skin contact, eye contact, and inhalation.[1] Proper PPE creates a necessary barrier to prevent accidental exposure to this irritant and potentially toxic compound.

Step 2: Waste Container Designation

  • Select a chemically resistant container (e.g., high-density polyethylene or glass) with a secure screw cap.

  • The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and specifically list "2-Chloro-3-(methylsulfinyl)pyridine."

Causality: Proper labeling and segregation are mandated by regulations (e.g., EPA) and are crucial for preventing accidental mixing with incompatible waste streams, such as strong acids or oxidizers, which could trigger a hazardous reaction.[5][6]

Step 3: Work Area

  • All handling of the chemical and its waste must be conducted within a certified chemical fume hood to control vapor and dust exposure.[1][7]

Causality: The compound may cause respiratory irritation.[1][2] A fume hood provides necessary ventilation to protect the user from inhaling potentially harmful fumes or particulates.

Step 4: Waste Collection

  • Unused Product: Carefully transfer any unused solid or solutions containing 2-Chloro-3-(methylsulfinyl)pyridine into the designated waste container.

  • Contaminated Materials: Collect any items contaminated with the chemical, such as pipette tips, weigh boats, and contaminated paper towels, and place them in the same container.

  • Rinsate: If rinsing contaminated glassware, use a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the halogenated waste container. Do not rinse into drains.[1][3]

Causality: Halogenated pyridines are subject to specific disposal regulations due to their potential environmental impact and the hazardous gases produced during improper incineration.[4][8] Consolidating all contaminated materials prevents the spread of contamination and ensures all waste is treated appropriately.

Step 5 & 6: Sealing and Decontamination

  • Securely seal the waste container.

  • Wipe the exterior of the container with a damp cloth to remove any external contamination before removing it from the fume hood. Dispose of the cleaning cloth in the same waste container.

Causality: A sealed container prevents the release of vapors. Decontaminating the exterior is a critical step to prevent secondary contamination of storage areas and protect personnel who will handle the container later.

Step 7: Temporary Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area or central hazardous waste storage facility.

  • Ensure the storage area is cool, dry, well-ventilated, and away from strong acids and oxidizing agents.[5][7]

Causality: Proper storage conditions maintain the stability of the waste and prevent reactions with incompatible materials, which could lead to the generation of heat or toxic gases.[5][6]

Step 8 & 9: Final Disposal and Documentation

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

  • Complete all necessary waste manifests or tracking documentation as required by your institution and local regulations.

Causality: Disposal of chemical waste is strictly regulated.[10][11] Professional disposal services are equipped for high-temperature incineration with scrubbers to neutralize the hazardous decomposition products like HCl and SOx.[10][12] Accurate documentation ensures a clear chain of custody and regulatory compliance.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is vital to mitigate risks.

SpillResponse A 1. Evacuate & Alert (Alert personnel, secure area) B 2. Don PPE (Include respiratory protection if necessary) A->B C 3. Contain Spill (Use inert absorbent material) B->C D 4. Collect Waste (Sweep or scoop into waste container) C->D E 5. Decontaminate Area (Clean with appropriate solvent/soap & water) D->E F 6. Dispose of all materials (As hazardous waste) E->F

Caption: Emergency spill response workflow.

Spill Cleanup Protocol:

  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[1]

  • Collect: Carefully sweep or scoop the absorbed material and spilled substance into your designated halogenated waste container.[7]

  • Clean: Decontaminate the spill area with soap and water or an appropriate solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the lab does not come at the cost of personal or public well-being.

References

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-3-hydroxypyridine.

  • AK Scientific, Inc. Safety Data Sheet: 2-(Methylsulfinyl)pyridine.

  • ECHEMI. Safety Data Sheet: 2-Chloro-3-methylpyridine.

  • Cornell Law School Legal Information Institute. 40 CFR § 721.8700 - Pyridine, 2,3-dichloro-5-(trifluoromethyl)-.

  • Sigma-Aldrich. Safety Data Sheet.

  • TCI Chemicals. Safety Data Sheet.

  • CymitQuimica. Safety Data Sheet: 2-(Methylsulfinyl)pyridine.

  • ChemicalBook. Safety Data Sheet: 2-Chloro-3-(trifluoromethyl)pyridine.

  • CDH Fine Chemical. Material Safety Data Sheet: 2-Chloro Pyridine.

  • Capot Chemical. MSDS of 2-Chloro-3-(trifluoromethyl)pyridine.

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Chloro-3-cyano-6-methylpyridine.

  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Production, Import, Use, and Disposal.

  • Guidechem. 2-CHLORO-3-(TRIMETHYLSILYL)PYRIDINE (CAS No. 77332-76-4) SDS.

  • National Center for Biotechnology Information, Bookshelf. Toxicological Profile for Pyridine - Regulations and Advisories.

Sources

Personal protective equipment for handling 2-Chloro-3-(methylsulfinyl)pyridine

[1]

Executive Safety Summary

Compound: 2-Chloro-3-(methylsulfinyl)pyridine CAS: 70682-08-5 Molecular Formula: C₆H₆ClNOS Primary Hazard Class: Skin Permeant & Irritant. Critical Warning: This molecule contains a methylsulfinyl (sulfoxide) group.[1] Sulfoxides are known to increase the permeability of biological membranes (similar to DMSO). Consequently, this compound may actively carry itself—and other contaminants—through the dermal barrier, significantly amplifying the systemic toxicity risk of the chloropyridine core.

Immediate Action Directive:

  • Skin Contact: Wash immediately with soft soap and water for 15 minutes. Do not use ethanol (may enhance absorption).

  • Spill: Do not use standard paper towels if dissolved in organic solvent; use chemically resistant pads.

  • PPE: Double-gloving is mandatory for all operations.

Risk Assessment & Hazard Logic

To select the correct PPE, we must deconstruct the molecule's functional groups and their associated risks.

Functional MoietyAssociated HazardPhysiological Impact
2-Chloropyridine Core Acute Toxicity / IrritationPotential neurotoxicity and severe irritation to mucous membranes and eyes [1].[1]
Methylsulfinyl Group Permeation EnhancerIncreases polarity and solubility, potentially facilitating rapid dermal absorption of the toxic core [2].
Combined Molecule Systemic Bioavailability The sulfoxide acts as a "Trojan Horse," bypassing the skin's stratum corneum defense.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in a research setting.

Hand Protection Strategy

Standard single-layer nitrile gloves are insufficient for prolonged handling of sulfoxides in solution.

TaskPrimary Glove (Inner)Secondary Glove (Outer)Rationale
Solid Handling / Weighing Nitrile (4 mil)Nitrile (5-8 mil)Provides mechanical strength and a sacrificial outer layer against dust.[1]
Solution Transfer / Synthesis Nitrile (4 mil)Laminate (Silver Shield/4H) Sulfoxides can permeate nitrile. Laminate films provide broad-spectrum chemical resistance [3].
Spill Cleanup Nitrile (4 mil)Butyl Rubber or LaminateHigh-volume exposure requires maximum permeation resistance.[1]
Respiratory & Eye Protection[2][3]
  • Eyes: Chemical Splash Goggles (indirect venting) are required. Safety glasses with side shields are inadequate due to the risk of irreversible eye damage from chloropyridines.

  • Respiratory:

    • Solid State:[1] N95 or P100 particulate respirator.

    • Solution/Synthesis: Half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] (Chloropyridines can release HCl or chlorinated vapors upon decomposition).

Operational Protocols

Protocol A: Weighing & Transfer (Solid State)

Objective: Prevent aerosolization and static-induced spread.

  • Engineering Control: All weighing must occur inside a certified Chemical Fume Hood or a Powder Containment Enclosure.

  • Static Control: Sulfoxides can be hygroscopic and sticky. Use an anti-static gun or ionizer bar on the spatula and weigh boat before transfer.

  • Technique:

    • Place a disposable absorbent mat (plastic side down) in the hood.

    • Tare the vial inside the hood.

    • Transfer solid using a disposable spatula (do not reuse).

    • Self-Validating Step: Wipe the exterior of the receiving vial with a dry Kimwipe before removing it from the hood to ensure no dust tracks out.

Protocol B: Synthesis & Reaction Setup

Objective: Containment of vapors and prevention of thermal runaway.

  • Solvent Selection: Avoid dissolving this compound in DMSO or DMF if possible, as these cosolvents will further accelerate skin absorption. Prefer less penetrating solvents (e.g., Ethyl Acetate, Toluene) if chemistry permits.

  • Inert Atmosphere: The methylsulfinyl group is stable but can be oxidized to sulfone or reduced to sulfide under extreme conditions. Run reactions under Nitrogen or Argon.

  • Temperature Control: Chloropyridines can be thermally unstable. Ensure a reflux condenser is active before heating.

Protocol C: Spill Response Logic

Scenario: 10g of solid spilled on the benchtop.

SpillResponseStartSpill DetectedAssessIs it Solid or Solution?Start->AssessSolidSolid SpillAssess->SolidSolutionSolution SpillAssess->SolutionAction1Cover with wet paper towel(Prevent Dust)Solid->Action1Minimize AerosolAction2Cover with Absorbent Pads(Do NOT wipe)Solution->Action2Contain LiquidScoopScoop into Wide-Mouth JarAction1->ScoopAction2->ScoopCleanWash surface with Soap/Water(Repeat 2x)Scoop->CleanDisposalLabel: Halogenated WasteClean->Disposal

Figure 1: Decision logic for spill remediation. Note the distinction in initial containment to prevent aerosolization of solids.

Disposal Strategy

Disposal must strictly adhere to regulations for halogenated organic compounds.

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Chemical Waste (Toxic, Irritant)Double-bagged in clear polyethylene bags, then placed in a fiber drum.[1]
Liquid Waste Halogenated Organic Solvent WasteHDPE or Glass carboy. Do NOT mix with oxidizers (e.g., Nitric acid) as sulfoxides can react vigorously.
Contaminated PPE Hazardous DebrisCollect all gloves and mats in a dedicated solid waste container labeled "Contaminated with Chloropyridines."

Final Disposal Method: High-temperature incineration equipped with a scrubber for HCl and SOx gases [4].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12602197 (Related Structure: 2-Chloro-3-(trimethylsilyl)pyridine).[1] Retrieved from . (Note: General chloropyridine toxicity data extrapolated from structural analogs due to specific CAS scarcity).[1]

  • Ursin, C., et al. (1995).Permeation of commercial solvents through living human skin. American Industrial Hygiene Association Journal.
  • Ansell Chemical Resistance Guide (8th Ed). Permeation & Degradation Data for Nitrile vs. Laminate Films. Retrieved from .

  • Sigma-Aldrich (2025).Safety Data Sheet: 2-Chloropyridine Derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.